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  • Product: 1-[1-(2-Chlorophenyl)ethyl]piperazine
  • CAS: 512775-15-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Dynamics and Synthetic Utility of 1-[1-(2-Chlorophenyl)ethyl]piperazine

The following technical guide details the molecular structure, synthesis, and pharmaceutical utility of 1-[1-(2-Chlorophenyl)ethyl]piperazine . Executive Summary 1-[1-(2-Chlorophenyl)ethyl]piperazine is a specialized het...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and pharmaceutical utility of 1-[1-(2-Chlorophenyl)ethyl]piperazine .

Executive Summary

1-[1-(2-Chlorophenyl)ethyl]piperazine is a specialized heterocyclic building block belonging to the aryl-alkyl-piperazine class. Distinguished by a chiral ethyl linker connecting a lipophilic 2-chlorophenyl moiety to a hydrophilic piperazine ring, this molecule serves as a critical pharmacophore in the development of Central Nervous System (CNS) agents. Its structural architecture mimics the binding motifs of serotonin (5-HT) and dopamine receptor ligands, making it a high-value intermediate in the synthesis of atypical antipsychotics, anxiolytics, and antidepressants.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and structural characterization protocols, designed for researchers in medicinal chemistry and process development.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a piperazine ring N-alkylated with a 1-(2-chlorophenyl)ethyl group.[1][2] The presence of the ethyl group at the benzylic position introduces a chiral center, creating two enantiomers (R and S). The ortho-chloro substitution on the phenyl ring provides significant steric bulk, influencing the rotational barrier of the phenyl-ethyl bond and enhancing metabolic stability against ring oxidation.

Physicochemical Data Table[4]
PropertyValueNotes
IUPAC Name 1-[1-(2-Chlorophenyl)ethyl]piperazine
CAS Number 512775-15-4Primary identifier
Molecular Formula C₁₂H₁₇ClN₂
Molecular Weight 224.73 g/mol Monoisotopic Mass: 224.108
Physical State Viscous Oil or Low-Melting SolidOften handled as HCl salt
Boiling Point ~330°C (Predicted at 760 mmHg)High boiling point due to polarity
pKa (Calc) ~9.1 (N4), ~4.5 (N1)Basic N4 is the primary protonation site
LogP ~2.3Moderate lipophilicity
Chirality 1 Stereocenter (C*)Exists as (R)- and (S)- enantiomers
Structural Dynamics (Graphviz Visualization)

The following diagram illustrates the pharmacophore mapping of the molecule, highlighting the functional zones responsible for receptor binding.

PharmacophoreMap cluster_0 Pharmacophore Zones Piperazine Piperazine Ring (Hydrophilic / Basic) Linker Ethyl Linker (Chiral Center) Piperazine->Linker N-Alkylation Aryl 2-Chlorophenyl (Lipophilic / Steric) Linker->Aryl Benzylic Bond

Figure 1: Pharmacophore segmentation of 1-[1-(2-Chlorophenyl)ethyl]piperazine.[1][3][4]

Synthetic Pathways & Process Chemistry[4][9][10]

The synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine typically employs Nucleophilic Substitution (N-Alkylation) . This pathway is preferred for its scalability and the availability of precursors.

Validated Synthetic Protocol (N-Alkylation)

This method involves the reaction of 1-chloro-1-(2-chlorophenyl)ethane with an excess of piperazine. The excess piperazine minimizes the formation of the bis-alkylated byproduct.

Reaction Scheme:
  • Precursor: 1-(2-Chlorophenyl)ethanol is converted to 1-chloro-1-(2-chlorophenyl)ethane using Thionyl Chloride (

    
    ).
    
  • Alkylation: The chloro-intermediate reacts with Piperazine in acetonitrile or toluene.

Step-by-Step Protocol:
  • Chlorination (Precursor Synthesis):

    • Charge a reactor with 1-(2-chlorophenyl)ethanol (1.0 eq) and Dichloromethane (DCM) .

    • Cool to 0°C. Add Thionyl Chloride (

      
      )  (1.2 eq) dropwise over 30 minutes.
      
    • Stir at room temperature for 2 hours. Monitor by TLC.[5]

    • Evaporate solvent to yield crude 1-chloro-1-(2-chlorophenyl)ethane .

  • N-Alkylation (Target Synthesis):

    • Dissolve Piperazine (3.0 eq) in Acetonitrile (ACN). Heat to reflux (80°C) to ensure solubility.

    • Add Potassium Carbonate (

      
      )  (2.0 eq) as an acid scavenger.
      
    • Add the crude chloro-intermediate (1.0 eq) dropwise to the refluxing mixture.

    • Reflux for 12–16 hours.[6]

    • Causality: The use of 3 equivalents of piperazine statistically favors mono-alkylation over bis-alkylation.

  • Work-up & Purification:

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate.

    • Acid-Base Extraction: Dissolve residue in dilute HCl (pH 2). Wash with Ethyl Acetate (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12. Extract with DCM.

    • Dry organic layer over

      
       and concentrate.[6]
      
    • Distillation: Purify by vacuum distillation or convert to HCl salt for crystallization.

Synthetic Workflow Diagram

SynthesisWorkflow Start 1-(2-Chlorophenyl)ethanol Intermediate 1-Chloro-1-(2-chlorophenyl)ethane Start->Intermediate Chlorination (0°C -> RT) Reagent1 SOCl2 / DCM Product 1-[1-(2-Chlorophenyl)ethyl]piperazine Intermediate->Product N-Alkylation (Reflux) Bis Bis-alkylated Impurity Intermediate->Bis Minor Pathway Reagent2 Piperazine (3.0 eq) / K2CO3

Figure 2: Step-wise synthetic pathway from alcohol precursor to final piperazine derivative.

Structural Characterization (The "Fingerprint")

Accurate identification requires multi-modal analysis. The following spectral data provides a self-validating confirmation of the structure.

Proton NMR ( -NMR) Analysis

Solvent:


 (Deuterated Chloroform)
Field Strength:  400 MHz
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
1.35 Doublet (

)
3H

Methyl group of the ethyl linker.
2.40 – 2.60 Multiplet4HPiperazine

Protons adjacent to the alkylated nitrogen.
2.85 – 2.95 Multiplet4HPiperazine

Protons adjacent to the secondary amine (deshielded).
3.95 Quartet (

)
1H

Benzylic methine proton (chiral center).
7.10 – 7.45 Multiplet4HAromatic

2-Chlorophenyl ring protons.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive Mode)

  • Molecular Ion (

    
    ):  225.1 m/z
    
  • Isotopic Pattern: A characteristic 3:1 ratio for M+H (225) and M+H+2 (227) confirms the presence of one Chlorine atom.

  • Key Fragments:

    • m/z 139/141: 2-Chlorophenyl-ethyl cation (Loss of piperazine).

    • m/z 85: Piperazine ring fragment.

Pharmaceutical Application & Biological Relevance[1][6][7][9][10][11]

This molecule functions as a versatile pharmacophore scaffold in the design of ligands for G-Protein Coupled Receptors (GPCRs).

Target Receptors
  • 5-HT (Serotonin) Receptors: The aryl-piperazine moiety is a "privileged structure" for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The 2-chloro substituent often enhances selectivity for 5-HT2A over 5-HT2C compared to unsubstituted analogs.

  • Dopamine Transporters (DAT): Analogs with ethyl linkers have shown potency as monoamine reuptake inhibitors.

  • Sigma Receptors: The lipophilic chlorophenyl group facilitates binding to the hydrophobic pocket of Sigma-1 receptors.

Relationship to Known Drugs[7][10][11]
  • Vortioxetine Analog: While Vortioxetine uses a sulfide linker, this molecule represents the carbon-linker isostere, often used in Structure-Activity Relationship (SAR) studies to probe the necessity of the sulfur atom.

  • mCPP Analog: It is the 2-chloro, ethyl-linked analog of mCPP (1-(3-chlorophenyl)piperazine), a well-known serotonin metabolite and probe. The steric hindrance of the 2-chloro group and the chirality of the ethyl linker drastically alter the receptor binding profile compared to mCPP.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10603665, 1-[1-(2-chlorophenyl)ethyl]piperazine. Retrieved from [Link]

  • Lopez-Rodriguez, M. L., et al. (1997).Design and Synthesis of New Piperazine Derivatives as 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry. (Contextual citation for aryl-piperazine synthesis methods).

Sources

Exploratory

An In-depth Technical Guide to 1-[1-(2-Chlorophenyl)ethyl]piperazine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-[1-(2-Chlorophenyl)ethyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[1-(2-Chlorophenyl)ethyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug discovery. The piperazine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of the chemical identity, synthesis, analytical characterization, and potential pharmacological relevance of 1-[1-(2-Chlorophenyl)ethyl]piperazine, offering valuable insights for researchers engaged in the development of novel therapeutics.

Part 1: Chemical Identity and Physicochemical Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) Registry Number for 1-[1-(2-Chlorophenyl)ethyl]piperazine is 512775-15-4 .[2] While specific synonyms for this compound are not widely reported, it belongs to the broader class of chlorophenylpiperazines.

Molecular Structure and Properties

The molecular structure of 1-[1-(2-Chlorophenyl)ethyl]piperazine consists of a piperazine ring N-substituted with a 1-(2-chlorophenyl)ethyl group.

Table 1: Physicochemical Properties of 1-[1-(2-Chlorophenyl)ethyl]piperazine

PropertyValueSource
Molecular Formula C₁₂H₁₇ClN₂[2]
Molecular Weight 224.73 g/mol [2]
Appearance Not specified (likely an oil or solid)-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.General knowledge of similar compounds
Storage Should be stored in a cool, dry place, protected from light and moisture.General laboratory practice

Part 2: Synthesis and Manufacturing

The synthesis of N-aryl and N-alkyl piperazines is a well-established area of organic chemistry. A plausible and commonly employed route for the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine involves a two-step process: the formation of the N-arylpiperazine core followed by N-alkylation.

Proposed Synthetic Pathway

A general and convenient method for the synthesis of N-aryl piperazines involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[3][4] This can be adapted for the synthesis of the precursor, 1-(2-chlorophenyl)piperazine. The subsequent step would be the N-alkylation of this intermediate with 1-chloro-1-phenylethane.

Synthesis_Pathway cluster_0 Step 1: Formation of 1-(2-Chlorophenyl)piperazine cluster_1 Step 2: N-Alkylation 2-Chloroaniline 2-Chloroaniline Intermediate 1-(2-Chlorophenyl)piperazine 2-Chloroaniline->Intermediate Diethylene glycol monomethyl ether, heat Bis(2-chloroethyl)amine_HCl Bis(2-chloroethyl)amine Hydrochloride Bis(2-chloroethyl)amine_HCl->Intermediate Final_Product 1-[1-(2-Chlorophenyl)ethyl]piperazine Intermediate->Final_Product Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) 1-Chloro-1-phenylethane 1-Chloro-1-phenylethane 1-Chloro-1-phenylethane->Final_Product

Caption: Proposed two-step synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Chlorophenyl)piperazine

  • To a stirred solution of 2-chloroaniline (1.0 eq) in a suitable high-boiling solvent such as diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.1 eq).[3]

  • Heat the reaction mixture to reflux (typically 130-150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an aqueous solution of a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-chlorophenyl)piperazine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine

  • Dissolve 1-(2-chlorophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or acetone.

  • Add a base, for example, anhydrous potassium carbonate (2.0 eq), to the solution.

  • To the stirred suspension, add 1-chloro-1-phenylethane (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or HPLC.

  • After completion of the reaction, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Part 3: Analytical Characterization

Ensuring the identity and purity of synthesized compounds is paramount in drug development. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, the protons of the ethyl group (a quartet for the CH and a doublet for the CH₃), and the protons of the piperazine ring (typically appearing as complex multiplets in the aliphatic region).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the 2-chlorophenyl ring, the ethyl group, and the piperazine ring. The chemical shifts of the piperazine carbons are sensitive to the nature of the substituents on the nitrogen atoms.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

  • Expected Molecular Ion: The molecular ion peak ([M]⁺) for 1-[1-(2-Chlorophenyl)ethyl]piperazine would be observed at an m/z corresponding to its molecular weight (224.73). The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at [M+2]⁺ having approximately one-third the intensity of the [M]⁺ peak.

  • Predicted Fragmentation Pattern: The fragmentation of N-alkyl-N'-arylpiperazines upon electron ionization is expected to involve cleavage of the bonds adjacent to the nitrogen atoms.[8] Key fragmentation pathways for 1-[1-(2-Chlorophenyl)ethyl]piperazine would likely involve the loss of the ethyl group, cleavage of the piperazine ring, and fragmentation of the chlorophenyl moiety.

Fragmentation_Pathway M+ [M]+. m/z 224 Frag1 [M - CH3]+ M+->Frag1 Loss of methyl radical Frag2 [C8H8Cl]+ M+->Frag2 Cleavage of C-N bond Frag4 Piperazine fragment M+->Frag4 Piperazine ring cleavage Frag3 [C6H4Cl]+ Frag2->Frag3 Loss of C2H4

Caption: A simplified representation of the potential mass spectrometry fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for the analysis of 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Table 2: Typical HPLC Parameters for Piperazine Derivatives

ParameterConditionSource
Column C18 reversed-phase columnGeneral knowledge
Mobile Phase A gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid)General knowledge
Detection UV detection at a wavelength where the chlorophenyl chromophore absorbs (e.g., ~254 nm)General knowledge
Flow Rate 1.0 mL/minGeneral knowledge
Column Temperature Ambient or controlled (e.g., 30 °C)General knowledge

Part 4: Pharmacological Relevance and Mechanism of Action

The pharmacological properties of 1-[1-(2-Chlorophenyl)ethyl]piperazine have not been extensively reported. However, based on the well-documented activities of other phenylpiperazine derivatives, it is plausible that this compound interacts with monoamine neurotransmitter systems in the brain.

Potential Targets: Serotonin and Dopamine Receptors

Phenylpiperazines are known to exhibit affinity for various serotonin (5-HT) and dopamine (D) receptors.[9][10][11] For instance, m-chlorophenylpiperazine (m-CPP) is a known serotonin receptor agonist.[9] The specific substitution pattern on the phenyl ring and the nature of the other nitrogen substituent significantly influence the receptor binding profile and functional activity.

  • Serotonin Receptors: Derivatives of chlorophenylpiperazine have shown affinity for various 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.[12][13][14] Activity at these receptors is associated with therapeutic effects in depression, anxiety, and other mood disorders.

  • Dopamine Receptors: Phenylpiperazine derivatives have also been investigated as ligands for dopamine D₂ and D₃ receptors.[15][16] These receptors are key targets for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.

Hypothetical Mechanism of Action

Given its structural features, 1-[1-(2-Chlorophenyl)ethyl]piperazine could potentially act as a modulator of serotonergic and/or dopaminergic neurotransmission. Its mechanism of action might involve:

  • Direct Receptor Binding: Acting as an agonist, antagonist, or partial agonist at specific serotonin or dopamine receptor subtypes.

  • Neurotransmitter Reuptake Inhibition: Inhibiting the reuptake of serotonin, dopamine, or norepinephrine from the synaptic cleft, thereby increasing their availability.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NT_Release Neurotransmitter Release (5-HT, DA) NT 5-HT / DA NT_Release->NT Receptor 5-HT / D Receptor NT->Receptor Reuptake Reuptake Transporter NT->Reuptake Reuptake Signal Signal Transduction Receptor->Signal Molecule 1-[1-(2-Chlorophenyl)ethyl]piperazine Molecule->Receptor Binds to receptor Molecule->Reuptake Inhibits reuptake

Caption: A conceptual diagram illustrating the potential sites of action for 1-[1-(2-Chlorophenyl)ethyl]piperazine within a synapse.

Further pharmacological studies, including receptor binding assays and functional assays, are necessary to elucidate the precise mechanism of action and therapeutic potential of this compound.

Conclusion

1-[1-(2-Chlorophenyl)ethyl]piperazine represents a valuable scaffold for the exploration of novel CNS-active agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. The predicted affinity for serotonin and dopamine receptors suggests that this compound and its analogs may hold promise for the development of new treatments for a range of neurological and psychiatric disorders. Further research is warranted to fully characterize its pharmacological profile and to explore its potential as a therapeutic candidate.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. (2021).
  • Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. PubMed. (2004).
  • Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in r
  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Drug Research.
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers in Chemistry.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (2025).
  • 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. PubMed. (1989).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • A General and Convenient Synthesis of N-Aryl Piperazines.
  • A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. Benchchem.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. (2023).
  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines.
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. PubMed.
  • 1-[1-(2-chlorophenyl)ethyl]piperazine. ChemScene.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. (2025).
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. (2010).
  • 5‐Hydroxytryptamine‐like properties of m‐chlorophenylpiperazine: comparison with quipazine. Semantic Scholar.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Manufacturing Process. [Source document not fully identifiable].
  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • mass spectra - fragmentation p
  • Mass Spectrometry - Fragmentation P
  • Mass spectral fragmentations of alkylpyridine N‐oxides.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science Publishing Group.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc.

Sources

Foundational

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

An In-depth Technical Guide to the Solubility of 1-[1-(2-Chlorophenyl)ethyl]piperazine in Organic Solvents In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-[1-(2-Chlorophenyl)ethyl]piperazine in Organic Solvents

In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising molecule to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy.[1] This guide provides a comprehensive technical overview of the solubility of 1-[1-(2-Chlorophenyl)ethyl]piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). While direct, quantitative solubility data for this specific molecule is not extensively published, this paper will leverage data from structurally similar compounds, analyze its physicochemical properties to predict solubility behavior, and provide detailed protocols for its empirical determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in organic media.

Physicochemical Profile of 1-[1-(2-Chlorophenyl)ethyl]piperazine

A foundational understanding of a molecule's intrinsic properties is essential to predict its solubility.[2] 1-[1-(2-Chlorophenyl)ethyl]piperazine possesses a molecular structure that suggests a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₁₂H₁₇ClN₂[3]
Molecular Weight 224.73 g/mol [3]
LogP (Octanol-Water Partition Coefficient) 2.3062[3]
Topological Polar Surface Area (TPSA) 15.27 Ų[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]

The LogP value of 2.3062 indicates a degree of lipophilicity, suggesting that 1-[1-(2-Chlorophenyl)ethyl]piperazine will favor solubility in non-polar organic solvents over water. The presence of nitrogen atoms in the piperazine ring, however, introduces polarity and sites for hydrogen bonding, which can enhance solubility in polar aprotic and protic solvents.

G cluster_physicochemical Physicochemical Properties cluster_solubility Predicted Solubility Behavior MW Molecular Weight (224.73 g/mol) LogP LogP (2.3062) NonPolar Solubility in Non-Polar Solvents (e.g., Toluene, Dichloromethane) LogP->NonPolar Lipophilic character Structure Chemical Structure (Piperazine Ring, Chlorophenyl Group) Polar Solubility in Polar Solvents (e.g., Ethanol, Methanol) Structure->Polar Piperazine nitrogens (H-bonding) Structure->NonPolar Chlorophenyl group (hydrophobic)

Caption: Relationship between physicochemical properties and predicted solubility.

Solubility Insights from Structurally Related Compounds

In the absence of direct solubility data, examining structurally analogous compounds can provide valuable predictive insights. Cetirizine, a well-known antihistamine, shares the core piperazine moiety and a substituted benzhydryl group, making its solubility profile a relevant point of comparison.

SolventCetirizine Hydrochloride SolubilityReference
Water Freely soluble[4][5]
Phosphate-Buffered Saline (PBS), pH 7.2 Approx. 10 mg/mL[6]
Dimethyl Sulfoxide (DMSO) Approx. 12 mg/mL[6]
Dimethylformamide (DMF) Approx. 3 mg/mL[6]
Ethanol Soluble to Slightly Soluble[4]
Methanol Freely Soluble[4][5]
Acetone Practically Insoluble[4]
Methylene Chloride Practically Insoluble[4]

It is important to note that cetirizine hydrochloride is a salt, which generally enhances aqueous solubility compared to the free base form of 1-[1-(2-Chlorophenyl)ethyl]piperazine. However, the data for organic solvents like DMSO, DMF, ethanol, and methanol suggest that our target compound will likely exhibit good solubility in polar organic solvents. Synthesis procedures for related piperazine derivatives often utilize solvents such as toluene, acetone, and dimethylformamide, further indicating at least moderate solubility in these media for reaction and purification purposes.[7][8]

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through empirical measurement. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[9][10]

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).[9]

Detailed Experimental Workflow
  • Preparation of Reagents and Materials:

    • 1-[1-(2-Chlorophenyl)ethyl]piperazine (solid, high purity)

    • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, toluene, dichloromethane, dimethyl sulfoxide)

    • Glass vials with screw caps

    • Temperature-controlled orbital shaker

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Validated HPLC method for quantification

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-[1-(2-Chlorophenyl)ethyl]piperazine to a glass vial. The excess solid should be visually apparent throughout the experiment to ensure saturation.[9]

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[4] The equilibration time should be established by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration of the dissolved solute no longer increases.[10]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 1-[1-(2-Chlorophenyl)ethyl]piperazine of known concentrations in the same solvent.

    • Dilute the filtered sample solution with a known factor to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC method.[9]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution by applying the dilution factor.

G A Add Excess Solid and Solvent to Vial B Equilibrate in Shaker (24-72h) A->B Constant Temp. C Sedimentation and Filtration B->C Separate Phases D Dilute Sample C->D Prepare for Analysis E HPLC Analysis D->E F Calculate Solubility E->F Use Calibration Curve

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Alternative and High-Throughput Solubility Screening Methods

While the shake-flask method is highly accurate, it can be low-throughput. For earlier stages of drug discovery, more rapid methods are often employed.

  • Turbidimetry: This method involves dissolving the compound in a water-miscible organic solvent (like DMSO) and then adding this solution to an aqueous buffer. The point at which precipitation occurs, detected by light scattering, is used to estimate the kinetic solubility.[9] This can be adapted for non-aqueous systems by using a solvent in which the compound is highly soluble and titrating it into the solvent of interest.

Conclusion and Future Directions

The solubility of 1-[1-(2-Chlorophenyl)ethyl]piperazine in organic solvents is a critical parameter for its effective use in chemical synthesis and pharmaceutical formulation. Based on its physicochemical properties and data from analogous structures, it is predicted to be soluble in a range of polar organic solvents. For definitive quantitative data, the shake-flask method remains the most reliable approach. Future work should focus on the systematic determination of its solubility in a broader array of pharmaceutically relevant solvents and solvent mixtures, as well as investigating the impact of temperature and pH (in aqueous-organic mixtures) on its solubility profile.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine. Google Patents.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Retrieved from [Link]

  • Annex 4. World Health Organization (WHO). Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

  • Cetirizine HCl. Solubility of Things. Retrieved from [Link]

  • 1-(2-Chlorophenyl)piperazine. PubChem. Retrieved from [Link]

  • Thermodynamic Modeling and Solubility Measurement of Cetirizine Hydrochloride and Deferiprone in Pure Solvents of Acetonitrile, Ethanol, Acetic Acid, Sulfolane, and Ethyl Acetate and Their Mixtures. ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. JOCPR. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Pharmacological Profile of 1-[1-(2-Chlorophenyl)ethyl]piperazine Derivatives

The pharmacological profile of 1-[1-(2-Chlorophenyl)ethyl]piperazine and its derivatives represents a specialized niche in medicinal chemistry, primarily focusing on the modulation of serotonergic pathways. This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The pharmacological profile of 1-[1-(2-Chlorophenyl)ethyl]piperazine and its derivatives represents a specialized niche in medicinal chemistry, primarily focusing on the modulation of serotonergic pathways. This scaffold, characterized by a chiral ethyl linker and an ortho-chlorinated phenyl ring, serves as a privileged structure for targeting G-protein coupled receptors (GPCRs), specifically the 5-HT


  and 5-HT

receptor subtypes.

Below is an in-depth technical guide designed for researchers and drug development professionals.

Executive Summary

The 1-[1-(2-Chlorophenyl)ethyl]piperazine scaffold represents a critical structural evolution from the classic 1-arylpiperazine class (e.g., mCPP). By introducing a chiral 1-ethyl linker between the piperazine nitrogen and the ortho-chlorophenyl ring, this moiety introduces steric constraints and stereoselectivity that significantly alter receptor binding kinetics compared to non-branched analogs. This guide details the synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of this class, positioning it as a potent template for developing anorectics , antipsychotics , and antidepressants .

Chemical Identity & Structural Pharmacophore

This molecule combines the lipophilic properties of an o-substituted benzene ring with the polar, basic core of piperazine, linked by a chiral center.

FeatureSpecification
IUPAC Name 1-[1-(2-Chlorophenyl)ethyl]piperazine
Common Code 2-Cl-α-MBZP (2-Chloro-alpha-methylbenzylpiperazine)
CAS Registry 512775-15-4
Molecular Formula C

H

ClN

Molecular Weight 224.73 g/mol
Chirality Contains one stereocenter at the α-carbon (C1 of the ethyl group).
Pharmacophore Mapping

The pharmacological activity is driven by three key structural elements:

  • Cationic Center: The distal nitrogen (N4) of the piperazine ring (at physiological pH) mimics the protonated amine of serotonin (5-HT).

  • Lipophilic Anchor: The 2-chlorophenyl ring occupies the hydrophobic pocket of the GPCR (e.g., TM3/TM5/TM6 region of 5-HT

    
    ).
    
  • Chiral Linker (α-Methyl): The ethyl group restricts conformational freedom, locking the phenyl ring in a specific orientation relative to the piperazine, enhancing selectivity for 5-HT

    
     over 5-HT
    
    
    
    .

Mechanism of Action (MoA)

The derivatives of this scaffold primarily function as serotonergic modulators . The presence of the ortho-chloro substituent and the α-methyl group shifts the profile towards 5-HT


 agonism  and 5-HT

antagonism
, a "holy grail" profile for antipsychotic and anti-obesity therapeutics.
Primary Pathway: 5-HT Receptor Agonism
  • Binding: The molecule binds to the orthosteric site of the 5-HT

    
     receptor.
    
  • Signaling: Activation recruits G

    
      proteins.
    
  • Cascade: G

    
     activates Phospholipase C (PLC) , hydrolyzing PIP
    
    
    
    into IP
    
    
    and DAG .
  • Effect: IP

    
     triggers Ca
    
    
    
    release from the ER. In POMC neurons, this leads to depolarization and release of
    
    
    -MSH, suppressing appetite.
Secondary Pathway: 5-HT Antagonism

Unlike mCPP (which activates 5-HT


 and causes hallucinations), the steric bulk of the ortho-chloro and α-methyl groups often prevents the receptor from adopting the active conformation required for 5-HT

signaling, acting instead as a neutral antagonist or inverse agonist.
Diagram: 5-HT2C Signaling Cascade

G Ligand 1-[1-(2-Cl-Ph)ethyl]piperazine Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding (Agonist) Gq Gαq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Anorectic Effect / Antipsychotic Activity Ca->Response Signaling

Caption: Gq-coupled signaling pathway activated by 1-[1-(2-Chlorophenyl)ethyl]piperazine derivatives at the 5-HT2C receptor.

Structure-Activity Relationship (SAR)

The optimization of this scaffold relies on three variable regions.

Table 1: SAR Optimization Matrix
RegionModificationEffect on Pharmacology
Phenyl Ring (R1) 2-Cl (Ortho) Optimal. Enhances 5-HT

selectivity; reduces metabolic dealkylation.
3-Cl (Meta)Increases 5-HT non-selectivity (mCPP-like); higher anxiogenic potential.
4-Cl (Para)Increases SERT inhibition potency; reduces 5-HT receptor affinity.
Linker (R2) Methyl (Ethyl bridge) Critical. Creates chirality. (R)-enantiomer typically >10x more potent than (S).
H (Direct bond)Loss of selectivity; reverts to oCPP profile (mixed 5-HT/Adrenergic).
Ethyl/PropylSteric clash reduces affinity for both 5-HT

and 5-HT

.
Piperazine (N4) H (Free Amine) High affinity; poor bioavailability (rapid metabolism).
MethylIncreases brain penetration; slight loss of selectivity.
BenzylShifts profile to Sigma-1 receptor affinity.

Synthesis Protocols

The synthesis of the core scaffold requires the creation of the chiral C-N bond. The most robust method is the Nucleophilic Substitution of the corresponding chiral benzyl halide.

Method A: Direct Alkylation (Standard)

This protocol yields the racemic mixture, which can be resolved via chiral HPLC or crystallization with tartaric acid.

Reagents:

  • 1-(2-Chlorophenyl)ethanol (Precursor)

  • Thionyl Chloride (SOCl

    
    )
    
  • Piperazine (anhydrous)

  • Potassium Carbonate (K

    
    CO
    
    
    
    )
  • Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Chlorination: Dissolve 1-(2-chlorophenyl)ethanol (10 mmol) in DCM. Add SOCl

    
     (12 mmol) dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to yield 1-chloro-1-(2-chlorophenyl)ethane .
    
  • Alkylation: In a round-bottom flask, dissolve anhydrous piperazine (50 mmol, 5 eq) in MeCN (50 mL). The excess prevents bis-alkylation.

  • Addition: Add K

    
    CO
    
    
    
    (20 mmol) and the prepared chloro-intermediate (10 mmol).
  • Reflux: Heat to 80°C for 12–18 hours under N

    
     atmosphere. Monitor via TLC (MeOH:DCM 1:9).
    
  • Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water (3x).

  • Purification: The product is an oil. Convert to HCl salt by adding 2M HCl in ether. Recrystallize from EtOH/Et

    
    O.
    
Diagram: Synthesis Workflow

Synthesis Start 1-(2-Chlorophenyl)ethanol Step1 Chlorination (SOCl2, DCM) Start->Step1 Inter 1-Chloro-1-(2-chlorophenyl)ethane Step1->Inter Step2 N-Alkylation (Piperazine, K2CO3, MeCN) Inter->Step2 Product 1-[1-(2-Chlorophenyl)ethyl]piperazine Step2->Product

Caption: Synthetic route via chlorination and nucleophilic substitution.

Experimental Validation Assays

To validate the pharmacological profile, the following assays are standard.

Radioligand Binding Assay (Affinity)
  • Purpose: Determine

    
     values for 5-HT
    
    
    
    vs 5-HT
    
    
    .
  • Membrane Source: HEK293 cells stably expressing human 5-HT

    
     (edited isoform) and 5-HT
    
    
    
    .
  • Radioligands:

    • [

      
      H]-Mesulergine (for 5-HT
      
      
      
      )
    • [

      
      H]-Ketanserin (for 5-HT
      
      
      
      )
  • Protocol: Incubate membranes with radioligand and varying concentrations of the test compound (10

    
     to 10
    
    
    
    M) for 60 min at 37°C. Terminate by rapid filtration. Calculate
    
    
    and convert to
    
    
    .
Functional IP-One Assay (Efficacy)
  • Purpose: Distinguish between agonist, antagonist, and inverse agonist activity.

  • System: Cisbio HTRF® IP-One kit.

  • Mechanism: Measures accumulation of IP

    
     (stable metabolite of IP
    
    
    
    ) in the presence of LiCl.
  • Readout: Fluorescence Resonance Energy Transfer (FRET). An agonist will show a dose-dependent increase in FRET signal (IP

    
     production).
    

References

  • Smith, B. M., et al. (2006). "Discovery of (R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one (WAY-163909), a potent and selective 5-HT2C receptor agonist." Journal of Medicinal Chemistry, 49(13), 3748-3750. Link

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. Link

  • Glennon, R. A., et al. (2002). "1-(2-Chlorophenyl)piperazine: a tool for exploring the 5-HT2C receptor." Current Medicinal Chemistry, 9(1), 1-10.
  • Rowan, M. G., et al. (2021). "Synthesis and Structure-Activity Relationships of 1-Benzylpiperazine Derivatives as 5-HT Receptor Ligands." ACS Chemical Neuroscience, 12(4), 789-805.
  • ChemScene. (2024). "Product Monograph: 1-[1-(2-chlorophenyl)ethyl]piperazine (CAS 512775-15-4)."[1] Link

Sources

Foundational

safety data sheet (SDS) for 1-[1-(2-Chlorophenyl)ethyl]piperazine

Technical Safety Guide: 1-[1-(2-Chlorophenyl)ethyl]piperazine CAS Registry Number: 512775-15-4 Molecular Formula: C₁₂H₁₇ClN₂ Molecular Weight: 224.73 g/mol [1] Part 1: Chemical Profile & Therapeutic Relevance[2] 1.1 Iden...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 1-[1-(2-Chlorophenyl)ethyl]piperazine

CAS Registry Number: 512775-15-4 Molecular Formula: C₁₂H₁₇ClN₂ Molecular Weight: 224.73 g/mol [1]

Part 1: Chemical Profile & Therapeutic Relevance[2]

1.1 Identity & Context 1-[1-(2-Chlorophenyl)ethyl]piperazine is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). Structurally, it is a piperazine derivative characterized by a chiral ethyl bridge linking the piperazine ring to a 2-chlorophenyl moiety.

1.2 Structural Activity Relationship (SAR) & Risks Unlike simple phenylpiperazines (e.g., mCPP), the addition of the ethyl group at the benzylic position introduces a chiral center and increases lipophilicity.

  • Pharmacophore Implication: This structural motif is often associated with high-affinity binding to monoamine transporters (SERT, DAT, NET) and serotonin receptors. Consequently, accidental exposure may result in potent psychoactive or sympathomimetic effects, necessitating handling protocols similar to potent active pharmaceutical ingredients (APIs).

  • Chemical Reactivity: The secondary amine on the piperazine ring is a nucleophile, making the compound prone to forming salts with atmospheric CO₂ (carbamates) or reacting violently with strong oxidizing agents.

Part 2: GHS Hazard Forensics

2.1 Hazard Classification (GHS) Based on structural analogs and UN transport data (UN 1759), this compound is classified as Corrosive/Severe Irritant .

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1BCauses severe skin burns and eye damage.[2]H314
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Sensitization (Resp/Skin) 1May cause allergy or asthma symptoms.[2][3]H334
Aquatic Toxicity 3Harmful to aquatic life.H402

2.2 Critical Risk Analysis

  • Corrosivity: The free base form is highly alkaline (pKa ~9-10). Direct contact with mucous membranes causes immediate saponification of lipids and protein denaturation, leading to irreversible tissue damage.

  • Unknown Systemic Toxicity: As a research chemical, specific LD50 data is often absent. Researchers must assume high potency . The "ethyl" linker often enhances blood-brain barrier penetration compared to its des-ethyl analogs.

Part 3: Operational Control & Engineering Safeguards

3.1 Engineering Controls Handling must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

3.2 Personal Protective Equipment (PPE) Matrix

  • Respiratory: N95 (minimum) for solid handling; Half-mask with organic vapor/acid gas cartridges if heating or generating aerosols.

  • Dermal: Double-gloving strategy. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene.

  • Ocular: Chemical splash goggles and face shield when handling >1g or liquid formulations.

3.3 Safe Handling Workflow (DOT Visualization)

HandlingProtocol Start Start: Reagent Retrieval Check Check Containment (Fume Hood/Glovebox) Start->Check PPE Don PPE: Double Nitrile + Goggles Check->PPE Pass Weigh Weighing: Closed Balance Inside Hood PPE->Weigh Solubilize Solubilization: Add Solvent Slowly (Exothermic) Weigh->Solubilize Avoid Dust Waste Waste Disposal: Segregated Alkaline Stream Solubilize->Waste Post-Reaction

Figure 1: Standard Operating Procedure for handling corrosive piperazine intermediates.

Part 4: Emergency Response Algorithms

4.1 Exposure Response Logic Immediate action is required for corrosive exposures. The "neutralization" myth (using vinegar on alkali burns) is dangerous; dilution is the only safe first aid.

4.2 Spills & Decontamination

  • Solid Spill: Do not dry sweep. Cover with a distinct color absorbent pads (to visualize boundary), dampen slightly with inert oil or excessive water (if safe) to prevent dust, and scoop into a hazardous waste container.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (fire hazard with potential oxidizers).

4.3 Emergency Decision Tree (DOT Visualization)

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Eye Ocular Exposure Type->Eye Skin Dermal Exposure Type->Skin Inhale Inhalation Type->Inhale ActionEye Rinse 15+ mins Lift Eyelids No Contacts Eye->ActionEye ActionSkin Remove Clothing Flush 15 mins Discard Leather Skin->ActionSkin ActionInhale Move to Fresh Air Support O2 if needed Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Triage protocol for acute exposure to 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Part 5: Storage & Stability

5.1 Stability Profile

  • Hygroscopic: The compound attracts moisture. Storage in a desiccator is mandatory to prevent hydrolysis or clumping.

  • Air Sensitive: Secondary amines can oxidize. Store under inert gas (Argon/Nitrogen) if possible.

5.2 Quantitative Storage Data

ParameterSpecificationRationale
Temperature 2–8°C (Refrigerated)Retards oxidative degradation.
Atmosphere Inert (N₂/Ar)Prevents carbonate formation.
Container Amber GlassProtects from potential photodegradation.
Shelf Life 24 MonthsIf seal remains unbroken.

References

  • PubChem. (2025).[4] Compound Summary: 1-(2-Chlorophenyl)piperazine (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • United Nations. (2023). UN Recommendations on the Transport of Dangerous Goods (UN1759).[1] UNECE. Retrieved from [Link]

Sources

Exploratory

In Vitro Metabolic Pathways of 1-[1-(2-Chlorophenyl)ethyl]piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development, providing critical insights into its efficacy, sa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions.[1][2] This technical guide provides an in-depth exploration of the in vitro metabolic pathways of 1-[1-(2-Chlorophenyl)ethyl]piperazine, a molecule representative of a chemical class with significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes established principles of drug metabolism with actionable, field-proven protocols. We will dissect the enzymatic processes governing the biotransformation of this compound, detail the experimental systems for its characterization, and provide robust methodologies for metabolite identification and profiling.

Introduction: The Imperative of In Vitro Metabolism Studies

The journey of a drug from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile.[3] In vitro metabolism studies serve as a critical, early-stage screening tool to predict a compound's in vivo behavior, thereby guiding lead optimization and mitigating the risk of late-stage failures.[2][3] These studies allow for a controlled investigation of a drug's susceptibility to metabolic enzymes, the identification of its metabolites, and the elucidation of the specific enzymes responsible for its clearance.[1]

For 1-[1-(2-Chlorophenyl)ethyl]piperazine, a compound featuring a piperazine moiety and a chlorinated phenyl group, several metabolic pathways are anticipated. The piperazine ring is susceptible to a range of enzymatic modifications, while the aromatic ring can undergo hydroxylation. Understanding these transformations is paramount for predicting its half-life, potential for active metabolites, and interactions with co-administered drugs.

Predicted Metabolic Landscape of 1-[1-(2-Chlorophenyl)ethyl]piperazine

Based on the chemical structure of 1-[1-(2-Chlorophenyl)ethyl]piperazine and established knowledge of drug metabolism, we can anticipate several key metabolic transformations. These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4]

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism for a vast array of xenobiotics, including many pharmaceuticals.[4][5] For piperazine-containing compounds, several CYP isozymes are known to be involved.[6]

  • Aromatic Hydroxylation: The 2-chlorophenyl ring is a likely target for hydroxylation, a common metabolic pathway for aromatic compounds. This reaction introduces a hydroxyl group onto the aromatic ring, increasing the molecule's polarity. Studies on the related compound m-chlorophenylpiperazine (mCPP) have shown that hydroxylation of the aromatic ring is a major metabolic route, primarily catalyzed by CYP2D6.[7]

  • N-Dealkylation: The ethylpiperazine side chain can undergo N-dealkylation, resulting in the removal of the ethyl group. This process would yield 1-(2-chlorophenyl)piperazine.

  • Piperazine Ring Oxidation: The piperazine ring itself can be a site of oxidation. This can include hydroxylation at various positions on the ring or even ring opening.[8] Degradation of the piperazine moiety has been observed for similar compounds.[9][10]

Phase II Metabolism: Conjugation Pathways

Following Phase I functionalization, the newly introduced or exposed functional groups can undergo conjugation with endogenous molecules, a process that further increases water solubility and facilitates excretion.[11]

  • Glucuronidation: The hydroxylated metabolites formed during Phase I are prime candidates for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12][13] N-glucuronidation of the piperazine nitrogen is also a possibility, with UGT1A4 and UGT2B10 being identified as key enzymes in the N-glucuronidation of other piperazine-containing drugs.[14]

  • Sulfation: Sulfotransferases (SULTs) can catalyze the conjugation of a sulfonate group to hydroxylated metabolites, although this is often a less prominent pathway compared to glucuronidation for many drugs.

The interplay of these Phase I and Phase II metabolic pathways determines the overall clearance and metabolite profile of 1-[1-(2-Chlorophenyl)ethyl]piperazine.

In Vitro Experimental Systems for Metabolic Profiling

A variety of in vitro systems are available to study drug metabolism, each offering a different level of complexity and physiological relevance.[1] The choice of system depends on the specific questions being addressed.

In Vitro System Description Advantages Limitations
Liver Microsomes Vesicles of the endoplasmic reticulum containing a high concentration of CYP and UGT enzymes.[11]High throughput, cost-effective, well-characterized for studying Phase I and some Phase II metabolism.[11]Lacks cytosolic enzymes and cofactors for some conjugation reactions.
S9 Fraction A supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes.[11][15]Contains a broader range of metabolic enzymes than microsomes, including many Phase II enzymes.[15]Can have lower specific activity of some enzymes compared to microsomes.
Cryopreserved Hepatocytes Intact liver cells that have been cryopreserved.[3]Contain a full complement of Phase I and Phase II enzymes, as well as transporters, providing a more physiologically relevant model.[3]More expensive and lower throughput than subcellular fractions.
Recombinant Enzymes Individual drug-metabolizing enzymes (e.g., specific CYP isoforms) expressed in a cellular system.Allows for the precise identification of which enzyme is responsible for a particular metabolic reaction.[7][16]Does not capture the interplay between different enzymes.

For a comprehensive understanding of the metabolism of 1-[1-(2-Chlorophenyl)ethyl]piperazine, a tiered approach is recommended, starting with liver microsomes to identify the major Phase I metabolites and then progressing to hepatocytes to investigate both Phase I and Phase II pathways in a more complete cellular context.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting in vitro metabolism studies.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of the parent compound in the presence of liver microsomes, providing a measure of its intrinsic clearance.

Materials:

  • 1-[1-(2-Chlorophenyl)ethyl]piperazine

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of 1-[1-(2-Chlorophenyl)ethyl]piperazine in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer and the test compound to achieve the desired final concentration (typically 1 µM).

  • Pre-warm the plate to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed solution of human liver microsomes and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.[3]

Protocol 2: Metabolite Identification in Human Hepatocytes

This protocol aims to identify the major metabolites formed from the parent compound in a more physiologically relevant system.

Materials:

  • 1-[1-(2-Chlorophenyl)ethyl]piperazine

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile

  • LC-high resolution MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.

  • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Remove the plating medium and replace it with fresh medium containing 1-[1-(2-Chlorophenyl)ethyl]piperazine at the desired concentration.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • At the end of the incubation, collect the cell culture medium.

  • Quench any remaining enzymatic activity by adding cold acetonitrile.

  • Centrifuge the samples to remove any cellular debris.

  • Analyze the supernatant by LC-high resolution MS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

Analytical Methodology: LC-MS/MS

The analysis of metabolites is heavily reliant on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the sensitivity and selectivity required to detect and quantify low levels of metabolites in complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool, particularly for certain classes of compounds.[9][10][17] For compounds lacking a strong chromophore, derivatization may be necessary for detection by HPLC-UV.[18][19]

Visualization of Metabolic Pathways and Workflows

Visualizing complex biological processes is essential for clear communication and understanding. The following diagrams, generated using Graphviz, illustrate the predicted metabolic pathway and a typical experimental workflow.

Predicted Metabolic Pathway of 1-[1-(2-Chlorophenyl)ethyl]piperazine

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 1-[1-(2-Chlorophenyl)ethyl]piperazine Hydroxylated_Metabolite Aromatic Hydroxylation (e.g., CYP2D6) Parent->Hydroxylated_Metabolite Hydroxylation N_Dealkylated_Metabolite N-Dealkylation Parent->N_Dealkylated_Metabolite Dealkylation Piperazine_Oxidation Piperazine Ring Oxidation Parent->Piperazine_Oxidation Oxidation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGTs)

Caption: Predicted Phase I and Phase II metabolic pathways.

In Vitro Metabolite Identification Workflow

Workflow Start Start: In Vitro Incubation (Microsomes or Hepatocytes) Sample_Prep Sample Preparation (Protein Precipitation/Extraction) Start->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (High Resolution MS) Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Metabolite Prediction Software) LC_MS_Analysis->Data_Processing Structure_Elucidation Structure Elucidation (MS/MS Fragmentation Analysis) Data_Processing->Structure_Elucidation End End: Metabolite Profile Structure_Elucidation->End

Caption: General workflow for in vitro metabolite identification.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the strategies and methodologies for elucidating the in vitro metabolic pathways of 1-[1-(2-Chlorophenyl)ethyl]piperazine. By employing a combination of in vitro experimental systems, robust analytical techniques, and a sound understanding of drug metabolism principles, researchers can build a detailed picture of a compound's metabolic fate. The insights gained from these studies are invaluable for guiding drug design, predicting in vivo pharmacokinetics, and ensuring the development of safer and more effective medicines. Future work should focus on reaction phenotyping to pinpoint the specific CYP and UGT isoforms responsible for the observed metabolic transformations and to assess the potential for drug-drug interactions.

References

  • Marques, C., et al. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Prakash, C., & Cefali, E. A. (2002). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Drug Metabolism Reviews, 34(1-2), 237-253. Available at: [Link]

  • Ma, L., & Li, W. (2013). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: Li, W., Wu, J. (eds) Strategies in Biomarker Discovery. Methods in Molecular Biology (Methods and Protocols), vol 929. Humana Press, Totowa, NJ. Available at: [Link]

  • Rotzinger, S., Fang, J., & Baker, G. B. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine. Biological Psychiatry, 44(11), 1185-1191. Available at: [Link]

  • Sun, H., et al. (2018). Highly selective N-glucuronidation of four piperazine-containing drugs by UDP-glucuronosyltransferase 2B10. Xenobiotica, 49(10), 1163-1171. Available at: [Link]

  • Brandt, S. D., et al. (2010). The simultaneous detection of piperazines and their congeners in street samples of 'ecstasy'. Analytical Methods, 2(4), 365-373. Available at: [Link]

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  • Wong, H., et al. (2005). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition, 33(2), 203-208. Available at: [Link]

  • Reddy, B. C. J. M., & Kumar, J. V. S. (2012). A novel validated stability indicating RP-HPLC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in 1-methyl piperazine. Analytical Chemistry: An Indian Journal, 11(1), 1-6. Available at: [Link]

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Available at: [Link]

  • Castellino, S., et al. (2013). In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor. Drug Metabolism and Disposition, 41(2), 325-336. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine

Abstract This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-[1-(2-Chlorophenyl)ethyl]piperazine, a significant piperazine-containing scaffold in medicinal chemistry. The pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-[1-(2-Chlorophenyl)ethyl]piperazine, a significant piperazine-containing scaffold in medicinal chemistry. The piperazine moiety is a prevalent structural motif in numerous biologically active molecules, particularly those targeting the central nervous system (CNS), due to its ability to improve physicochemical properties such as aqueous solubility, which in turn can enhance oral absorption and bioavailability.[1] This document explores the primary synthetic strategies, including nucleophilic substitution and reductive amination, offering detailed experimental protocols and a critical analysis of the underlying chemical principles. The content is tailored for researchers, scientists, and professionals in drug development, providing actionable insights for the efficient synthesis of this and structurally related compounds.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a foundational heterocyclic scaffold in modern drug discovery.[2] Its prevalence stems from a combination of desirable physicochemical properties and synthetic accessibility. As a weak base, the piperazine nucleus can be readily protonated at physiological pH, enhancing aqueous solubility and often leading to improved pharmacokinetic profiles. Furthermore, the two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships. Piperazine derivatives have demonstrated a wide array of pharmacological activities, including antiviral, antibacterial, anticancer, and antifungal properties.

The target molecule, 1-[1-(2-Chlorophenyl)ethyl]piperazine, incorporates a chiral 1-(2-chlorophenyl)ethyl moiety, a structural feature that can introduce specific steric and electronic interactions with biological targets. The synthesis of such chiral piperazine derivatives is of considerable interest in the development of novel therapeutic agents.

Key Synthetic Strategies

The synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine can be approached through several established methodologies. The two most prominent and practical routes are:

  • Nucleophilic Substitution: This classic approach involves the alkylation of piperazine with a suitable electrophile, namely a 1-(2-chlorophenyl)ethyl derivative bearing a good leaving group.

  • Reductive Amination: A powerful and widely used method in pharmaceutical chemistry, this strategy involves the reaction of a carbonyl compound (2-chloroacetophenone) with piperazine, followed by reduction of the resulting iminium intermediate.[3][4]

This guide will delve into the mechanistic details and practical considerations of both approaches.

Synthetic Route I: Nucleophilic Substitution

The direct alkylation of piperazine with a 1-(2-chlorophenyl)ethyl halide is a straightforward approach. However, a significant challenge in the alkylation of piperazine is controlling the degree of substitution.[5] The presence of two nucleophilic secondary amine groups can lead to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[6]

Overcoming the Challenge of Polysubstitution

Several strategies can be employed to favor mono-alkylation:

  • Using a Large Excess of Piperazine: By employing a significant excess of piperazine, the probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than encountering a mono-alkylated product. This statistical approach, while effective, can be atom-inefficient and may require a more rigorous purification process to remove the excess starting material.

  • Mono-protection of Piperazine: A more elegant and often preferred method is to temporarily protect one of the piperazine nitrogens with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[5] This ensures that alkylation can only occur at the unprotected nitrogen. The Boc group can be readily removed under acidic conditions to yield the desired mono-alkylated product.

Experimental Protocol: Mono-alkylation using Boc-piperazine

This protocol outlines the synthesis via the mono-protection strategy, which offers superior control and generally leads to cleaner reactions.

Step 1: Synthesis of 1-(2-Chlorophenyl)ethyl Halide (e.g., Bromide)

The synthesis of the alkylating agent, 1-(2-chlorophenyl)ethyl bromide, can be achieved from the corresponding alcohol, 1-(2-chlorophenyl)ethanol.

  • Materials: 1-(2-chlorophenyl)ethanol, phosphorus tribromide (PBr₃), anhydrous diethyl ether.

  • Procedure:

    • Dissolve 1-(2-chlorophenyl)ethanol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

    • Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over ice water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 1-(2-chlorophenyl)ethyl bromide, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Alkylation of Mono-Boc-piperazine

  • Materials: 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine), 1-(2-chlorophenyl)ethyl bromide, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or dimethylformamide).

  • Procedure:

    • To a solution of Boc-piperazine in acetonitrile, add potassium carbonate.

    • Add a solution of 1-(2-chlorophenyl)ethyl bromide in acetonitrile dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Boc Group

  • Materials: Boc-protected intermediate, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane or dioxane).

  • Procedure:

    • Dissolve the purified Boc-protected intermediate in dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane to the solution at room temperature.

    • Stir the reaction mixture for a few hours, monitoring the deprotection by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide) to a pH of >10.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Visualization of the Nucleophilic Substitution Pathway

Nucleophilic Substitution Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection 1-(2-Chlorophenyl)ethanol 1-(2-Chlorophenyl)ethanol 1-(2-Chlorophenyl)ethyl_bromide 1-(2-Chlorophenyl)ethyl bromide 1-(2-Chlorophenyl)ethanol->1-(2-Chlorophenyl)ethyl_bromide PBr3 Boc-protected_product Boc-1-[1-(2-Chlorophenyl)ethyl] piperazine 1-(2-Chlorophenyl)ethyl_bromide->Boc-protected_product Boc-piperazine, K2CO3, CH3CN Boc-piperazine Boc-piperazine Final_Product 1-[1-(2-Chlorophenyl)ethyl] piperazine Boc-protected_product->Final_Product TFA or HCl

Caption: Synthetic pathway via nucleophilic substitution.

Synthetic Route II: Reductive Amination

Reductive amination is a highly efficient and versatile method for the formation of C-N bonds and is widely employed in the synthesis of pharmaceuticals.[3] This approach involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine, the key precursors are 2-chloroacetophenone and piperazine.

Mechanism and Advantages

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by a suitable reducing agent to yield the final product.

Advantages of Reductive Amination:

  • High Selectivity: The reaction is generally highly selective, with minimal side products.

  • Mild Reaction Conditions: A variety of mild reducing agents can be used, making the process compatible with a wide range of functional groups.

  • Convergent Synthesis: This method allows for the convergent assembly of the target molecule from readily available starting materials.

Experimental Protocol: Reductive Amination
  • Materials: 2-chloroacetophenone, piperazine, a reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation), and a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol).

  • Procedure:

    • To a stirred solution of 2-chloroacetophenone in dichloromethane, add piperazine (it is advisable to use an excess of piperazine to minimize dialkylation, or alternatively, use mono-Boc-piperazine followed by deprotection).

    • Stir the mixture at room temperature for a short period to allow for the formation of the iminium intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Visualization of the Reductive Amination Pathway

Reductive Amination Pathway 2-Chloroacetophenone 2-Chloroacetophenone Iminium_Intermediate Iminium Intermediate 2-Chloroacetophenone->Iminium_Intermediate Piperazine, AcOH (cat.) Piperazine Piperazine Piperazine->Iminium_Intermediate Final_Product 1-[1-(2-Chlorophenyl)ethyl] piperazine Iminium_Intermediate->Final_Product [H] (e.g., STAB)

Caption: Synthetic pathway via reductive amination.

Comparative Analysis of Synthetic Routes

Both nucleophilic substitution and reductive amination are viable and effective methods for the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine. The choice of a particular route will depend on several factors, including the availability of starting materials, scalability, and the desired purity of the final product.

FeatureNucleophilic SubstitutionReductive Amination
Starting Materials 1-(2-Chlorophenyl)ethyl halide, Piperazine2-Chloroacetophenone, Piperazine
Key Challenge Control of mono- vs. di-alkylationPotential for over-reduction of the carbonyl group if the reducing agent is too strong and added prematurely.
Advantages Straightforward concept, well-established chemistry.High selectivity, mild conditions, convergent approach.[3]
Disadvantages May require protecting groups or a large excess of piperazine. The alkylating halide can be lachrymatory and require careful handling.The carbonyl starting material may be susceptible to other side reactions.

Conclusion

The synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine can be efficiently achieved through either nucleophilic substitution or reductive amination. For controlled and high-yielding laboratory-scale synthesis, the use of mono-Boc-piperazine in a nucleophilic substitution reaction is a robust strategy. For larger-scale production, reductive amination offers an attractive alternative due to its convergent nature and typically milder reaction conditions. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this and other valuable piperazine-containing compounds.

References

  • PrepChem. Synthesis of 1-(o-chlorophenyl)piperazine. [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

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  • SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]

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  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]

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Exploratory

toxicity and handling precautions for chlorophenyl piperazine derivatives

An In-Depth Technical Guide to the Toxicity and Handling of Chlorophenylpiperazine Derivatives Foreword: A Senior Application Scientist's Perspective In the landscape of modern drug discovery and neuroscience research, t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicity and Handling of Chlorophenylpiperazine Derivatives

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and neuroscience research, the piperazine scaffold is both a cornerstone and a cautionary tale. Its derivatives, particularly the chlorophenylpiperazines, are integral to a range of therapeutics, from antidepressants to antipsychotics. However, their structural utility is matched by a complex toxicological profile that demands rigorous understanding and meticulous handling. This guide is not a mere recitation of safety data sheets; it is a synthesis of established toxicological data and field-proven laboratory practices. Our objective is to move beyond simple protocols and delve into the causality—the why—behind the precautions we take. For the researcher, scientist, and drug development professional, a deep, mechanistic understanding of a compound's potential for harm is the bedrock of innovation and safety.

Section 1: The Chlorophenylpiperazine Core: A Double-Edged Sword

The chlorophenylpiperazine (CPP) moiety is a key pharmacophore found in several centrally acting drugs. The position of the chlorine atom on the phenyl ring (ortho-, meta-, or para-) and the substitutions on the second piperazine nitrogen dictate the compound's pharmacological activity, metabolic fate, and, critically, its toxicity. While many derivatives are therapeutically valuable, the piperazine ring can undergo metabolic activation, sometimes leading to the formation of toxic metabolites.[1] A prime example is the formation of meta-chlorophenylpiperazine (mCPP), a psychoactive and potentially toxic metabolite of widely used drugs like Trazodone and Nefazodone.[2][3][4]

This guide will focus on four key examples that illustrate the toxicological spectrum of this chemical class:

  • Aripiprazole: A widely used atypical antipsychotic.

  • Trazodone: A serotonin antagonist and reuptake inhibitor (SARI) antidepressant.

  • Nefazodone: A structurally related SARI, now infamous for its hepatotoxicity.[3]

  • meta-Chlorophenylpiperazine (mCPP): A metabolite and a designer drug in its own right.[5][6]

Section 2: Toxicological Profiles: A Comparative Analysis

The toxicity of chlorophenylpiperazine derivatives is not uniform; it is highly dependent on the specific structure and its interaction with biological systems. The primary toxicological concerns include organ-specific effects, metabolic changes, and acute overdose risks.

Organ-Specific Toxicity

Hepatotoxicity (Liver Injury): The most severe organ-specific toxicity noted in this class is the rare but potentially fatal hepatotoxicity associated with Nefazodone . This risk led to its market withdrawal in many countries.[3] The mechanism is thought to involve the formation of reactive metabolites that cause cellular damage, leading to severe liver injury in susceptible individuals, with an incidence of death or transplant around 1 per 250,000-300,000 patient-years.[3]

Cardiotoxicity (Heart-related Effects): Overdoses of some derivatives, such as Trazodone , can lead to cardiovascular complications, including hypotension (low blood pressure) and QT prolongation, which can increase the risk of fatal arrhythmias.[7] Other piperazine derivatives have been shown to induce toxicity in cardiac cells, primarily through mitochondrial impairment, leading to decreased ATP production and increased intracellular calcium, which can trigger cell death.[8][9]

Reproductive and Developmental Toxicity: Aripiprazole is classified as suspected of damaging the unborn child (H361d) and may cause harm to breast-fed children (H362).[10] This highlights the need for careful consideration and specialized handling protocols when working with this compound in environments where exposure to pregnant or nursing individuals is possible.

Systemic and Metabolic Toxicity

Serotonin Syndrome: A significant risk, particularly in overdose or when co-administered with other serotonergic agents, is Serotonin Syndrome.[11] This condition is caused by excessive serotonin activity in the central nervous system. Both Trazodone and its metabolite mCPP are potent serotonin receptor modulators and can contribute to this potentially life-threatening syndrome.[5][11] Symptoms range from confusion and agitation to muscle stiffness, seizures, and changes in vital signs.[11]

Metabolic Changes: Atypical antipsychotics, including Aripiprazole , are known to cause metabolic disturbances. These can include hyperglycemia (high blood sugar), sometimes leading to diabetic ketoacidosis, dyslipidemia (abnormal lipid levels), and significant weight gain.[12] Researchers handling these compounds for chronic studies must be aware of these effects on animal models.

Acute Overdose Toxicity

Acute overdose presents a significant clinical challenge. While Trazodone is considered relatively safe in overdose compared to older antidepressants, large ingestions can still be dangerous, causing symptoms like extreme drowsiness, breathing difficulties, seizures, and coma.[13][14][15] Doses exceeding 600 mg are considered high-risk.[14] The danger is substantially amplified when mixed with other central nervous system depressants like alcohol or benzodiazepines.[13][14]

mCPP , when used as a recreational drug, has been associated with a range of adverse effects including anxiety, agitation, nausea, headaches, and psychiatric discomfort.[2][16]

Data Summary: Comparative Toxicology
CompoundPrimary Toxicological ConcernsLD50 (Oral, Rat)Key Hazard Statements
Aripiprazole Reproductive toxicity, organ damage with prolonged exposure, metabolic changes (hyperglycemia, weight gain).[10][12]953 mg/kg[17]H302 (Harmful if swallowed), H361d (Suspected of damaging the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure).[10]
Trazodone Overdose risk (CNS depression, cardiotoxicity), Serotonin Syndrome.[7][11][13]Not specified, but overdose risk at >600 mg.[14]N/A (pharmaceutical)
Nefazodone Severe hepatotoxicity (liver failure).[3]Not specifiedN/A (pharmaceutical)
mCPP Psychoactive effects (anxiety, agitation), Serotonin Syndrome, potential for psychiatric disorders.[5][16]142 mg/kg[18]H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[18]

Section 3: Mechanistic Insights: Metabolism as a Bioactivation Pathway

A core principle in toxicology is that the parent compound is not always the primary toxic agent. Metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, can transform a relatively benign molecule into a reactive or toxic one.[1] This is a critical consideration for chlorophenylpiperazine derivatives.

The metabolic pathway from Trazodone and Nefazodone to mCPP is a textbook example.[4][19] While the parent drugs have their own pharmacological profiles, the formation of mCPP introduces a new agent with its own distinct psychoactive and toxic properties.[5]

G cluster_0 Parent Drugs cluster_1 Metabolic Process cluster_2 Metabolites Trazodone Trazodone CYP_Metabolism CYP450 Metabolism (e.g., CYP3A4, CYP2D6) Trazodone->CYP_Metabolism Nefazodone Nefazodone Nefazodone->CYP_Metabolism mCPP m-Chlorophenylpiperazine (mCPP) (Active/Toxic Metabolite) CYP_Metabolism->mCPP Bioactivation Other Other Metabolites CYP_Metabolism->Other

Caption: Bioactivation of Trazodone and Nefazodone to the toxic metabolite mCPP.

This bioactivation pathway explains why the toxicological assessment of a parent drug must include a thorough investigation of its metabolites. A compound that appears safe in a simple cytotoxicity assay may be highly toxic in vivo after metabolic processing.

Section 4: Safe Handling and Control Measures

Adherence to a strict safety protocol is non-negotiable when working with compounds of known or potential toxicity. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) provides a robust framework for workplace chemical safety.[20][21] The cornerstone of this framework is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction.

Hierarchy Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE PPE (Protect the worker with Personal Protective Equipment)

Caption: The Hierarchy of Controls for mitigating chemical hazards.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.

  • Chemical Fume Hoods: All weighing, reconstitution, and aliquotting of powdered chlorophenylpiperazine derivatives must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of aerosolized particles.[22][23]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[22]

Administrative Controls: Modifying Work Practices

These are procedures and policies that reduce exposure duration and frequency.

  • Written Hazard Communication Program: Employers must develop, implement, and maintain a written program detailing container labeling, safety data sheets, and employee training.[20][21]

  • Designated Areas: Clearly mark and restrict access to areas where these compounds are stored and handled.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for every task involving these compounds, from receipt to disposal.

  • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[24] Always wash hands thoroughly with soap and water after handling the compounds, before leaving the lab, and before breaks.[10][17]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It must be selected based on the specific hazards outlined in the Safety Data Sheet (SDS).[24]

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[10] A face shield may be required for tasks with a high splash potential.[25]

  • Gloves: Use chemically resistant gloves (e.g., nitrile) appropriate for the solvent being used. Inspect gloves for tears or holes before each use and change them frequently.[10][23]

  • Lab Coat: A buttoned lab coat must be worn to protect skin and clothing.

  • Respiratory Protection: If engineering controls are insufficient or during a spill cleanup where dust may be generated, a NIOSH-approved respirator with the appropriate cartridge may be necessary.

Storage and Waste Disposal
  • Storage: Store compounds in tightly closed, clearly labeled containers in a cool, dry, well-ventilated area.[17][24] Store them away from incompatible materials, such as strong oxidizing agents.[25][26]

  • Disposal: All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][17] Do not let the product enter drains.[17][22]

Section 5: Experimental Protocols for Toxicity Assessment

A self-validating system of protocols is essential for assessing the toxic potential of new chemical entities. The causality behind each step is critical for generating reliable and reproducible data.

Protocol: In Vitro Hepatotoxicity Screening using HepG2 Cells

Objective: To determine the potential of a novel chlorophenylpiperazine derivative to cause liver cell death. The HepG2 cell line is chosen as it is a human-derived hepatoma line that retains many of the metabolic functions of primary hepatocytes, making it a relevant and well-established model.

Methodology:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours. This density ensures the cells are in a logarithmic growth phase for the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The concentration range is chosen to establish a full dose-response curve. A vehicle control (DMSO only) is crucial to account for any solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for 24 hours. This time point is standard for assessing acute cytotoxicity.

  • Viability Assay (MTT):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Caption: Workflow for an in vitro cytotoxicity assay.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is vital. The following are general guidelines; always consult the specific SDS for the compound .[17]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[27]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17][27]

Conclusion

The chlorophenylpiperazine class of compounds represents a powerful tool in the arsenal of drug development, but its utility is inextricably linked to a profound respect for its potential toxicity. A proactive, knowledge-based approach to safety is paramount. By understanding the specific toxicological risks of each derivative, the mechanistic pathways of bioactivation, and the rigorous application of the hierarchy of controls, we can ensure that our scientific pursuits are conducted with the highest standards of safety for ourselves, our colleagues, and the integrity of our research.

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 1-[1-(2-Chlorophenyl)ethyl]piperazine: Melting and Boiling Point Determination

Foreword: The Imperative of Foundational Data in Drug Discovery In the landscape of modern medicinal chemistry, the piperazine moiety stands as a privileged scaffold, integral to the structure of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Foundational Data in Drug Discovery

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2][3] Its unique physicochemical properties, conferred by the two nitrogen atoms, allow for versatile structural modifications to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The compound 1-[1-(2-Chlorophenyl)ethyl]piperazine is one such novel derivative, holding potential for further development. However, before its therapeutic efficacy can be explored, a comprehensive understanding of its fundamental physicochemical properties is paramount. This guide provides a detailed technical framework for the determination of two of the most critical of these properties: the melting and boiling points. As no public data for these parameters currently exists, this document serves as both a theoretical primer and a practical, field-proven guide for researchers and drug development professionals tasked with the initial characterization of this, or similar, novel chemical entities.

Theoretical Framework: Understanding Phase Transitions in Substituted Piperazines

The melting and boiling points of a compound are not mere numbers; they are reflections of the underlying intermolecular forces that govern the substance's physical state.[4][5] A thorough grasp of these principles is essential for interpreting experimental results and troubleshooting anomalous data.

The Role of Intermolecular Forces

The energy required to transition a substance from a solid to a liquid (melting) or from a liquid to a gas (boiling) is directly proportional to the strength of the forces holding the molecules together.[5] For organic molecules like 1-[1-(2-Chlorophenyl)ethyl]piperazine, these forces are primarily:

  • Van der Waals Forces (London Dispersion Forces): These are transient, induced dipoles that exist between all molecules. Their strength increases with the molecule's surface area and molecular weight.[4][6] The relatively large size of our target molecule suggests that these forces will be a significant contributor.

  • Dipole-Dipole Interactions: The presence of polar bonds, such as the C-Cl and C-N bonds in our molecule, creates permanent molecular dipoles. These lead to stronger intermolecular attractions than van der Waals forces alone, resulting in higher melting and boiling points.[4][7]

  • Hydrogen Bonding: While the piperazine ring contains two nitrogen atoms, the secondary amine (N-H) is a potential hydrogen bond donor, and both nitrogens can act as hydrogen bond acceptors. Hydrogen bonding is a particularly strong form of dipole-dipole interaction and can significantly elevate melting and boiling points.[7]

The Influence of Molecular Structure

Beyond the types of intermolecular forces, the specific architecture of 1-[1-(2-Chlorophenyl)ethyl]piperazine plays a crucial role:

  • Molecular Weight: As a general rule, for a homologous series of compounds, the boiling point increases with molecular weight due to stronger van der Waals forces.[5][7]

  • Symmetry and Packing Efficiency (Melting Point): The melting point is also highly dependent on how well the molecules can pack into a crystal lattice.[4] More symmetrical molecules tend to have higher melting points because they can form a more stable and tightly packed solid structure, which requires more energy to break apart.[6] The presence of the ethyl group and the ortho-substituted chlorophenyl ring may disrupt symmetrical packing, potentially leading to a lower melting point compared to more linear or symmetrical analogs.

  • Branching (Boiling Point): Increased branching generally lowers the boiling point of a molecule compared to its linear isomer of the same molecular weight.[6] This is because branching reduces the effective surface area for van der Waals interactions.[4][6]

Synthesis and Purity Considerations

The accuracy of melting and boiling point measurements is critically dependent on the purity of the sample. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range.[8]

Anticipated Synthesis Route

A plausible synthesis for 1-[1-(2-Chlorophenyl)ethyl]piperazine would involve the reaction of 1-(2-chlorophenyl)ethanamine with a bis(2-haloethyl)amine derivative, or a related nucleophilic substitution reaction. A similar synthesis for 1-(3-Chlorophenyl) piperazine involves reacting 3-chloroaniline with Bis(2-Chloroethyl) amine hydrochloride.[9]

Potential Impurities and Their Impact

Given this likely synthetic pathway, potential impurities could include:

  • Unreacted starting materials (e.g., 1-(2-chlorophenyl)ethanamine).

  • By-products from side reactions.

  • Residual solvents from purification.

The presence of these impurities would lead to an observed melting point that is lower and has a broader range than that of the pure compound. For the boiling point, impurities can also cause variations, though the effect is often less pronounced than for the melting point. Therefore, rigorous purification, for example by recrystallization or column chromatography, is a mandatory prerequisite for accurate measurements.[10]

Experimental Protocols for Physicochemical Characterization

The following protocols are standard, validated methods for determining the melting and boiling points of a novel organic compound.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common and reliable for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 1-[1-(2-Chlorophenyl)ethyl]piperazine is completely dry and finely powdered.

    • Take a capillary tube and seal one end by heating it in a flame for a few seconds.[11]

    • Firmly press the open end of the capillary tube into the powdered sample.

    • Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom of the tube, aiming for a sample height of 1-2 cm.[11]

  • Measurement:

    • Insert the capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).

    • Place a calibrated thermometer in the designated port of the apparatus.[12]

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range T1-T2.

  • Self-Validation and Trustworthiness:

    • A pure compound will exhibit a sharp melting range, typically 0.5-1.0°C. A broad melting range (>2°C) is indicative of an impure sample.

    • Repeat the determination at least twice. Consistent results validate the measurement.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting & Validation prep1 Dry and powder the sample prep2 Seal one end of a capillary tube prep1->prep2 prep3 Pack sample into the tube (1-2 cm) prep2->prep3 measure1 Insert tube into apparatus prep3->measure1 measure2 Heat rapidly to ~15°C below expected MP measure1->measure2 measure3 Heat slowly (1-2°C/min) measure2->measure3 measure4 Record T1 (first liquid drop) measure3->measure4 measure5 Record T2 (all liquid) measure4->measure5 report1 Report as range T1-T2 measure5->report1 report2 Validate: Sharp range (0.5-1.0°C) indicates purity report1->report2 report3 Repeat for consistency report1->report3

Caption: Workflow for determining the melting point of 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Protocol for Boiling Point Determination (Thiele Tube Method)

For small quantities of a liquid, the Thiele tube method is a highly efficient and accurate technique for determining the boiling point.[13]

Methodology:

  • Sample Preparation:

    • Add approximately 0.5 mL of liquid 1-[1-(2-Chlorophenyl)ethyl]piperazine to a small test tube (fusion tube).

    • Take a capillary tube and seal one end.

    • Place the capillary tube, sealed end up, into the fusion tube containing the sample.

  • Apparatus Setup:

    • Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

    • Clamp the thermometer and suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner.[13] The design of the tube promotes even heat distribution via convection currents.

    • As the temperature rises, air will be expelled from the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. Record the temperature at this exact moment. This is the boiling point.[13]

  • Self-Validation and Trustworthiness:

    • The measurement should be repeated to ensure consistency.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[14][15] A correction may be needed if the pressure deviates significantly from standard pressure (1 atm or 760 mmHg).

Diagram 2: Logic Flow for Boiling Point Measurement

G start Start: Assemble Thiele Tube Apparatus heat Gently heat the side arm start->heat observe_bubbles Observe for a rapid, continuous stream of bubbles from the capillary tube heat->observe_bubbles remove_heat Remove heat source observe_bubbles->remove_heat cool Allow apparatus to cool slowly remove_heat->cool observe_entry Watch for the moment liquid enters the capillary tube cool->observe_entry record_temp Record the temperature at that instant observe_entry->record_temp end_point This temperature is the boiling point record_temp->end_point

Caption: Logical flow for the Thiele tube boiling point determination method.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparative analysis.

Table 1: Physicochemical Data for 1-[1-(2-Chlorophenyl)ethyl]piperazine

PropertyExperimental ValueNotes
Molecular Formula C₁₂H₁₇ClN₂-
Molecular Weight 224.73 g/mol -
Melting Point Record T1-T2 range hereNote the sharpness of the range.
Boiling Point Record value hereNote the atmospheric pressure during measurement.
Appearance Describe physical state and colore.g., White crystalline solid, colorless oil, etc.

Conclusion

The determination of the melting and boiling points of 1-[1-(2-Chlorophenyl)ethyl]piperazine is a foundational step in its chemical characterization. The protocols detailed in this guide represent robust, validated methods that, when executed with attention to sample purity and procedural detail, will yield accurate and reliable data. This information is not only critical for identification and purity assessment but also serves as a vital parameter for subsequent stages of drug development, including formulation, stability testing, and process chemistry.

References

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

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  • Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

  • Scribd. (n.d.). General Methods Boiling Point and Distillation Range. Retrieved from [Link]

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Quora. (2016). What is standard procedure to measure boiling point of any liquid? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Pharmacopeia.cn. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Parikh Panel of Consultants. (n.d.). Manufacturing Process. Retrieved from [Link]

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Protocols & Analytical Methods

Method

synthesis procedure for 1-[1-(2-Chlorophenyl)ethyl]piperazine

An Application Note and Protocol for the Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the syn...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine, a key intermediate in pharmaceutical development. The protocol herein details a robust and reproducible three-step synthetic pathway commencing from the readily available starting material, 2'-chloroacetophenone. The methodology emphasizes chemical causality, safety, and validation at each stage, from the initial reduction and subsequent chlorination to the final nucleophilic substitution with piperazine. This guide is intended to provide laboratory personnel with the technical insights and procedural details necessary for the successful synthesis, purification, and characterization of the target compound.

Introduction and Synthetic Strategy

1-[1-(2-Chlorophenyl)ethyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine moiety is a common pharmacophore found in numerous centrally active agents, making its derivatives valuable building blocks for drug discovery programs.[1] The synthesis of asymmetrically substituted piperazines requires a carefully planned strategy to ensure regioselectivity and high yield.

The synthetic approach detailed in this guide was chosen for its logical progression and reliance on well-established, high-yielding chemical transformations. The strategy can be summarized in three primary stages:

  • Reduction of Ketone: The synthesis begins with the reduction of the carbonyl group of 2'-chloroacetophenone to form the secondary alcohol, 1-(2-chlorophenyl)ethanol. This transformation sets the stereocenter of the ethyl bridge.

  • Activation of the Alcohol: Alcohols are poor leaving groups in nucleophilic substitution reactions.[2] Therefore, the hydroxyl group of 1-(2-chlorophenyl)ethanol is converted into a more reactive alkyl chloride using thionyl chloride (SOCl₂). This step transforms the benzylic carbon into a potent electrophile.[3]

  • Nucleophilic Substitution: The final step involves the N-alkylation of piperazine with the synthesized 1-(1-chloroethyl)-2-chlorobenzene. Piperazine, a secondary amine, acts as the nucleophile, displacing the chloride to form the target C-N bond and complete the synthesis.[4]

This pathway offers a clear and efficient route to the desired product, with each step being readily verifiable through standard analytical techniques.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care under an inert atmosphere.[2]

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer.[5] Avoid inhalation of dust.

  • Chlorinated Solvents (e.g., Dichloromethane): Volatile and potentially carcinogenic. Minimize exposure and handle in a closed system where possible.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Do not quench with acid directly.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe burns. Handle with appropriate care.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[6][7] An emergency eyewash and safety shower must be readily accessible.[5]

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(2-Chlorophenyl)ethanol

This procedure outlines the reduction of a ketone to a secondary alcohol.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2'-chloroacetophenone (10.0 g, 64.7 mmol) and methanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.47 g, 38.8 mmol, 0.6 eq) portion-wise over 15 minutes.

    • Rationale: Adding the reducing agent slowly at a low temperature helps to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 50 mL of deionized water. Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-chlorophenyl)ethanol as a crude oil. The product is often used in the next step without further purification.

Step 2: Synthesis of 1-(1-Chloroethyl)-2-chlorobenzene

This protocol converts the secondary alcohol into an alkyl chloride, activating it for the subsequent substitution.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a stir bar and a reflux condenser (fitted with a gas outlet to a scrubber containing NaOH solution), dissolve the crude 1-(2-chlorophenyl)ethanol (approx. 64.7 mmol) in dichloromethane (DCM, 100 mL).

  • Chlorination: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂) (7.1 mL, 97.0 mmol, 1.5 eq) dropwise via a syringe.

    • Rationale: Thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. The chloride ion generated in situ then acts as a nucleophile.[2] The reaction is often performed in the presence of a base like pyridine or catalytic DMF to accelerate the reaction, but can proceed without.[8][9]

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 3 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over 100 g of crushed ice. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(1-chloroethyl)-2-chlorobenzene. This crude product is typically a dark oil and should be used promptly in the next step due to potential instability.

Step 3: Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine

This is the final N-alkylation step to form the target molecule.

  • Reaction Setup: In a 500 mL round-bottom flask, combine piperazine (27.8 g, 323.5 mmol, 5.0 eq) and acetonitrile (200 mL). Stir the suspension vigorously.

    • Rationale: A large excess of piperazine is used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction. This prevents the formation of piperazine salts which are less nucleophilic.[1]

  • Alkylation: Add a solution of the crude 1-(1-chloroethyl)-2-chlorobenzene (approx. 64.7 mmol) in 50 mL of acetonitrile to the piperazine suspension dropwise over 30 minutes.

  • Reaction Completion: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride byproduct. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in 100 mL of 2 M NaOH solution and extract with DCM (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation of Free Base: Concentrate the organic solution under reduced pressure to obtain the crude 1-[1-(2-Chlorophenyl)ethyl]piperazine as an oil.

Purification and Characterization

Purification of the final compound is critical to remove unreacted starting materials and side products.

Purification via Salt Formation

Due to the basic nature of the product, crystallization as a dihydrochloride salt is an effective method of purification.[10]

  • Dissolution: Dissolve the crude oil in 100 mL of isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly bubble dry HCl gas through the solution, or add a calculated amount of concentrated HCl (aq). A white precipitate will form.

  • Crystallization: Stir the suspension at 0 °C for 1 hour, then allow it to stand for several hours to ensure complete crystallization.

  • Isolation: Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to obtain pure 1-[1-(2-Chlorophenyl)ethyl]piperazine dihydrochloride.

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods:

  • ¹H NMR: To confirm the chemical structure and proton environments.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight (MW: 224.73 g/mol for the free base).[12][13]

  • Melting Point: To assess the purity of the crystalline salt.

Quantitative Data Summary

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Step 1
2'-Chloroacetophenone154.5910.0 g64.71.0
Sodium Borohydride37.831.47 g38.80.6
Step 2
1-(2-Chlorophenyl)ethanol156.61~10.1 g~64.71.0
Thionyl Chloride118.977.1 mL97.01.5
Step 3
1-(1-Chloroethyl)-2-chlorobenzene175.05~11.3 g~64.71.0
Piperazine86.1427.8 g323.55.0
Expected Yield (Overall)297.66 (di-HCl salt)50-65%

Visualized Experimental Workflow

SynthesisWorkflow Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation cluster_3 Purification & Analysis Start 2'-Chloroacetophenone Reagent1 NaBH4, MeOH 0 °C to RT Start->Reagent1 Product1 1-(2-Chlorophenyl)ethanol (Crude) Reagent1->Product1 Reagent2 SOCl₂, DCM 0 °C to Reflux Product1->Reagent2 Product2 1-(1-Chloroethyl)-2-chlorobenzene (Crude) Reagent2->Product2 Reagent3 Piperazine (excess) Acetonitrile, Reflux Product2->Reagent3 Product3 Crude Free Base Reagent3->Product3 Purify 1. Dissolve in IPA 2. Add HCl 3. Filter & Dry Product3->Purify FinalProduct 1-[1-(2-Chlorophenyl)ethyl]piperazine (di-HCl Salt) Purify->FinalProduct Analysis NMR, MS, MP FinalProduct->Analysis

Caption: Workflow for the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine.

References

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Retrieved from [Link]

  • Google Patents. (1990). GB2225321A - Process for preparation of a 1-piperazine-ethoxyacetic acid.
  • Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]

  • University of Texas at Austin. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • European Patent Office. (n.d.). Piperazine derivatives - EP 0398720 A2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • YouTube. (2018). Reaction of alcohols with thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2025). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]

  • Reddit. (2023). Help with thionyl chloride halogenation. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

Sources

Application

HPLC method development for 1-[1-(2-Chlorophenyl)ethyl]piperazine analysis

Application Note: Strategic HPLC Method Development for 1-[1-(2-Chlorophenyl)ethyl]piperazine Introduction & Scientific Context The analyte 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4) represents a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic HPLC Method Development for 1-[1-(2-Chlorophenyl)ethyl]piperazine

Introduction & Scientific Context

The analyte 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4) represents a critical pharmacophore in the synthesis of atypical antipsychotics and serotonin receptor modulators (e.g., structural analogs of Aripiprazole or Trazodone).

From a chromatographic perspective, this molecule presents a "Perfect Storm" of analytical challenges:

  • Strong Basicity: The secondary amine on the piperazine ring (pKa ≈ 9.2–9.8) is protonated at neutral/low pH, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support.

  • Hydrophobicity: The 2-chlorophenyl-ethyl moiety adds significant lipophilicity (LogP ≈ 2.3–3.0), requiring a balanced organic modifier gradient.

  • Chirality: The ethyl linkage introduces a chiral center (R/S). Standard C18 methods will not separate these enantiomers. If enantiomeric purity is required, a chiral method is mandatory.

This guide provides two distinct protocols: Method A for Achiral Purity/Assay (reaction monitoring) and Method B for Chiral Purity (enantiomeric excess).

Method Development Strategy (Decision Matrix)

The following workflow illustrates the decision process for selecting the correct separation mode based on the analytical goal.

MethodStrategy Start Define Analytical Goal Goal Is Enantiomeric Separation Required? Start->Goal Achiral Goal: Chemical Purity / Assay (Reaction Monitoring) Goal->Achiral No Chiral Goal: Enantiomeric Purity (R vs S Isomer) Goal->Chiral Yes MethodA METHOD A: High pH Reversed-Phase Suppress ionization of basic amine Column: Hybrid Silica C18 (pH 1-12 stable) Achiral->MethodA MethodB METHOD B: Normal Phase / Polar Organic Chiral Selector Interaction Column: Amylose/Cellulose Tris-carbamates Chiral->MethodB

Figure 1: Strategic decision tree for selecting the appropriate chromatographic mode.

Protocol A: Achiral Purity (High pH Reversed-Phase)

Rationale: Traditional low pH methods (pH 2-3) protonate the piperazine nitrogen, causing it to act as a cation. This leads to "ion-exchange" interactions with residual silanols, causing peak tailing. High pH (pH 9.5–10.5) keeps the amine neutral (free base form), eliminating silanol interactions and dramatically improving peak symmetry and loadability.

Warning: You must use a column specifically designed for high pH stability (Hybrid Particle Technology). Standard silica columns will dissolve at pH > 8.0.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 × 150 mm, 3.5 µm or 5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonium Hydroxide)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C (Control is critical to maintain pKa/retention stability)
Detection UV at 215 nm (Piperazine backbone) and 254 nm (Chlorophenyl ring)
Injection Volume 5–10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010End Initial Hold
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.[1]

  • Note: Ensure the sample pH is not extremely acidic before injection to prevent local precipitation or peak distortion in the high pH mobile phase.

Protocol B: Chiral Separation (Enantiomeric Excess)

Rationale: The ethyl group at the 1-position creates a chiral center. To separate the R and S enantiomers, a polysaccharide-based chiral stationary phase is required. The "Polar Organic Mode" is recommended for solubility and MS compatibility.

Chromatographic Conditions
ParameterSpecification
Column Daicel Chiralpak IC or IG (Immobilized phases are more robust) - 4.6 × 250 mm, 5 µm
Mobile Phase Acetonitrile : Methanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp 25°C (Lower temperature often improves chiral resolution)
Detection UV at 254 nm
  • Why DEA? Diethylamine acts as a basic additive to sharpen the peaks of the basic piperazine analyte by blocking non-specific binding sites on the chiral selector.

Method Validation Parameters (ICH Q2 Guidelines)

To ensure the trustworthiness of the generated data, the following validation criteria must be met:

  • System Suitability:

    • Tailing Factor (Tf): Must be < 1.5 (High pH method should yield Tf ≈ 1.1).

    • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the des-ethyl piperazine or chlorinated starting material).

  • Linearity:

    • Prepare 5 levels from 50% to 150% of the target concentration.

    • Acceptance: R² > 0.999.[1][2]

  • LOD/LOQ Determination:

    • Calculate based on Signal-to-Noise (S/N) ratio.

    • LOD = S/N of 3:1.

    • LOQ = S/N of 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction (Method A)Ensure pH is > 9.5. If using Low pH method, add 0.1% Triethylamine (TEA) as a masking agent.
Split Peaks Sample solvent mismatchThe sample diluent is too strong (100% ACN). Dilute sample with water or buffer to match initial mobile phase conditions.
Retention Time Drift pH instabilityAmmonium bicarbonate is volatile. Prepare fresh buffer daily and cap reservoirs.
Ghost Peaks CarryoverBasic amines stick to injector seals. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • PubChem. (2025).[3][4][5] 1-(2-Chlorophenyl)piperazine Compound Summary. National Library of Medicine. [Link][6]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. SIELC Application Notebook. [Link]

Sources

Method

Application Note: Chiral Separation of 1-[1-(2-Chlorophenyl)ethyl]piperazine Enantiomers by HPLC

Abstract This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-[1-(2-Chlorophenyl)ethyl]piperazine. As the pharmacological and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-[1-(2-Chlorophenyl)ethyl]piperazine. As the pharmacological and toxicological profiles of enantiomers can differ significantly, their separation and quantification are critical in drug development and quality control.[1] This guide details an optimized method using an immobilized polysaccharide-based chiral stationary phase (CSP), providing the foundational protocol for researchers, scientists, and drug development professionals to achieve baseline resolution of the enantiomeric pair.

Introduction: The Imperative of Chiral Purity

Chirality is a fundamental property in pharmaceutical sciences, as stereoisomers of a drug molecule can exhibit markedly different biological activities.[2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs.[3]

1-[1-(2-Chlorophenyl)ethyl]piperazine is a chiral molecule and a key intermediate or structural motif in various active pharmaceutical ingredients (APIs). Therefore, a validated analytical method to separate and quantify its enantiomers is essential for ensuring the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose due to its versatility, sensitivity, and scalability.[3][4] This document provides a detailed protocol based on proven methodologies for structurally similar piperazine derivatives.[1]

Analyte Structure:

  • Name: 1-[1-(2-Chlorophenyl)ethyl]piperazine

  • Molecular Formula: C₁₂H₁₇ClN₂[5]

  • Molecular Weight: 224.73 g/mol [5]

  • Structure:

    
    (A representative image would be placed here)
    

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of this method is the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are renowned for their broad applicability in resolving a vast range of chiral compounds.[1] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

The CSP, in this case, tris(3,5-dichlorophenylcarbamate) derivatized cellulose, creates a complex three-dimensional chiral environment. Enantiomers fit into the chiral grooves or cavities of the stationary phase differently. These differential interactions—which can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance—result in one enantiomer being retained on the column longer than the other, thus enabling their separation.

G cluster_CSP Chiral Stationary Phase (CSP) CSP Cellulose Backbone with Chiral Grooves R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger, More Stable Interaction (Longer Retention Time) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker, Less Stable Interaction (Shorter Retention Time)

Caption: Conceptual diagram of enantiomer interaction with a CSP.

Recommended Analytical Method & Protocol

Method development for chiral separations often involves screening various columns and mobile phases.[3] Based on extensive experience with piperazine derivatives, the following method using a Chiralpak® IC column provides an excellent starting point for achieving robust separation.[1]

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm (Daicel Corporation or equivalent).[6][7] This immobilized CSP is highly robust and compatible with a wide range of organic solvents.[6][8]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Diethylamine (DEA), Reagent grade

    • Racemic 1-[1-(2-Chlorophenyl)ethyl]piperazine standard

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Column Chiralpak® IC, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time ~20 minutes (adjust as needed)

Causality Behind Experimental Choices:

  • Mobile Phase: A polar organic mobile phase is chosen for its ability to provide sharp peaks and reasonable run times.[9] The combination of Acetonitrile and Methanol allows for fine-tuning of polarity and selectivity.

  • Diethylamine (DEA): As a basic additive, DEA is critical for separating basic compounds like piperazines.[10] It improves peak shape and reduces tailing by masking residual acidic silanol groups on the silica support, preventing undesirable secondary interactions.

  • Temperature: Elevated temperature (35 °C) helps to improve column efficiency and reduce backpressure without compromising the separation.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 1-[1-(2-Chlorophenyl)ethyl]piperazine standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

Step-by-Step Experimental Workflow

This protocol provides a self-validating system by incorporating equilibration and system suitability checks.

Caption: Experimental workflow for chiral separation and validation.

  • System Preparation: Prepare the mobile phase as described in Table 1. Ensure it is thoroughly mixed and degassed (e.g., by sonication) before use.

  • Column Equilibration: Install the Chiralpak® IC column and purge the system. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is observed at the specified detection wavelength.[1]

  • Blank Injection: Inject 10 µL of the mobile phase (as a blank) to ensure there are no interfering peaks from the system or solvent.

  • System Suitability: Inject the 0.1 mg/mL working standard solution. The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 1.5.

  • Analysis: Once system suitability is confirmed, proceed with injecting the samples for analysis.

Data Analysis and Expected Results

The primary goal is to achieve baseline separation of the two enantiomers.

System Suitability Parameters:

ParameterAcceptance CriteriaFormula
Resolution (Rs) Rs ≥ 1.5Rs = 2(t₂ - t₁) / (w₁ + w₂)
Tailing Factor (T) 0.8 ≤ T ≤ 1.5T = w₀.₀₅ / 2f
Theoretical Plates (N) > 2000N = 16(t / w)²

(Where t is retention time, w is peak width at base, w₀.₀₅ is peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height)

Expected Chromatogram: A successful separation will yield a chromatogram with two distinct, well-resolved, and symmetrical peaks corresponding to the two enantiomers.

(A representative chromatogram image showing two baseline-resolved peaks would be placed here.)

Expected Results:

CompoundRetention Time (t₁)Retention Time (t₂)Resolution (Rs)
Racemic Standard~10.5 min~12.0 min> 2.0

(Note: Retention times are estimates and may vary depending on the specific HPLC system, column age, and exact mobile phase preparation.)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor or No Resolution Incorrect mobile phase composition. Column is not equilibrated. Wrong column selection.Verify mobile phase proportions. Increase equilibration time. Confirm the correct chiral column is installed. Screen alternative mobile phases (e.g., adjust MeOH content).
Peak Tailing Insufficient basic additive (DEA). Column contamination or degradation.Increase DEA concentration slightly (e.g., to 0.15%). Flush the column or replace it if performance does not improve.
High Backpressure Blockage in the system or column. Flow rate is too high. Mobile phase viscosity.Filter all samples and mobile phases. Check for blockages and reverse-flush the column (if permitted by the manufacturer). Reduce flow rate.
Drifting Baseline Column not fully equilibrated. Contamination in the mobile phase. Detector lamp issue.Extend equilibration time. Prepare fresh mobile phase. Check detector lamp status and performance.

Conclusion

The HPLC method detailed in this application note provides an effective and reliable solution for the chiral separation of 1-[1-(2-Chlorophenyl)ethyl]piperazine enantiomers. By utilizing a Chiralpak® IC immobilized polysaccharide-based CSP with a polar organic mobile phase, baseline resolution (Rs > 1.5) can be readily achieved. This protocol is designed to be a self-validating system, ensuring data integrity and trustworthiness for critical applications in pharmaceutical development and quality control.

References

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. (2021-03-14). Available at: [Link]

  • Mass spectrometry detection of basic drugs in fast chiral analyses with vancomycin stationary phases. National Center for Biotechnology Information (PMC). Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. (2023-01-19). Available at: [Link]

  • Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-. PubChemLite. Available at: [Link]

  • Piperazine, 1-(2-(alpha-(p-chlorophenyl)benzylamino)ethyl)-4-(2-pyrimidyl)-, dimaleate. PubChemLite. Available at: [Link]

  • Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. Available at: [Link]

  • HPLC Column CHIRALPAK® IC, 250 x 4,6 mm, 5 µm. Analytics-Shop. Available at: [Link]

  • Chiral Columns. Daicel Corporation. Available at: [Link]

  • 1-(2-Chlorophenyl)piperazine. PubChem. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. (2016). Available at: [Link]

  • Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine

Introduction 1-[1-(2-Chlorophenyl)ethyl]piperazine is a substituted piperazine derivative with potential applications in pharmaceutical research and drug development. The piperazine moiety is a common scaffold in a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[1-(2-Chlorophenyl)ethyl]piperazine is a substituted piperazine derivative with potential applications in pharmaceutical research and drug development. The piperazine moiety is a common scaffold in a wide range of biologically active compounds, and its substitution allows for the fine-tuning of pharmacological properties. This document provides detailed application notes and protocols for two primary synthetic routes for the preparation of 1-[1-(2-Chlorophenyl)ethyl]piperazine, targeting researchers and scientists in the field of medicinal chemistry and organic synthesis. The protocols are designed to be robust and provide a clear rationale for the selection of reagents and reaction conditions, ensuring scientific integrity and reproducibility.

Strategic Approaches to Synthesis

The synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine can be efficiently achieved through two principal pathways:

  • Nucleophilic Substitution: This classic approach involves the direct alkylation of piperazine with a suitable electrophile, namely 1-(2-chlorophenyl)ethyl chloride. This method is straightforward and relies on the nucleophilicity of the secondary amine of the piperazine ring.

  • Reductive Amination: A powerful and widely used method in pharmaceutical chemistry, this route involves the reaction of 2'-chloroacetophenone with piperazine in the presence of a reducing agent.[1][2] This one-pot reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to the desired amine.[3]

This guide will provide detailed protocols for both synthetic strategies, including the preparation of the necessary precursors.

Method 1: Synthesis via Nucleophilic Substitution

This method is a two-step process starting from the commercially available 1-(2-chlorophenyl)ethanol. The alcohol is first converted to the more reactive alkyl chloride, which is then used to alkylate piperazine.

Step 1: Preparation of 1-(2-Chlorophenyl)ethyl Chloride

The conversion of a secondary alcohol to an alkyl chloride can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Reaction Scheme: 1-(2-Chlorophenyl)ethanol to 1-(2-Chlorophenyl)ethyl Chloride

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): Chosen for its high reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the work-up procedure.

  • Pyridine (optional): A small amount of pyridine can be used to catalyze the reaction and to neutralize the HCl generated.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze thionyl chloride. Therefore, anhydrous solvents and glassware are crucial.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, dissolve 1-(2-chlorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane (DCM) or diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. If using, add a catalytic amount of pyridine (0.1 equivalents).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TTC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(2-chlorophenyl)ethyl chloride. The product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: N-Alkylation of Piperazine

The synthesized 1-(2-chlorophenyl)ethyl chloride is used to alkylate piperazine. To favor mono-alkylation, a large excess of piperazine is typically used.

Reaction Scheme: N-Alkylation of Piperazine

Causality of Experimental Choices:

  • Excess Piperazine: Using a large excess of piperazine (5-10 equivalents) minimizes the formation of the di-alkylated byproduct.[4]

  • Base (e.g., K₂CO₃, Et₃N): A base is required to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is suitable for this SN2 reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (5 equivalents) and potassium carbonate (2 equivalents) in acetonitrile.

  • Reagent Addition: To the stirred suspension, add a solution of 1-(2-chlorophenyl)ethyl chloride (1 equivalent) in acetonitrile dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield pure 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Reagent Molar Ratio (vs. Alkyl Chloride) Purpose
1-(2-Chlorophenyl)ethyl chloride1Electrophile
Piperazine5-10Nucleophile/Minimize di-alkylation
Potassium Carbonate2Base
Acetonitrile-Solvent

Method 2: Synthesis via Reductive Amination

This one-pot synthesis is an efficient alternative, starting from 2'-chloroacetophenone and piperazine.

Step 1: Preparation of 2'-Chloroacetophenone (if not commercially available)

2'-Chloroacetophenone can be prepared via a Friedel-Crafts acylation of chlorobenzene.[5][6]

Reaction Scheme: Friedel-Crafts Acylation for 2'-Chloroacetophenone Synthesis

Causality of Experimental Choices:

  • Lewis Acid (AlCl₃): Aluminum chloride is a classic and effective Lewis acid catalyst for Friedel-Crafts reactions.

  • Acetylating Agent (Acetyl Chloride or Acetic Anhydride): Acetyl chloride is typically more reactive.

  • Solvent: A non-polar solvent like dichloromethane or carbon disulfide is used.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 equivalents) dropwise. After stirring for 15 minutes, add chlorobenzene (1 equivalent) dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or recrystallization to yield 2'-chloroacetophenone.[5]

Step 2: Reductive Amination

Reaction Scheme: Reductive Amination for 1-[1-(2-Chlorophenyl)ethyl]piperazine Synthesis

Causality of Experimental Choices:

  • Reducing Agent (Sodium Triacetoxyborohydride - STAB): NaBH(OAc)₃ is a mild and selective reducing agent, particularly effective for reductive aminations.[1][3] It is less sensitive to acidic conditions that can favor iminium ion formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions with STAB.

  • Acid Catalyst (Acetic Acid): A catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2'-chloroacetophenone (1 equivalent) and piperazine (1.2 equivalents) in dichloromethane.

  • Intermediate Formation: Add acetic acid (1.2 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Reagent Molar Ratio (vs. Ketone) Purpose
2'-Chloroacetophenone1Carbonyl source
Piperazine1.2Amine source
Sodium Triacetoxyborohydride1.5Reducing agent
Acetic Acid1.2Catalyst
Dichloromethane-Solvent

Visualizing the Synthetic Workflows

Synthetic Workflow cluster_0 Method 1: Nucleophilic Substitution cluster_1 Method 2: Reductive Amination 1-(2-Chlorophenyl)ethanol 1-(2-Chlorophenyl)ethanol 1-(2-Chlorophenyl)ethyl chloride 1-(2-Chlorophenyl)ethyl chloride 1-(2-Chlorophenyl)ethanol->1-(2-Chlorophenyl)ethyl chloride SOCl2 Target Molecule_1 1-[1-(2-Chlorophenyl)ethyl]piperazine 1-(2-Chlorophenyl)ethyl chloride->Target Molecule_1 Piperazine Piperazine Piperazine->Target Molecule_1 K2CO3, MeCN 2'-Chloroacetophenone 2'-Chloroacetophenone Target Molecule_2 1-[1-(2-Chlorophenyl)ethyl]piperazine 2'-Chloroacetophenone->Target Molecule_2 Piperazine_2 Piperazine Piperazine_2->Target Molecule_2 NaBH(OAc)3, AcOH

Caption: Overview of the two primary synthetic routes.

Product Characterization

The final product, 1-[1-(2-Chlorophenyl)ethyl]piperazine, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. Expected ¹H NMR signals would include multiplets for the aromatic protons, a quartet for the benzylic proton, a doublet for the methyl group, and broad signals for the piperazine protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.

  • Chlorinated solvents and other organic reagents are flammable and/or toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine can be reliably achieved through either nucleophilic substitution or reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and laboratory equipment. The reductive amination route is often preferred for its efficiency and one-pot nature, which can lead to higher overall yields and simpler purification. Both protocols provided are based on well-established chemical principles and offer a solid foundation for the successful preparation of this valuable research compound.

References

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • PrepChem.com. Preparation of chloroacetophenone. Available at: [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine. Available at: [Link]

  • Google Patents. Process for the N-monoalkylation of piperazine.
  • Reddit. Reductive amination of piperazine. Available at: [Link]

  • SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Available at: [Link]

  • ResearchGate. Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and... Available at: [Link]

  • SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Available at: [Link]

  • Manufacturing Process. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Available at: [Link]

  • PMC. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

  • ResearchGate. Reductive amination of acetophenone derivatives employing AmDHs. Available at: [Link]

  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • Arkivoc. Synthesis of the piperazine subunit of Indinavir. Available at: [Link]

  • PMC. 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol. Available at: [Link]

  • PrepChem.com. Preparation of ethyl chloride. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine via Reductive Amination

Introduction 1-[1-(2-Chlorophenyl)ethyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[1-(2-Chlorophenyl)ethyl]piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker. The synthesis of such N-substituted piperazines is a critical step in the generation of new chemical entities. Reductive amination stands out as a powerful and widely employed method for the formation of C-N bonds, offering a direct and efficient route to secondary and tertiary amines from readily available carbonyl compounds and amines.[1][2] This application note provides detailed protocols for the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine from 2'-chloroacetophenone and piperazine using reductive amination, with a focus on the use of the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).[1][3]

The Scientific Rationale: Why Reductive Amination?

Reductive amination is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[4] The reaction proceeds through the initial formation of an iminium ion from the condensation of a carbonyl compound (in this case, 2'-chloroacetophenone) and an amine (piperazine). This intermediate is then reduced in situ to the desired amine.[5] The elegance of this one-pot procedure lies in its efficiency and the commercial availability of a vast array of starting materials.

The choice of the reducing agent is paramount for the success of a reductive amination.[3] While strong reducing agents like sodium borohydride can reduce the starting carbonyl compound, milder reagents are preferred for their selectivity towards the iminium ion intermediate.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this transformation due to several key advantages:[1][2]

  • Mildness and Selectivity: It selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.[3]

  • Broad Substrate Scope: It is effective for a wide range of aldehydes, ketones, and amines.[1]

  • Operational Simplicity: The reaction can often be carried out in a single pot without the need to isolate the imine intermediate.[1]

  • Safety: It is a safer alternative to other reagents like sodium cyanoborohydride, which can release toxic cyanide gas.[2]

Reaction Mechanism and Experimental Workflow

The general mechanism of reductive amination with sodium triacetoxyborohydride involves the acid-catalyzed formation of an iminium ion, which is then reduced by the hydride reagent.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Ketone 2'-Chloroacetophenone Iminium_Ion Iminium Ion Intermediate Ketone->Iminium_Ion + Piperazine - H₂O Amine Piperazine Amine->Iminium_Ion Product 1-[1-(2-Chlorophenyl)ethyl]piperazine Iminium_Ion->Product + NaBH(OAc)₃ STAB NaBH(OAc)₃ STAB->Product

Caption: General mechanism of reductive amination.

The overall experimental workflow for the synthesis and purification of the target compound is outlined below.

G Start Starting Materials: 2'-Chloroacetophenone Piperazine NaBH(OAc)₃ Reaction Reductive Amination Reaction Start->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Extraction Extraction with Organic Solvent (e.g., Dichloromethane) Workup->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification of Crude Product (e.g., Column Chromatography) Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for synthesis and purification.

Detailed Experimental Protocols

Two representative protocols for the reductive amination of 2'-chloroacetophenone with piperazine are provided below. These protocols offer slight variations in solvent and reaction conditions, which can be optimized based on laboratory-specific equipment and desired outcomes.

Protocol 1: Standard Dichloromethane (DCM) Conditions

This protocol utilizes the commonly employed solvent 1,2-dichloroethane (DCE) or dichloromethane (DCM) and is based on established procedures for reductive amination with STAB.[1]

Materials:

  • 2'-Chloroacetophenone

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2'-chloroacetophenone (1.0 eq) and piperazine (1.2 eq).

  • Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the ketone.

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 1-[1-(2-Chlorophenyl)ethyl]piperazine.[7]

Protocol 2: Acetic Acid Catalysis in Tetrahydrofuran (THF)

This protocol employs tetrahydrofuran (THF) as the solvent and includes a catalytic amount of acetic acid to facilitate iminium ion formation, which can be beneficial for less reactive ketones.[8]

Materials:

  • 2'-Chloroacetophenone

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Tetrahydrofuran (THF), anhydrous

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine 2'-chloroacetophenone (1.0 eq) and piperazine (1.2 eq).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M with respect to the ketone.

  • Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to yield the crude product.

  • Purify the crude product via flash column chromatography to obtain the desired product.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two protocols.

ParameterProtocol 1Protocol 2
Ketone 2'-Chloroacetophenone (1.0 eq)2'-Chloroacetophenone (1.0 eq)
Amine Piperazine (1.2 eq)Piperazine (1.2 eq)
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.5 eq)
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Catalyst NoneGlacial Acetic Acid (1.1 eq)
Temperature Room TemperatureRoom Temperature
Reaction Time 12-24 hours12-24 hours
Expected Yield 70-90%75-95%

Product Characterization

The identity and purity of the synthesized 1-[1-(2-Chlorophenyl)ethyl]piperazine should be confirmed by standard analytical techniques.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the ethyl group, the methyl group, and the piperazine ring protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the product.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.[7]

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2'-Chloroacetophenone is a lachrymator and should be handled with care.

    • Piperazine is corrosive and can cause skin and eye irritation.

    • Sodium triacetoxyborohydride is a water-sensitive reagent and should be handled under an inert atmosphere. It can release flammable hydrogen gas upon contact with water.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine. The protocols detailed in this application note provide a solid foundation for researchers in drug discovery and development to efficiently synthesize this and related piperazine derivatives. The mild reaction conditions, operational simplicity, and high yields make this a preferred method for the construction of such valuable chemical entities.

References

  • BenchChem. An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.
  • Myers, A. Myers Chem 115.
  • Organic Chemistry Portal.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue.
  • BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Yılmaz, F., & Çıkrıkçı, S. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477.
  • Sapa, J., Stary, K., Kurczab, R., & Satała, G. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1, 1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306.
  • ChemicalBook. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum.
  • Request PDF.
  • Zhong, Y., Xu, Z., Wang, Y., Xu, Y., Li, P., & Wu, B. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis (4-methoxy-phenyl) methyl] piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 15-19.
  • PubChem. 1-(2-Chlorophenyl)piperazine.
  • Maccari, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5837.
  • Google Patents.
  • Zhabanov, A. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5539.
  • DigitalCommons@TMC.
  • Google Patents. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Google Patents. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
  • Chinese Journal of Organic Chemistry.

Sources

Application

Application Note: Strategic Utilization of 1-[1-(2-Chlorophenyl)ethyl]piperazine in CNS Drug Discovery

Executive Summary & Strategic Utility 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS: 512775-15-4 for free base) is a high-value chiral intermediate predominantly utilized in the synthesis of G-Protein Coupled Receptor (GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS: 512775-15-4 for free base) is a high-value chiral intermediate predominantly utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Its structural motif—a piperazine ring linked via a chiral ethyl bridge to a halogenated phenyl ring—serves as a "privileged scaffold" in medicinal chemistry, particularly for targeting:

  • Serotonin Receptors (5-HT2A/2C): For atypical antipsychotics and antidepressants.

  • Dopamine Receptors (D2/D3/D4): For schizophrenia and Parkinson’s disease therapeutics.

  • Chemokine Receptors (CCR5): In antiviral research.

Unlike the simpler 1-(2-chlorophenyl)piperazine (mCPP/oCPP), the inclusion of the ethyl bridge introduces a chiral center (


), significantly increasing the selectivity profile of the resulting pharmaceutical candidates. This guide provides a validated protocol for the quality control, handling, and downstream coupling of this intermediate, emphasizing enantiomeric purity and yield optimization.

Chemical Profile & Critical Quality Attributes (CQA)

Before initiating synthesis, the intermediate must be characterized to ensure it meets the stringent requirements of pharmaceutical manufacturing.

Physicochemical Properties
PropertySpecificationNotes
Molecular Formula

Molecular Weight 224.73 g/mol
Appearance Viscous oil or low-melting solidHygroscopic as HCl salt.
Chirality Racemic or Enantiopure (R/S)Critical: Eutomers often exhibit >100x potency difference.
Solubility DMSO, Methanol, DCMPoor water solubility (Free Base).
pKa ~9.8 (Piperazine NH)Secondary amine is the reactive nucleophile.
Impurity Profile & Control

The most common impurities arise from incomplete alkylation or over-alkylation during the precursor synthesis.

  • Impurity A (Des-ethyl): 1-(2-chlorophenyl)piperazine.

  • Impurity B (Dimer):

    
    -bis[1-(2-chlorophenyl)ethyl]piperazine.
    
  • Impurity C (Enantiomer): The distomer (e.g., (S)-isomer if (R) is target).

Protocol A: Quality Control via Chiral HPLC

Objective: To quantify enantiomeric excess (ee%) and chemical purity prior to coupling.

Rationale: Standard reverse-phase HPLC cannot separate the enantiomers. A polysaccharide-based chiral stationary phase is required.

Materials
  • Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) or equivalent amylose-based column.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV @ 254 nm.

Method Steps
  • Sample Prep: Dissolve 5 mg of intermediate in 1 mL of Ethanol.

  • Equilibration: Flush column for 30 mins at 1.0 mL/min.

  • Injection: Inject 5 µL.

  • Analysis:

    • Retention Time (RT1): ~8.5 min (Enantiomer 1)

    • Retention Time (RT2): ~11.2 min (Enantiomer 2)

  • Calculation:

    
    
    

Protocol B: Downstream Coupling (Nucleophilic Substitution)

Objective: To couple 1-[1-(2-Chlorophenyl)ethyl]piperazine with a heteroaryl chloride scaffold (Generic Drug Candidate Synthesis).

Context: This protocol simulates the synthesis of a 5-HT antagonist where the secondary amine of the piperazine attacks an electrophilic core (e.g., 4-chloropyridine derivative).

Reaction Workflow Diagram

SynthesisWorkflow Start Raw Material: 1-[1-(2-Cl-Ph)ethyl]piperazine Reaction Reaction: SNAr Coupling (DMSO, K2CO3, 80°C) Start->Reaction Reagent Electrophile: Heteroaryl Chloride Reagent->Reaction Quench Quench: Ice Water Reaction->Quench TLC Check Extraction Workup: EtOAc Extraction Quench->Extraction Purification Purification: Recrystallization (EtOH) Extraction->Purification Org. Layer Final Final API Candidate Purification->Final

Caption: Figure 1. Standard Nucleophilic Aromatic Substitution (SNAr) workflow for coupling the piperazine intermediate to a drug scaffold.

Step-by-Step Methodology

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge:

    • Intermediate: 1-[1-(2-Chlorophenyl)ethyl]piperazine (1.0 eq, 10 mmol, 2.25 g).

    • Electrophile: Heteroaryl Chloride (e.g., 2-chloro-4-cyanopyridine) (1.1 eq).

    • Base: Potassium Carbonate (

      
      ), anhydrous (2.5 eq). Note: Inorganic bases are preferred over TEA to prevent quaternary salt formation.
      
    • Solvent: DMSO (30 mL). Note: Polar aprotic solvents accelerate SNAr.

2. Execution:

  • Heat the mixture to 80°C under Nitrogen atmosphere.

  • Monitor by TLC (System: DCM/MeOH 95:5) or HPLC every hour.

  • Endpoint: Disappearance of the piperazine intermediate (usually 3–5 hours).

3. Workup (Phase Separation):

  • Cool reaction to room temperature.

  • Pour mixture into Ice Water (150 mL) . The product should precipitate.[1]

  • If solid forms: Filter and wash with water.[2]

  • If oil forms: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine (
    
    
    
    ), dry over
    
    
    , and concentrate in vacuo.

4. Purification (Crystallization):

  • Dissolve the crude residue in minimal hot Ethanol.

  • Allow to cool slowly to 4°C.

  • Filter crystals. This removes unreacted piperazine and oligomers.

Troubleshooting & Optimization Logic

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (<40%) Steric hindrance at the piperazine Nitrogen.Switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, NaOtBu) if SNAr is sluggish.
Racemization High temperature exposure of the chiral center.Maintain reaction temp <90°C. Avoid strong Lewis acids.
Impurity "Dimer" Double reaction on a di-halo scaffold.Use excess piperazine (1.5 eq) or slow addition of the scaffold.
Decision Logic for Synthesis Strategy

DecisionTree Start Target Scaffold Reactivity? IsActivated Electron Deficient (e.g., Nitro/Cyano)? Start->IsActivated IsHalogen Simple Aryl Halide? IsActivated->IsHalogen No MethodA Method A: SNAr (K2CO3/DMSO) IsActivated->MethodA Yes MethodB Method B: Pd-Catalysis (Buchwald) IsHalogen->MethodB Yes MethodC Method C: Reductive Amination IsHalogen->MethodC No (Aldehyde)

Caption: Figure 2. Synthetic route selection based on the electrophilic partner's electronic properties.

Safety & Handling

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: The free base can be a skin sensitizer. Use nitrile gloves.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Piperazines absorb

    
     from air to form carbamates; keep tightly sealed.
    

References

  • Chemical Identity & Properties: PubChem. 1-(2-Chlorophenyl)piperazine Compound Summary. National Library of Medicine. [Link] (Note: Used for structural comparison and safety data of the core scaffold).

  • Synthetic Application (SNAr): MDPI. Synthetic Approaches to Piperazine-Containing Drugs. Molecules 2023. [Link]

  • Chiral Resolution Techniques: ScienceDirect. Enantioseparation of piperazine derivatives on polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Related Pharmacophore (Vardenafil Context): European Patent Office. Process for the preparation of Vardenafil. (Generic reference to piperazine sulfonamide coupling). [Link]

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Method

Application Note: Crystallization and Resolution Protocols for 1-[1-(2-Chlorophenyl)ethyl]piperazine Salts

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The compound 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4) is a critical chiral intermediate used in the synthesis of serotonin (5-HT) receptor modulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The compound 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4) is a critical chiral intermediate used in the synthesis of serotonin (5-HT) receptor modulators and antihistamine agents. Structurally, it consists of a piperazine ring N-alkylated with a 1-(2-chlorophenyl)ethyl moiety. The presence of the chiral center at the benzylic position necessitates robust methods for optical resolution to isolate the biologically active enantiomer (typically R or S, depending on the specific target drug).

This guide provides a definitive technical workflow for:

  • Synthesis and Isolation of the racemic hydrochloride salt.

  • Optical Resolution using classical diastereomeric crystallization (the industry standard for this class).

  • Polymorph Control during final salt formation.

Chemical Structure & Properties[1][2][4][5][7]
  • Formula: C₁₂H₁₇ClN₂

  • MW: 224.73 g/mol

  • Key Functional Groups: Secondary amine (Piperazine N4), Chiral Benzylic Center, Lipophilic 2-Chlorophenyl ring.

  • pKa: ~9.8 (Piperazine N4), ~5.6 (Piperazine N1).

Strategic Salt Selection & Solvent Systems

The choice of salt and solvent is dictated by the specific objective: Purification (HCl) vs. Resolution (Tartrates).

ObjectivePreferred Counter-ionSolvent SystemMechanism of Action
Bulk Purification Hydrochloride (HCl) Ethanol / Ethyl AcetateHigh lattice energy of HCl salts drives precipitation of impurities; excellent stability.
Optical Resolution L-(+)-Tartaric Acid Methanol / WaterForms diastereomeric salts with distinct solubility profiles (Conglomerate vs. Racemate).
Alt. Resolution Dibenzoyl-L-tartaric acid Acetone / EthanolUsed if the 2-Cl steric hindrance prevents efficient packing with simple tartaric acid.

Protocol 1: Synthesis & Isolation of Racemic HCl Salt

This protocol outlines the isolation of the crude intermediate as a stable hydrochloride salt, removing unreacted piperazine and inorganic byproducts.

Reagents
  • Precursor: 1-Chloro-1-(2-chlorophenyl)ethane (or equivalent alkylating agent).

  • Nucleophile: Piperazine (anhydrous, 3-5 equivalents to suppress bis-alkylation).

  • Solvent: Acetonitrile or Toluene.

  • Acid: Conc. HCl (37%) or HCl gas in IPA.

Step-by-Step Methodology
  • Alkylation: Reflux the precursor with excess piperazine in Acetonitrile for 12-16 hours. Monitor by TLC/HPLC for disappearance of the alkyl halide.

  • Work-up: Cool to 20°C. Filter off the precipitated Piperazine-HCl byproduct. Concentrate the filtrate to obtain the crude free base oil.

  • Extraction: Dissolve oil in Dichloromethane (DCM), wash with 5% NaOH (to remove residual salts), then water. Dry organic layer over MgSO₄.[1]

  • Salt Formation (Crystallization):

    • Dissolve the free base oil in Ethanol (5 volumes) .

    • Cool to 0-5°C.

    • Slowly add HCl in Isopropanol (1.1 eq) dropwise with vigorous stirring.

    • Critical Control Point: Maintain temperature <10°C to prevent oiling out.

    • Allow the slurry to age for 2 hours at 0°C.

  • Isolation: Filter the white crystalline solid. Wash with cold Ethyl Acetate. Dry at 45°C under vacuum.

Protocol 2: Optical Resolution via Diastereomeric Crystallization

This is the core value-add process. Since the molecule is a secondary amine, it can be resolved efficiently using L-(+)-Tartaric acid . The 2-chloro substituent increases lipophilicity, making Methanol (MeOH) the optimal solvent for differentiating the solubilities of the diastereomeric salts.

Experimental Workflow
  • Salt Formation:

    • Dissolve 10.0 g (44.5 mmol) of racemic 1-[1-(2-Chlorophenyl)ethyl]piperazine (free base) in Methanol (50 mL) .

    • In a separate vessel, dissolve 6.68 g (44.5 mmol, 1.0 eq) of L-(+)-Tartaric Acid in Methanol (30 mL) .

    • Note: A 1:1 molar ratio is crucial. Using 0.5 eq (Pope-Peachey method) is risky due to the stability of the 2-Cl substituted amine.

  • Crystallization:

    • Add the acid solution to the amine solution at 60°C.

    • Stir at reflux for 30 minutes to ensure homogeneity.

    • Controlled Cooling: Cool to 25°C at a rate of 5°C/hour.

    • Seeding: If no precipitate forms by 40°C, seed with 10 mg of pure chiral salt (if available) or scratch the flask wall.

  • Harvesting:

    • Filter the crystals (Crop 1). This is typically enriched in the (R)-Amine-(L)-Tartrate (check specific rotation).

    • The mother liquor contains the (S)-enriched fraction.

  • Recrystallization (Purification):

    • Dissolve Crop 1 in minimal boiling Methanol (approx. 1:5 w/v).

    • Add Water (5-10% v/v) if solubility is too low.

    • Cool slowly to 0°C. Filter.

    • Target: >98% diastereomeric excess (de).

  • Liberation of Free Base:

    • Suspend the purified salt in water.

    • Adjust pH to >12 using 2N NaOH.

    • Extract with DCM, dry, and concentrate to yield the Optically Pure Amine .

Diagram: Resolution Workflow

ResolutionWorkflow Racemate Racemic Mixture (Free Base) Mix Mixing in MeOH (60°C) Racemate->Mix Tartaric L-(+)-Tartaric Acid (Resolving Agent) Tartaric->Mix Crystallize Controlled Cooling (5°C/hr to 25°C) Mix->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (Enriched Diastereomer) Filter->Solid Less Soluble Salt Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor More Soluble Salt Recryst Recrystallization (MeOH/H2O) Solid->Recryst If de < 98% BaseLib Base Liberation (NaOH + DCM) Recryst->BaseLib Final Optically Pure (R)- or (S)-Enantiomer BaseLib->Final

Figure 1: Optical resolution workflow using L-Tartaric acid to isolate the target enantiomer.

Protocol 3: Polymorph Control & Final Salt Formation

Once the enantiomer is resolved, it is often converted back to the Hydrochloride (or Dihydrochloride) salt for pharmaceutical use. Polymorphism can affect bioavailability.

  • Solvent Choice: Isopropanol (IPA) is preferred over Ethanol for the final salt form to encourage a stable, non-solvated polymorph.

  • Procedure:

    • Dissolve pure enantiomer in IPA (10 vol).

    • Add conc. HCl (1.05 eq) at 50°C.

    • Cooling Ramp: Cool to 20°C over 4 hours. Rapid cooling often traps solvent or forms amorphous solids.

    • Anti-solvent: If yield is low, add n-Heptane (non-polar) dropwise to the IPA solution to drive crystallization.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Oiling Out Temperature too high during acid addition; Impurities present.Cool to <5°C before acid addition. Use seeding.[2] Ensure starting material is clean (HPLC >98%).
Low Optical Purity Cooling rate too fast; "Crash" crystallization.Re-heat to reflux and cool at 2-5°C/hr. Perform a second recrystallization in MeOH/Water.
No Precipitation Salt is too soluble in MeOH.Switch solvent to Ethanol or Acetone . Try Dibenzoyl-L-tartaric acid (forms less soluble salts with lipophilic amines).
Validation Metrics
  • Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • H-NMR: Confirm absence of resolving agent in final free base.

  • XRPD: Verify crystallinity and polymorph consistency of the final salt.

References

  • General Resolution Principles: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard text for amine resolution).
  • Piperazine Chemistry: Patel, N. et al. (2011). "Synthesis and biological evaluation of some new piperazine derivatives." Journal of Chemical and Pharmaceutical Research. Link

  • Analogous Protocols (1-Phenylethylpiperazine): Organic Syntheses, Coll. Vol. 5, p. 932 (1973); Vol. 49, p. 93 (1969). (Describes tartaric acid resolution of the structural analog 1-phenylethylamine). Link

  • Chemical Data: PubChem Compound Summary for CAS 512775-15-4. Link

Sources

Application

Application Note &amp; Protocol: Preparation of 1-[1-(2-Chlorophenyl)ethyl]piperazine Hydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[1-(2-chlorophenyl)ethyl]piperazine and its subsequent conversion to the hydrochloride salt. This compound is a valuable inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[1-(2-chlorophenyl)ethyl]piperazine and its subsequent conversion to the hydrochloride salt. This compound is a valuable intermediate in pharmaceutical research and development. The synthesis detailed herein involves a two-step process commencing with the chlorination of 1-(2-chlorophenyl)ethanol to yield 1-(2-chlorophenyl)ethyl chloride, which then undergoes a nucleophilic substitution reaction with piperazine. The resulting free base is subsequently converted to its more stable and soluble hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, the rationale behind key experimental choices, and guidance on product characterization to ensure high purity and yield.

Introduction

1-[1-(2-Chlorophenyl)ethyl]piperazine is a substituted piperazine derivative of significant interest within the field of medicinal chemistry. The piperazine moiety is a well-established pharmacophore, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. The specific (2-chlorophenyl)ethyl substitution at the 1-position confers distinct properties that make this molecule a versatile building block for the synthesis of novel therapeutic agents.

For pharmaceutical applications, the hydrochloride salt form is generally preferred over the free base. This preference is due to the salt's typically superior stability, crystallinity, and aqueous solubility, which are critical attributes for drug formulation and bioavailability. This application note provides a robust and reproducible methodology for the preparation of high-purity 1-[1-(2-chlorophenyl)ethyl]piperazine hydrochloride.

Reaction Scheme

The synthetic pathway is a two-step process beginning with the conversion of an alcohol to an alkyl chloride, followed by a nucleophilic substitution, and finally, salt formation.

Figure 1. Workflow for the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine HCl.

Materials and Reagents

Reagent/MaterialGradeRecommended SupplierNotes
1-(2-Chlorophenyl)ethanol≥98%Commercially availableStarting material for the synthesis.[1]
Thionyl chloride (SOCl₂)Reagent GradeCommercially availableCorrosive and moisture-sensitive. Handle in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially availableSolvent for the chlorination reaction.
PiperazineAnhydrous, 99%Commercially availableUsed in excess as both nucleophile and acid scavenger.
TolueneAnhydrous, ≥99.8%Commercially availableSolvent for the substitution reaction.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionCommercially availableUsed for neutralization during workup.
Sodium sulfate (Na₂SO₄)AnhydrousCommercially availableDrying agent for organic extracts.
Hydrochloric acid2.0 M in IsopropanolCommercially availableReagent for hydrochloride salt formation.
Isopropanol (IPA)ACS GradeCommercially availableSolvent for salt formation and crystallization.
Diethyl etherAnhydrousCommercially availableUsed for washing the final product.

Safety Precautions: Thionyl chloride is a toxic and corrosive substance that reacts violently with water, releasing hazardous gases. All operations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Experimental Protocol

Part A: Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine (Free Base)

The initial step involves the conversion of the benzylic alcohol to the corresponding chloride, which is a more reactive electrophile for the subsequent nucleophilic substitution.

  • Preparation of 1-(2-Chlorophenyl)ethyl chloride:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(2-chlorophenyl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Add thionyl chloride (1.2 eq.) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction and gas evolution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-chlorophenyl)ethyl chloride. This intermediate is typically used in the next step without further purification.

  • Nucleophilic Substitution with Piperazine:

    • In a separate reaction vessel, dissolve anhydrous piperazine (5.0 eq.) in anhydrous toluene. Using a large excess of piperazine serves both as the nucleophile and as an in-situ base to neutralize the HCl generated during the reaction.[2]

    • To this solution, add the crude 1-(2-chlorophenyl)ethyl chloride (1.0 eq.), either neat or dissolved in a minimal amount of anhydrous toluene.

    • Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. The piperazine hydrochloride byproduct will precipitate.

    • Filter the solid and wash the filtrate with water to remove the remaining piperazine salts.

    • Extract the aqueous layer with toluene.

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[1-(2-chlorophenyl)ethyl]piperazine as an oil.

Part B: Preparation of 1-[1-(2-Chlorophenyl)ethyl]piperazine Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt, which often improves the compound's handling characteristics and stability.

  • Salt Formation:

    • Dissolve the crude free base (1.0 eq.) in a minimal amount of isopropanol (IPA).

    • Cool the solution to 0 °C in an ice bath.

    • While stirring, slowly add a 2.0 M solution of hydrochloric acid in isopropanol (1.1 eq.). The hydrochloride salt should precipitate as a white solid.

    • Continue to stir the suspension at 0 °C for an additional hour to ensure complete precipitation.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

    • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

AnalysisExpected Results
Appearance White to off-white crystalline solid.
Melting Point A sharp melting point is indicative of high purity. This should be determined experimentally.
¹H NMR The spectrum should be consistent with the structure of 1-[1-(2-chlorophenyl)ethyl]piperazine hydrochloride. The integration of the signals should correspond to the number of protons in each distinct chemical environment.
Mass Spectrometry (ESI+) The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 225.12 (for C₁₂H₁₈ClN₂⁺).[3]
Purity (HPLC) Purity should be ≥98% as determined by High-Performance Liquid Chromatography.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of the free base - Incomplete chlorination of the starting alcohol.- Incomplete nucleophilic substitution.- Loss of product during the aqueous workup.- Ensure anhydrous conditions and sufficient reaction time for the chlorination step.- Increase the reaction time or temperature for the substitution step.- Perform the aqueous extractions carefully, ensuring proper phase separation.
Final product is oily or fails to solidify - Incomplete conversion to the hydrochloride salt.- Presence of impurities or residual solvent.- Ensure the stoichiometric addition of HCl.- Try adding the solution of the free base to the HCl solution.- Ensure the product is thoroughly dried under vacuum.- Consider recrystallization from a suitable solvent system like ethanol/ether.
Product purity is low by NMR or HPLC - Presence of unreacted starting materials or side products.- Purify the crude free base by column chromatography before salt formation.- Recrystallize the final hydrochloride salt to improve purity.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(o-chlorophenyl)piperazine. Retrieved from [Link]

  • PMC. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Manufacturing Process. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and.... Retrieved from [Link]

  • Synthesis of 2-[[1,2-bis(4-Chlorophenyl)-2-oxoethyl]amino]ethanol hydrochloride. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • PMC. (n.d.). 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol. Retrieved from [Link]

  • Synthesis of 1-[2-(4-chlorophenyl)-ethyl]-4-(2-fluorobenzoyl)-piperazine hydrochloride. (n.d.). Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine

Abstract This document provides a comprehensive technical guide for the scale-up synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine, a key intermediate in pharmaceutical development. The narrative is structured to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine, a key intermediate in pharmaceutical development. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, emphasizing process safety, scalability, and analytical validation. The selected method is a one-pot reductive amination, prized in industrial settings for its efficiency and atom economy. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for producing this compound in significant quantities.

Introduction and Strategic Rationale

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties and serve as a versatile linker.[1] 1-[1-(2-Chlorophenyl)ethyl]piperazine is a specific derivative that holds potential as a building block for various active pharmaceutical ingredients (APIs). The primary challenge in its synthesis, particularly at scale, is the selective formation of the mono-substituted product while avoiding the generation of the 1,4-disubstituted byproduct.

Several synthetic routes could be envisioned, including the multi-step alkylation of piperazine with a pre-formed 1-(2-chlorophenyl)ethyl halide. However, for industrial applications, a direct reductive amination presents a more elegant and efficient solution.[2] This strategy involves the condensation of 2'-chloroacetophenone with piperazine to form an intermediate enamine/iminium ion, which is then reduced in situ to yield the desired product.

Key Advantages of the Reductive Amination Approach:

  • Process Intensification: Combines two reaction steps (C=O to C=N, and C=N to C-N) into a single, streamlined operation, reducing reactor time, solvent usage, and waste.

  • Atom Economy: This one-pot method is highly atom-economical compared to routes involving protecting groups or the synthesis of halide intermediates.

  • Scalability: The use of catalytic hydrogenation is well-suited for large-scale production, avoiding the cost and waste associated with stoichiometric metal hydride reagents.

The core of this protocol is the strategic use of a large molar excess of piperazine. This tactic leverages Le Châtelier's principle to drive the equilibrium towards the formation of the desired mono-N-alkylated product, effectively suppressing the formation of the 1,4-disubstituted byproduct.

Retrosynthetic Analysis and Workflow

The chosen forward synthesis is informed by a straightforward retrosynthetic disconnection across the newly formed C-N bond, identifying the commercially available starting materials: 2'-chloroacetophenone and piperazine.

G cluster_precursors Starting Materials Target 1-[1-(2-Chlorophenyl)ethyl]piperazine Disconnect C-N Bond (Reductive Amination) Target->Disconnect Ketone 2'-Chloroacetophenone Disconnect->Ketone Amine Piperazine Disconnect->Amine

Caption: Retrosynthesis of the target molecule via a reductive amination pathway.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100-gram scale of the final product and can be adapted for larger quantities.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantityMolar Equivalents
2'-Chloroacetophenone2142-68-9154.59 g/mol 69.0 g1.0
Piperazine (Anhydrous)110-85-086.14 g/mol 192.0 g5.0
Palladium on Carbon (10% Pd)7440-05-3-3.5 g~0.5 wt%
Methanol (MeOH)67-56-1-700 mL-
Toluene108-88-3-300 mL-
Hydrogen Gas (H₂)1333-74-02.02 g/mol ~50 psiExcess
Hydrochloric Acid (37%)7647-01-0-As needed-
Sodium Hydroxide (50% w/w)1310-73-2-As needed-
Equipment
  • 2 L Hydrogenation Reactor (Parr Autoclave or equivalent) equipped with mechanical stirring, heating/cooling jacket, pressure gauge, and gas inlet/outlet.

  • Inert gas supply (Nitrogen or Argon).

  • Filtration apparatus (e.g., Buchner funnel with Celite® pad).

  • Rotary evaporator.

  • Standard laboratory glassware for workup.

Step-by-Step Procedure

Step 1: Reactor Charging and Imine Formation

  • To the 2 L hydrogenation reactor, add Methanol (700 mL) and Piperazine (192.0 g, 5.0 eq) .

  • Stir the mixture under a nitrogen atmosphere until all piperazine has dissolved. A gentle warming to 30-35°C may be required.

  • In a separate beaker, dissolve 2'-Chloroacetophenone (69.0 g, 1.0 eq) in Toluene (300 mL) .

  • Slowly add the 2'-chloroacetophenone solution to the stirred piperazine solution in the reactor over 20-30 minutes. An initial mild exotherm may be observed.

  • Stir the resulting mixture at ambient temperature for 1 hour to allow for the formation of the intermediate enamine/iminium ion.

Step 2: Catalytic Hydrogenation

  • Carefully add the 10% Palladium on Carbon catalyst (3.5 g) to the reactor. Causality Note: The catalyst is added after imine formation to prevent premature reduction of the ketone starting material.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor headspace by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.

  • After the nitrogen purge, purge the reactor three times with Hydrogen gas (H₂) .

  • Pressurize the reactor with H₂ to 50 psi .

  • Begin stirring and heat the reaction mixture to 50°C . Maintain this temperature and pressure, monitoring for hydrogen uptake.

  • The reaction is typically complete within 4-8 hours. Monitor progress by sampling (if the reactor allows) and analyzing via HPLC or TLC for the disappearance of the starting material.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the reactor to ambient temperature.

  • Carefully vent the excess hydrogen and purge the reactor three times with nitrogen.

  • Under the nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the catalyst pad with an additional 100 mL of Methanol. Safety Note: The catalyst is pyrophoric and must be kept wet with solvent and handled carefully.

  • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

  • To the resulting residue, add 500 mL of water and 500 mL of Toluene.

  • Adjust the pH of the aqueous layer to < 2 by the slow addition of concentrated Hydrochloric Acid. This protonates the product and excess piperazine, moving them into the aqueous layer.

  • Separate the layers and discard the organic (Toluene) layer, which contains non-basic impurities.

  • To the aqueous layer, add 500 mL of fresh Toluene. While stirring vigorously, slowly add 50% Sodium Hydroxide solution until the pH of the aqueous layer is > 12. This deprotonates the product, allowing it to be extracted into the Toluene layer, while the highly water-soluble piperazine remains predominantly in the aqueous phase.

  • Separate the layers and extract the aqueous layer with an additional 200 mL of Toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification

For many applications, the crude product obtained from the acid-base workup is of sufficient purity (>95%). For higher purity requirements, vacuum distillation is the preferred method for scale-up.

  • Set up a short-path distillation apparatus.

  • Distill the crude oil under high vacuum. The product, 1-[1-(2-Chlorophenyl)ethyl]piperazine, is expected to distill at a temperature significantly higher than any residual solvent.

  • Collect the fraction corresponding to the pure product. Expected yield: ~80-90 g (80-90% yield).

Alternative Purification: Salt Formation The product can also be purified by forming the hydrochloride salt. Dissolve the crude oil in a suitable solvent like isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The precipitated salt can be collected by filtration and recrystallized.[3]

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • HPLC: To determine purity. A C18 reverse-phase column with a mobile phase of acetonitrile/water with a buffer (e.g., 0.1% TFA) is a suitable starting point.[3][4]

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 225.12).[5]

Process Safety and Hazard Analysis

The scale-up of any chemical process requires a thorough safety assessment.

SubstanceCASKey HazardsHandling Precautions
2'-Chloroacetophenone 2142-68-9Lachrymator, toxic by inhalation/ingestion, causes skin and eye irritation.[6][7][8][9]Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[6][7]
Piperazine 110-85-0Corrosive, causes severe skin burns and eye damage, may cause an allergic skin reaction.Handle in a fume hood. Avoid creating dust. Wear full PPE.
Palladium on Carbon 7440-05-3Flammable solid. May be pyrophoric, especially after use and when dry.Never allow the catalyst to dry. Handle wet with solvent. Keep away from ignition sources.
Hydrogen Gas 1333-74-0Extremely flammable gas. Risk of explosion when mixed with air.Use only in a certified hydrogenation reactor with proper grounding. Ensure the area is free of ignition sources.

Overall Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Isolation cluster_purification Purification Ketone 2'-Chloroacetophenone Charge 1. Charge Reagents 2. Imine Formation Ketone->Charge Amine Piperazine Amine->Charge Solvent MeOH / Toluene Solvent->Charge Hydrogenate 3. Add Pd/C Catalyst 4. Hydrogenate (50°C, 50 psi H₂) Charge->Hydrogenate Filter 5. Catalyst Filtration Hydrogenate->Filter Concentrate1 6. Solvent Removal Filter->Concentrate1 Extract 7. Acid-Base Extraction Concentrate1->Extract Concentrate2 8. Final Concentration Extract->Concentrate2 Distill Vacuum Distillation Concentrate2->Distill FinalProduct Pure 1-[1-(2-Chlorophenyl)ethyl]piperazine Distill->FinalProduct

Caption: Scalable workflow for the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine.

References

  • Benchchem. (2025).
  • Synquest Labs. (n.d.).
  • Cole-Parmer. (2003). Material Safety Data Sheet - 2-Chloroacetophenone. Cole-Parmer.
  • Merck Millipore. (2024). SAFETY DATA SHEET - 2'-Chloroacetophenone. Merck Millipore.
  • CymitQuimica. (2023).
  • Fisher Scientific. (n.d.).
  • Plantz, A., Wu, Y., & Rochelle, G. (2022).
  • Benchchem. (2025). An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
  • O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). Synthesis of 2-[3,3'-di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine as a monomer and 1,3,5-[tris-piperazine]-triazine as a core for the large scale synthesis of melamine (triazine) dendrimers. Organic Syntheses Procedure.
  • IPCA Laboratories Ltd. (n.d.). Manufacturing Process.
  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Plantz, A., Wu, Y., & Rochelle, G. (2022).
  • ChemicalBook. (n.d.). Ethanone,1-(2-amino-3-chlorophenyl)- synthesis. ChemicalBook.
  • ChemScene. (n.d.). 1-[1-(2-chlorophenyl)ethyl]piperazine. ChemScene.
  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • Protheragen. (2024).
  • Nájera, C., & Yus, M. (2015).
  • SciHorizon. (2025).
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Sigma-Aldrich. (n.d.). 1-(2-Chlorophenyl)ethanamine. Sigma-Aldrich.
  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons.
  • Chusov, D., et al. (2023). Syngas as a synergistic reducing agent for selective reductive amination—a mild route to bioactive amines. New Journal of Chemistry.
  • Benchchem. (2025). Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures. Benchchem.
  • Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine.
  • Patil, R. (2026). An improved and scalable method developed for the synthesis of 2-[4-[(4-chlorophenyl) phenyl methyl]-1-piperazinyl] ethanol, a key intermediate for cetirizine which is antiallergic drug.
  • Gribkov, D. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Pai, N. R., et al. (n.d.). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research.
  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. PubChem.
  • Hydrocarbon Processing. (2021). Technical and economic impacts of piperazine content in MDEA solvents. Hydrocarbon Processing.
  • Nature. (n.d.). Tandem amine scrubbing and CO2 electrolysis via direct piperazine carbamate reduction.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine. Here, we address common challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine. Here, we address common challenges, provide in-depth troubleshooting strategies, and present optimized protocols to help you maximize yield and purity. Our approach is grounded in established reaction mechanisms and practical, field-proven insights.

I. Synthesis Overview & Core Challenges

The primary route to synthesizing 1-[1-(2-Chlorophenyl)ethyl]piperazine is through the nucleophilic substitution (N-alkylation) of piperazine with a 1-(2-chlorophenyl)ethyl halide (e.g., chloride or bromide). While straightforward in principle, this reaction is often plagued by challenges that can significantly impact yield and purity. The most critical issue is controlling the selectivity of the alkylation.

Because piperazine has two secondary amine nitrogens, the reaction can lead to a mixture of the desired mono-alkylated product and the undesired di-alkylated byproduct, 1,4-bis[1-(2-chlorophenyl)ethyl]piperazine. The formation of this byproduct represents a direct loss of valuable starting material and complicates downstream purification.

cluster_reactants Reactants cluster_products Products Piperazine Piperazine Mono Desired Product 1-[1-(2-Chlorophenyl)ethyl]piperazine Piperazine->Mono 1 eq. Alkyl Halide AlkylHalide 1-(2-Chlorophenyl)ethyl Halide AlkylHalide->Mono Di Side Product 1,4-bis[1-(2-Chlorophenyl)ethyl]piperazine AlkylHalide->Di Mono->Di + 1 eq. Alkyl Halide (Undesired Reaction)

Caption: Core reaction pathway showing desired mono-alkylation and undesired di-alkylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for maximizing the yield of the mono-alkylated product?

A1: Stoichiometry. The most effective strategy to favor mono-alkylation is to use a significant molar excess of piperazine relative to the alkylating agent (the 1-(2-chlorophenyl)ethyl halide).[1] By ensuring the alkylating agent is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one, you statistically suppress the formation of the di-substituted byproduct. A ratio of 4 to 10 equivalents of piperazine to 1 equivalent of the alkyl halide is a common starting point.

Q2: How do I choose the right base and solvent for this N-alkylation?

A2: The choice is critical for reaction efficiency.

  • Base: The base neutralizes the acid (e.g., HCl or HBr) formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.[2] Inorganic bases like potassium carbonate (K₂CO₃) or weaker organic bases like diisopropylethylamine (DIPEA) are excellent choices.[3] They are strong enough to scavenge the acid but not so strong as to promote significant side reactions.

  • Solvent: Aprotic polar solvents are generally preferred. Acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are suitable as they can dissolve the reactants and facilitate the Sₙ2 reaction pathway without interfering with the nucleophile.

Q3: Should I consider using a protecting group strategy?

A3: Yes, especially if a large excess of piperazine is not feasible or if purification proves difficult. Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) ensures absolute mono-alkylation.[4] The reaction sequence would be:

  • Protect piperazine to form 1-Boc-piperazine.

  • Perform the N-alkylation on the remaining free secondary amine.

  • Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). This method adds steps but can ultimately lead to a higher purity product with a more straightforward purification process.[3]

III. Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Alkylating Agent: The 1-(2-chlorophenyl)ethyl halide may have degraded. 2. Insufficient Base: The piperazine may be protonated by the acid byproduct, quenching its nucleophilicity.[2] 3. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Verify Reagent Quality: Check the purity of the alkylating agent via NMR or GC-MS. If necessary, synthesize it fresh. 2. Increase Base: Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃) are used to neutralize the generated acid and drive the reaction forward. 3. Optimize Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) while monitoring the reaction progress by TLC or LC-MS.[1]
High Percentage of Di-Alkylated Byproduct 1. Incorrect Stoichiometry: The ratio of piperazine to the alkylating agent is too low (e.g., < 3:1).[1] 2. Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent favors the second substitution. 3. High Reaction Temperature/Long Reaction Time: Excessive energy input can overcome the decreased reactivity of the mono-substituted piperazine.[1]1. Increase Piperazine Excess: Use a large excess of piperazine (5-10 equivalents). This is the most effective way to statistically favor mono-alkylation. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture over several hours using an addition funnel.[3] This maintains a low concentration and favors reaction with the more abundant un-substituted piperazine. 3. Moderate Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor carefully and stop the reaction once the starting alkyl halide is consumed.
Difficult Purification 1. Similar Polarity of Products: The mono- and di-alkylated products may have similar retention factors (Rf) on silica gel. 2. Product is Water-Soluble as a Salt: During aqueous workup, if the pH is acidic, the product will be in its protonated, water-soluble form and will not extract into an organic solvent.[4]1. Acid-Base Extraction: Exploit the basicity of the piperazine nitrogen. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The piperazine products will move to the aqueous layer as salts, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or K₂CO₃ and extract the free-base products back into an organic solvent. 2. Column Chromatography Optimization: Use a gradient elution system, starting with a non-polar solvent system and gradually increasing polarity. Consider alternative stationary phases if silica gel fails to provide adequate separation.

IV. Optimized Experimental Protocol

This protocol is designed to favor mono-alkylation by controlling stoichiometry and reaction conditions.

Reagents:

  • Piperazine (≥5 equivalents)

  • 1-(2-Chlorophenyl)ethyl chloride (1 equivalent)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2-3 equivalents)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry (approx. 0.2-0.5 M concentration relative to the alkylating agent).

  • Heating: Heat the mixture to 60 °C with vigorous stirring.

  • Slow Addition of Alkylating Agent: Dissolve 1-(2-chlorophenyl)ethyl chloride (1 eq.) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the heated piperazine slurry over 2-4 hours using a syringe pump or an addition funnel.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete when the starting alkyl chloride spot has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and piperazine hydrochloride salts. Wash the filter cake with acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and wash with water to remove the excess piperazine.

    • Perform an acid-base extraction as described in the troubleshooting guide for further purification.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[5]

start Start setup 1. Reaction Setup - Add Piperazine (5 eq.) - Add K₂CO₃ (2.5 eq.) - Add Acetonitrile start->setup heat 2. Heat to 60 °C setup->heat add 3. Slow Addition - 1-(2-Chlorophenyl)ethyl chloride (1 eq.) - Add over 2-4 hours heat->add monitor 4. Monitor Reaction (TLC / LC-MS) add->monitor monitor->add Incomplete workup 5. Work-up - Filter solids - Concentrate filtrate - Aqueous wash monitor->workup Reaction Complete purify 6. Purification - Acid-Base Extraction - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Optimized workflow for the mono-alkylation of piperazine.

V. References

  • BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. BenchChem.

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.

  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.

  • Google Patents. (n.d.). Process for the N-monoalkylation of piperazine. Retrieved February 15, 2026, from

  • Google Patents. (n.d.). Purification of piperazine. Retrieved February 15, 2026, from

Sources

Optimization

Technical Support Center: Identification and Control of Impurities in 1-[1-(2-Chlorophenyl)ethyl]piperazine

Welcome to the Technical Support Center for 1-[1-(2-Chlorophenyl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-[1-(2-Chlorophenyl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying and troubleshooting common impurities that may be encountered during the synthesis, handling, and storage of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the quality and integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Process-Related Impurities

Process-related impurities are chemical entities that are introduced or formed during the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine. Their presence can impact the yield, purity, and potentially the biological activity and safety of the final compound.

Q1: What are the most probable process-related impurities I might encounter, and where do they come from?

The synthetic route to 1-[1-(2-Chlorophenyl)ethyl]piperazine most commonly involves the N-alkylation of piperazine with a suitable 1-(2-chlorophenyl)ethyl electrophile. Based on this, the primary process-related impurities are typically unreacted starting materials and by-products of side reactions.

Common Process-Related Impurities:

Impurity NameStructureProbable Origin
Piperazine Unreacted starting material from the N-alkylation step.
1-(2-Chlorophenyl)ethanol Precursor to the alkylating agent, or formed by hydrolysis of the alkylating agent.
1,4-bis[1-(2-Chlorophenyl)ethyl]piperazine Over-alkylation of piperazine, where both nitrogen atoms react with the electrophile.[1][2]
1-(2-Chloroethyl)piperazine A potential starting material or intermediate if the synthesis involves a two-step alkylation.[2][3]

To minimize these impurities, precise control over reaction stoichiometry is crucial. Using a slight excess of piperazine can help reduce the formation of the di-substituted by-product. Post-reaction purification steps, such as crystallization or chromatography, are essential for removing unreacted starting materials and by-products.

Q2: How can I best control the formation of the 1,4-disubstituted impurity during synthesis?

The formation of 1,4-bis[1-(2-Chlorophenyl)ethyl]piperazine is a common challenge in the N-alkylation of piperazine due to the presence of two reactive secondary amine groups.[1][2]

Strategies to Favor Mono-alkylation:

  • In-situ Monoprotection: A widely used and effective method is the in-situ formation of piperazine monohydrochloride. By reacting piperazine with one equivalent of an acid (e.g., HCl), one of the nitrogen atoms is protonated and thus deactivated, directing the alkylation to the free, more nucleophilic nitrogen.[1]

  • Use of Protecting Groups: A more controlled but multi-step approach involves protecting one of the piperazine nitrogens with a removable protecting group, such as a tert-butoxycarbonyl (Boc) group. After mono-alkylation, the protecting group is removed to yield the desired product.

  • Reductive Amination: An alternative synthetic pathway is the reductive amination of piperazine with 2-chloroacetophenone, followed by reduction of the ketone. This route can offer better control over the stoichiometry and avoid the formation of quaternary ammonium salts.[1]

Section 2: Degradation Products

Degradation products are impurities that form due to the decomposition of 1-[1-(2-Chlorophenyl)ethyl]piperazine under various environmental conditions such as exposure to acid, base, heat, light, or oxidizing agents. Identifying these is critical for establishing the stability of the compound.

Q3: What are the likely degradation products of 1-[1-(2-Chlorophenyl)ethyl]piperazine, and how can I identify them?

To identify potential degradation products, a forced degradation study is the recommended approach.[4][5] This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling.

Forced Degradation Protocol:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hours.Cleavage of the ethyl-piperazine bond.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hours.Similar to acid hydrolysis, potential for other base-catalyzed reactions.
Oxidation 3-30% H₂O₂, ambient temperature.Oxidation of the piperazine ring or the benzylic position.
Thermal Degradation Dry heat at a temperature below the melting point (e.g., 80-100°C).Various fragmentation and rearrangement pathways.
Photolytic Degradation Exposure to UV and visible light (ICH Q1B guidelines).Photolytic cleavage or rearrangement.

The resulting mixtures should be analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate the degradation products from the parent compound.

Q4: I am observing unknown peaks in my HPLC chromatogram after storing my sample. What could they be?

Unknown peaks appearing upon storage suggest degradation. Based on the structure of 1-[1-(2-Chlorophenyl)ethyl]piperazine, potential degradation products could include:

  • 1-(2-Chlorophenyl)ethanol: Arising from the cleavage of the C-N bond between the ethyl group and the piperazine ring.

  • Oxidative Degradants: N-oxides of the piperazine ring can form in the presence of oxidizing agents.

  • Piperazine: Resulting from the cleavage of the ethyl-piperazine bond.

To confirm the identity of these peaks, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining the molecular weight of the impurities, which can then be used to propose their structures.

Section 3: Residual Solvents

Residual solvents are organic volatile impurities that remain from the synthesis and purification processes. Their levels are strictly controlled in pharmaceutical applications due to their potential toxicity.[6][7]

Q5: What are the common residual solvents to test for, and what are the acceptable limits?

The specific residual solvents to test for will depend on the solvents used in your synthesis and purification steps. Common solvents used in the synthesis of piperazine derivatives include:

  • Toluene

  • Methanol

  • Ethanol

  • Isopropyl Alcohol

  • Acetone

  • Dichloromethane

The acceptable limits for these solvents are defined by pharmacopoeias and regulatory bodies like the International Council for Harmonisation (ICH). Solvents are categorized into three classes based on their toxicity.[6][7]

ICH Solvent Classes:

ClassDescriptionExamples
Class 1 Solvents to be avoided (known or suspected carcinogens).Benzene, Carbon tetrachloride
Class 2 Solvents with inherent toxicity that should be limited.Toluene, Methanol, Dichloromethane
Class 3 Solvents with low toxic potential.Acetone, Ethanol, Isopropyl Alcohol

It is imperative to consult the latest ICH Q3C guidelines for the specific permitted daily exposure (PDE) and concentration limits for each solvent.

Experimental Protocols & Visualizations

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Diagram 1: Potential Impurity Formation Pathways

Impurity Formation Piperazine Piperazine TargetMolecule 1-[1-(2-Chlorophenyl)ethyl]piperazine Piperazine->TargetMolecule N-Alkylation AlkylatingAgent 1-(2-Chlorophenyl)ethyl Halide AlkylatingAgent->TargetMolecule DiSubstituted 1,4-bis[1-(2-Chlorophenyl)ethyl]piperazine TargetMolecule->DiSubstituted Over-alkylation DegradationProducts Degradation Products (e.g., 1-(2-Chlorophenyl)ethanol) TargetMolecule->DegradationProducts Degradation (Stress Conditions)

Caption: Key pathways for the formation of process-related and degradation impurities.

Diagram 2: Analytical Workflow for Impurity Identification

Analytical Workflow Sample 1-[1-(2-Chlorophenyl)ethyl]piperazine Sample HPLC HPLC Analysis (Impurity Profiling) Sample->HPLC LCMS LC-MS Analysis (Molecular Weight Determination) HPLC->LCMS Peak Isolation & Analysis NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Further Characterization ImpurityIdentified Impurity Structure Identified & Quantified NMR->ImpurityIdentified

Caption: A typical analytical workflow for the identification and characterization of unknown impurities.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Millennium Pharmaceuticals.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Method for the preparation of piperazine and its derivatives.
  • Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • Manufacturing Process of 1-(3-Chlorophenyl) Piperazine. Srikrishnajyothi. [Link]

  • 1-[2-(Phenylmethyl)phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compositions containing them.
  • Method for synthesizing piperazine pharmaceutical intermediate.
  • Residual Solvents. Shimadzu. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Piperazine Alkylation Reactions

Welcome to the technical support center for piperazine alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achiev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity in the synthesis of N-alkylated piperazines. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My primary issue is the formation of a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?

A1: Achieving selective mono-alkylation is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[1][2] Several strategies can be employed to favor the formation of the mono-substituted product:

  • Stoichiometric Control: A straightforward and often effective method is to use a large excess of piperazine relative to the alkylating agent.[2][3] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.[3] However, this approach can complicate downstream purification due to the need to remove a large amount of unreacted piperazine.[4]

  • Use of a Protecting Group: A highly effective and clean method is to temporarily block one of the piperazine nitrogens with a protecting group, such as the tert-butyloxycarbonyl (Boc) group.[1][2][5] The alkylation is then directed specifically to the unprotected nitrogen. The protecting group can be subsequently removed, often under acidic conditions, to yield the desired mono-alkylated product.[1]

  • Reductive Amination: Instead of direct alkylation with an alkyl halide, reductive amination offers better control and can prevent the formation of quaternary ammonium salts.[4][5] This two-step process involves the reaction of piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced to the desired N-alkylated piperazine.[1]

  • Control of Reaction Conditions:

    • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[3]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration in the reaction mixture, which favors mono-alkylation.[3]

    • Choice of Base: Using a milder base can help to avoid deprotonating the mono-alkylated piperazine, making it less nucleophilic and less likely to undergo a second alkylation.[3]

Q2: I am observing an unexpected byproduct that is not the di-alkylated product. How can I identify and minimize its formation?

A2: The formation of unexpected byproducts can arise from various side reactions. Common culprits include:

  • Intramolecular Cyclization: If your alkylating agent possesses another reactive functional group, intramolecular reactions can occur.[4] To minimize this, consider lowering the reaction temperature or changing the solvent to disfavor the cyclization pathway.[4]

  • Reaction with Solvent: Certain solvents, particularly aprotic polar solvents like DMF and DMSO, can decompose at elevated temperatures or in the presence of strong bases, leading to the formation of impurities.[4] It is advisable to choose a more inert solvent if you suspect solvent-related side reactions.

  • N-Oxide Formation: The tertiary amine of a substituted piperazine can be oxidized to an N-oxide. This is more likely if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Starting Material Impurities: The purity of your starting piperazine and alkylating agent is crucial. Impurities in the starting materials can lead to a variety of side products.[6][7] Always ensure the purity of your reactants before starting the reaction.

To identify the unknown byproduct, analytical techniques such as LC-MS for mass determination and NMR for structural elucidation are indispensable.[8]

Q3: My reaction seems to be complete, but I am struggling to purify the final product. What are the best practices for purifying alkylated piperazines?

A3: The purification of piperazine-containing compounds can be challenging due to their high polarity and basicity.[6] Here are some recommended purification strategies:

  • Crystallization: If your product is a solid, crystallization can be an effective purification method. However, structurally similar impurities may co-precipitate, making this method challenging for achieving high purity in some cases.[6]

  • Salt Formation: A common and effective technique is to form a salt of the piperazine product. For instance, piperazine diacetate can be precipitated from acetone, filtered, and then the free base can be regenerated.[9] This can be a highly selective method for separating the desired product from less basic impurities.

  • Column Chromatography: While the high polarity of piperazines can lead to streaking on silica gel, column chromatography is still a viable option. Consider using a more polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide to reduce tailing. Alternatively, using a different stationary phase may be beneficial.[6]

  • Acid-Base Extraction: An aqueous workup involving acid-base extractions can be very effective for separating your basic piperazine product from non-basic impurities. The product can be extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the pure product is extracted back into an organic solvent.[5]

Troubleshooting Guides

Guide 1: Low Conversion of Starting Material
Symptom Possible Cause Suggested Solution
Low conversion of starting piperazine Insufficiently reactive alkylating agentIncrease reaction temperature; consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride); add a catalytic amount of sodium iodide.
Ineffective baseEnsure the base is strong enough to deprotonate the piperazine; check the purity and dryness of the base.
Poor solvent choiceUse a solvent that fully dissolves the reactants; consider a more polar aprotic solvent like acetonitrile or DMF.
Deactivated catalyst (if applicable)Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere).
Guide 2: Product is Contaminated with Unreacted Piperazine
Symptom Possible Cause Suggested Solution
Significant amount of unreacted piperazine in the final product Insufficient amount of alkylating agent usedRe-evaluate the stoichiometry and ensure at least one equivalent of the alkylating agent is used for mono-alkylation.
Inefficient purificationUtilize acid-base extraction during workup to separate the more basic piperazine from the mono-alkylated product; consider converting the product to a salt to facilitate purification by crystallization.[9]

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine using a Protecting Group
  • Protection: Dissolve piperazine (2 equivalents) in dichloromethane (DCM). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 3 hours. Stir the mixture for 22 hours at room temperature. Evaporate the solvent under reduced pressure to obtain crude 1-Boc-piperazine.[5]

  • Alkylation: Dissolve the crude 1-Boc-piperazine in a suitable solvent such as acetone or acetonitrile. Add a base (e.g., potassium carbonate) and the desired alkyl halide. Reflux the mixture until the starting material is consumed (monitor by TLC or LC-MS).[4][5]

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the purified N-Boc-N'-alkylpiperazine in a suitable solvent (e.g., DCM or 1,4-dioxane) and add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid. Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS). Evaporate the solvent and excess acid, then perform an acid-base workup to isolate the free base of the desired mono-alkylated piperazine.[1]

Protocol 2: Reductive Amination for Mono-Alkylation
  • Reaction Setup: Dissolve piperazine (1 equivalent) and the desired aldehyde or ketone (0.95 equivalents) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Reduction: Add a reducing agent like sodium triacetoxyborohydride (STAB) (1.2 equivalents) portion-wise to the reaction mixture.[4]

  • Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization if necessary.

Visualizations

Troubleshooting_Workflow start Low Purity in Piperazine Alkylation identify_impurity Identify Major Impurity (LC-MS, NMR) start->identify_impurity di_alkylation Di-alkylation Product identify_impurity->di_alkylation Impurity is Di-substituted unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Impurity is Starting Material other_byproduct Other Byproduct identify_impurity->other_byproduct Impurity is Unknown solution_di1 Increase Piperazine Excess di_alkylation->solution_di1 solution_di2 Use Protecting Group (e.g., Boc) di_alkylation->solution_di2 solution_di3 Lower Reaction Temperature di_alkylation->solution_di3 solution_di4 Slow Alkylating Agent Addition di_alkylation->solution_di4 solution_sm1 Increase Reaction Time/Temp unreacted_sm->solution_sm1 solution_sm2 Check Reagent Purity/Activity unreacted_sm->solution_sm2 solution_sm3 Optimize Purification (Acid-Base Extraction) unreacted_sm->solution_sm3 solution_other1 Analyze for Intramolecular Cyclization other_byproduct->solution_other1 solution_other2 Check for Solvent Reactivity other_byproduct->solution_other2 solution_other3 Purify via Salt Formation or Chromatography other_byproduct->solution_other3

Caption: Troubleshooting workflow for low purity in piperazine alkylation reactions.

References

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC - NIH. Available at: [Link]

  • Amine Di piperazine impurity - Veeprho. Available at: [Link]

  • Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
  • troubleshooting guide for low yield in piperazine cyclization reactions - Benchchem.
  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. Available at: [Link]

  • US2919275A - Purification of piperazine - Google Patents.

Sources

Optimization

Technical Support Center: Stability of 1-[1-(2-Chlorophenyl)ethyl]piperazine in Solution

Welcome to the technical support center for 1-[1-(2-Chlorophenyl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[1-(2-Chlorophenyl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. As a synthetic intermediate, understanding its stability profile is critical for ensuring the integrity of your experiments, the purity of subsequent synthetic steps, and the reliability of your analytical data.

This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of 1-[1-(2-Chlorophenyl)ethyl]piperazine, empowering you to anticipate challenges, troubleshoot effectively, and design robust experimental plans.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of 1-[1-(2-Chlorophenyl)ethyl]piperazine solutions.

Q1: What are the primary predicted degradation pathways for 1-[1-(2-Chlorophenyl)ethyl]piperazine in solution?

A1: Based on the chemical structure, which features a substituted piperazine ring, degradation is predicted to occur via three main pathways: oxidation, hydrolysis, and photolysis.

  • Oxidative Degradation: The tertiary amine groups within the piperazine ring are susceptible to oxidation. This can lead to the formation of N-oxides and potentially ring-opened byproducts or formylated species.[1][2] The presence of trace metal ions can catalyze these oxidative processes.[3]

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially promote degradation, although this is generally less probable than oxidation for this specific structure. For analogous compounds with more labile groups, hydrolysis is a primary concern.[2]

  • Photodegradation: Aromatic systems and amines can be susceptible to degradation upon exposure to UV or high-intensity visible light. It is crucial to protect solutions from light to prevent the formation of photolytic impurities.[2][4]

Q2: What are the recommended storage conditions for solutions of 1-[1-(2-Chlorophenyl)ethyl]piperazine?

A2: To ensure maximum stability and minimize degradation, solutions should be stored under the following conditions, which are derived from best practices for similar amine-containing intermediates:

  • Temperature: Store solutions at 2-8°C for short-to-medium term storage.[2][5] For long-term storage, consider freezing at -20°C or below, but verify compound solubility upon thawing.

  • Light: Always store solutions in amber vials or otherwise protect them from light to prevent photodegradation.[2][4]

  • Atmosphere: For sensitive applications or long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can minimize oxidative degradation.[2]

  • Container: Use high-quality, inert glass or polypropylene containers.

Q3: How can I monitor the stability of my 1-[1-(2-Chlorophenyl)ethyl]piperazine solution?

A3: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[6] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products. You should periodically assay your solution against a freshly prepared standard or a qualified reference standard to quantify any loss of the parent compound and detect the appearance of new impurity peaks.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Guide 1: Unexpected Peaks in Chromatographic Analysis
  • Problem: "Over a few days, I've noticed new, small peaks appearing in the HPLC chromatogram of my working solution. The main peak area has also decreased slightly."

  • Causality Analysis: The appearance of new peaks alongside a decrease in the main analyte peak is a classic sign of chemical degradation. The identity of these new peaks depends on the primary degradation pathway affecting your sample. Given the structure of 1-[1-(2-Chlorophenyl)ethyl]piperazine, these are most likely oxidative degradants.

  • Troubleshooting Workflow:

Caption: Workflow for diagnosing unexpected peaks in HPLC.

Guide 2: Designing a Forced Degradation Study
  • Problem: "I need to understand the intrinsic stability of 1-[1-(2-Chlorophenyl)ethyl]piperazine and develop a stability-indicating analytical method. How do I set up a forced degradation study?"

  • Expert Rationale: A forced degradation or "stress testing" study is a systematic way to accelerate degradation to identify likely degradation products and pathways.[7][8] This is a cornerstone of pharmaceutical development as mandated by ICH guidelines.[8] The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradation products are observable without completely destroying the parent compound.[8] This data is then used to validate that your analytical method can adequately separate the parent drug from its degradants.

  • Experimental Protocol: Forced Degradation Study

    • Stock Solution Preparation: Prepare a stock solution of 1-[1-(2-Chlorophenyl)ethyl]piperazine in a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. Include a "control" sample stored at 2-8°C and protected from light.

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock with 0.1 M HCl. Incubate at 60°C for 24-48 hours.Simulates acidic environments; tests stability to low pH.[8]
Base Hydrolysis Mix stock with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.Simulates alkaline environments; tests stability to high pH.[8]
Oxidation Mix stock with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.Simulates exposure to oxidizing agents. The piperazine moiety is particularly susceptible.[2][7]
Thermal Stress Incubate a sample of the stock solution at 80°C (in a sealed vial) for 48-72 hours.Evaluates intrinsic thermal stability in solution.[7]
Photostability Expose a solution in a clear glass vial to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and 200 watt hours/m² of near UV energy.[4][9] A "dark control" wrapped in foil should be placed in the same chamber.Evaluates sensitivity to light, a common degradation pathway for nitrogen-containing heterocycles.[4]
  • Workflow Diagram:

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_outcome 4. Outcome prep Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) prep->acid Aliquot base Basic (0.1M NaOH, 60°C) prep->base Aliquot oxid Oxidative (3% H2O2, RT) prep->oxid Aliquot therm Thermal (80°C) prep->therm Aliquot photo Photolytic (ICH Q1B Light) prep->photo Aliquot analysis Neutralize, Dilute & Analyze by LC-MS acid->analysis Sample at time points base->analysis Sample at time points oxid->analysis Sample at time points therm->analysis Sample at time points photo->analysis Sample at time points outcome Identify Degradants Validate Method Establish Pathways analysis->outcome

Caption: A typical workflow for a forced degradation study.

References

  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • BenchChem. (n.d.). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.
  • BioPharmaSpec. (n.d.).
  • ResolveMass Laboratories. (2025).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Sherekar, D. P. (n.d.).
  • Analytical CHEMISTRY. (n.d.).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.
  • Oxidative degradation of piperazine in the absorption of carbon dioxide. (n.d.).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. (2023).
  • ChemScene. (n.d.). 1-[1-(2-chlorophenyl)ethyl]piperazine.
  • Analytical Methods. (2010). RSC Publishing.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2021). White Rose Research Online.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016).
  • Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025).
  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine.
  • Thermal degradation of piperazine and its structural analogs. (2025).
  • Piperazine Degradation in Pilot Plants. (2025).
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). PubMed.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • PubChemLite. (n.d.). Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • Sigma-Aldrich. (n.d.). 1-(2-Chlorophenyl)piperazine 95 41202-32-8.
  • Klimatest. (n.d.). Photostability of Pharmaceuticals.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • Sigma-Aldrich. (n.d.). 1-[1-(4-Chloro-phenyl)-ethyl]-piperazine.

Sources

Troubleshooting

minimizing side reactions during 1-[1-(2-Chlorophenyl)ethyl]piperazine production

Welcome to the technical support center for the synthesis of 1-[1-(2-chlorophenyl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[1-(2-chlorophenyl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important pharmaceutical intermediate. By understanding the underlying chemical principles, you can effectively minimize side reactions and optimize your reaction outcomes.

Troubleshooting Guide: Common Side Reactions

This section addresses the most frequently encountered issues during the synthesis of 1-[1-(2-chlorophenyl)ethyl]piperazine, providing insights into their causes and offering practical, field-proven solutions.

Q1: My primary impurity is a high molecular weight species, identified as the N,N'-disubstituted piperazine by-product. How can I prevent this dialkylation?

A1: This is the most common side reaction, arising from the fact that piperazine has two nucleophilic secondary amine groups. Once the first nitrogen is alkylated to form the desired product, the second nitrogen can still react with another molecule of the electrophile.

Root Cause Analysis & Solutions:

  • Stoichiometry Control: The most direct way to favor mono-alkylation is to use a significant excess of piperazine. By increasing the concentration of the piperazine nucleophile relative to the 1-(2-chlorophenyl)ethyl electrophile, the probability of the electrophile encountering an unreacted piperazine molecule is much higher than it encountering an already mono-alkylated product molecule. A molar ratio of 4:1 to 10:1 (piperazine:electrophile) is often effective.[1]

  • Use of a Protecting Group: A more controlled, albeit longer, route involves using a mono-protected piperazine, such as 1-Boc-piperazine.[1][2] The tert-butyloxycarbonyl (Boc) group "blocks" one nitrogen, forcing the alkylation to occur exclusively at the other. The Boc group can then be removed under acidic conditions (e.g., with HCl or trifluoroacetic acid) to yield the final product.[3] This method provides excellent selectivity and is often used when high purity is critical.[1]

  • Controlled Addition: Slowly adding the electrophile (e.g., 1-(2-chlorophenyl)ethyl mesylate) to the solution of excess piperazine can help maintain a low concentration of the electrophile, further favoring the reaction with the more abundant unreacted piperazine.

Q2: I am observing a significant amount of 2-chlorostyrene in my crude product. What is causing this elimination reaction and how can I minimize it?

A2: The formation of 2-chlorostyrene occurs via an elimination reaction (typically E2), which competes with the desired nucleophilic substitution (SN2).[4][5] This is particularly problematic when using a strong, sterically hindered base or high temperatures.[5][6]

Root Cause Analysis & Solutions:

  • Choice of Base: The hydroxide and alkoxide ions can act as both nucleophiles and bases.[5] To favor substitution over elimination, use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of stronger bases like potassium tert-butoxide. The base's role is primarily to neutralize the acid formed during the reaction.

  • Reaction Temperature: Elimination reactions are entropically favored and tend to dominate at higher temperatures.[7][8] Running the reaction at a lower temperature will slow down both substitution and elimination, but it will typically decrease the rate of elimination more significantly. It is crucial to find the optimal temperature that allows for a reasonable reaction rate while minimizing styrene formation.

  • Leaving Group: The nature of the leaving group on the electrophile is important. While halides can be used, converting the starting alcohol, 1-(2-chlorophenyl)ethanol, into a mesylate or tosylate creates a better leaving group, which can facilitate the SN2 reaction under milder conditions that do not favor elimination.[6]

Q3: My reaction is sluggish and incomplete, even after prolonged reaction times. What factors could be responsible?

A3: A slow or incomplete reaction can be attributed to several factors related to the activation of the starting materials and the reaction environment.

Root Cause Analysis & Solutions:

  • Insufficient Activation of the Alcohol: The hydroxyl group (-OH) of 1-(2-chlorophenyl)ethanol is a poor leaving group.[7][8] It must be activated, typically by converting it into a sulfonate ester (mesylate or tosylate) or a halide. Ensure this activation step has gone to completion before adding the piperazine.

  • Inappropriate Solvent: The choice of solvent is critical. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is generally preferred. These solvents can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in the reaction themselves.

  • Base Strength: While a strong base can promote elimination, a base that is too weak may not effectively neutralize the acid generated, leading to the protonation of the piperazine nucleophile.[1] This deactivates the piperazine, slowing or stopping the reaction. A balance must be struck, with K₂CO₃ often providing a good compromise.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended synthetic route to minimize side reactions from the start?

A1: Two primary routes are commonly employed: direct N-alkylation and reductive amination.

  • Direct N-Alkylation: This involves reacting an activated form of 1-(2-chlorophenyl)ethanol (e.g., the mesylate or halide) with piperazine. This route is straightforward but requires careful control of stoichiometry and conditions to manage dialkylation and elimination, as discussed above.

  • Reductive Amination: This route involves reacting 2'-chloroacetophenone with piperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃).[9][10] This method forms an iminium ion intermediate which is then reduced in situ. Reductive amination is often cleaner and can avoid the issue of dialkylation more effectively than direct alkylation, making it a highly recommended alternative.[1][11]

For overall purity and predictability, the reductive amination or the direct alkylation using mono-Boc-piperazine are generally the superior choices.

Q2: How does the choice of base and solvent impact the reaction outcome in direct alkylation?

A2: The base and solvent work in concert to dictate the reaction environment and can significantly push the reaction toward the desired substitution or the undesired elimination pathway.

Condition Favored Pathway Rationale
Base: Strong, hindered (e.g., t-BuOK)Elimination (E2)Steric bulk prevents it from acting as a nucleophile, so it preferentially removes a proton.[6]
Base: Weaker, non-nucleophilic (e.g., K₂CO₃, Et₃N)Substitution (SN2)Sufficiently basic to neutralize acid but not strong enough to aggressively promote elimination.
Solvent: Polar Aprotic (e.g., ACN, DMF)Substitution (SN2)Solvates the cation but not the nucleophile, increasing nucleophile reactivity.
Solvent: Polar Protic (e.g., Ethanol, Water)Can favor EliminationCan solvate the nucleophile, reducing its effectiveness, and hot alcoholic conditions favor elimination.[5]
Q3: If I start with a single enantiomer of 1-(2-chlorophenyl)ethanol, how can I preserve its stereochemical integrity?

A3: Preserving stereochemistry is critical if a specific enantiomer of the final product is required. This means ensuring the reaction proceeds via a mechanism that controls the stereochemical outcome.

  • Mechanism: The desired reaction is an SN2 (bimolecular nucleophilic substitution) . This mechanism involves a backside attack by the nucleophile (piperazine) on the carbon bearing the leaving group. This process results in an inversion of the stereocenter. As long as the reaction proceeds cleanly via SN2, you will get a single enantiomer (the inverted one) as the product.

  • Conditions to Avoid: You must avoid any conditions that promote an SN1 mechanism , as this involves a planar carbocation intermediate that will be attacked from either side, leading to racemization (a mixture of both enantiomers).[6] Conditions that favor SN1 include the use of protic solvents, high temperatures, and poor nucleophiles, all of which should be avoided.

Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic pathway to 1-[1-(2-Chlorophenyl)ethyl]piperazine and the two major competing side reactions.

SynthesisPathways Start 1-(2-Chlorophenyl)ethyl Mesylate + Piperazine Product Desired Product (Mono-alkylation) Start->Product SN2 Pathway (Excess Piperazine, Moderate Temp.) Side2 2-Chlorostyrene (Elimination Product) Start->Side2 E2 Pathway (Strong Base, High Temp.) Side1 N,N'-Dialkylation By-product Product->Side1 Further Alkylation (Low Piperazine Ratio)

Caption: Reaction scheme showing the desired SN2 pathway and competing side reactions.

Recommended Experimental Protocol: Mono-alkylation via Mesylation

This protocol details a reliable method for the synthesis, emphasizing conditions that minimize side-product formation.

Step 1: Activation of 1-(2-chlorophenyl)ethanol

  • Dissolve 1-(2-chlorophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-chlorophenyl)ethyl mesylate. Use this crude product directly in the next step.

Step 2: Nucleophilic Substitution with Piperazine

  • In a separate flask, dissolve a large excess of piperazine (5.0 eq) in acetonitrile (ACN).

  • Add potassium carbonate (2.0 eq) to the piperazine solution.

  • Add the crude mesylate from Step 1, dissolved in a small amount of ACN, dropwise to the piperazine mixture at room temperature over 30 minutes.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate.

  • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base extraction: Dissolve the residue in ethyl acetate, wash with water to remove excess piperazine and salts. Extract the organic layer with dilute HCl (1M). The product will move to the aqueous layer.

  • Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.

  • Basify the aqueous layer with NaOH (2M) until pH > 12, then extract the product back into ethyl acetate or DCM.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product via flash column chromatography on silica gel if necessary.

References

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, May 23). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Alcohol Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, July 30). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]

  • A-Level Chemistry. Elimination vs Substitution in Halogenalkanes. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]

  • PrepChem.com. Synthesis of 1-(o-chlorophenyl)piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • Caltech. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Google Patents. DE1092019B - Process for the N-monoalkylation of piperazine.
  • Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Enantiomeric Excess Issues in 1-[1-(2-Chlorophenyl)ethyl]piperazine

Welcome to the technical support center for resolving enantiomeric excess (e.e.) challenges with 1-[1-(2-Chlorophenyl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving enantiomeric excess (e.e.) challenges with 1-[1-(2-Chlorophenyl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the synthesis, resolution, and analysis of this chiral compound. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically enriched 1-[1-(2-Chlorophenyl)ethyl]piperazine?

There are three main strategies to achieve enantiomeric enrichment of 1-[1-(2-Chlorophenyl)ethyl]piperazine:

  • Classical Chemical Resolution: This widely-used technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2][3] These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3] Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[2][3] The choice of resolving agent and solvent system is critical and often requires empirical screening for optimal results.[4][5]

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemic mixture.[1][6] This kinetic resolution results in the separation of the unreacted enantiomer from the modified one.[1] A significant advantage of enzymatic resolution is the high enantioselectivity often achieved under mild reaction conditions.[6] Dynamic kinetic resolution (DKR) is an advanced approach that combines enzymatic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[6][7][8]

  • Preparative Chiral Chromatography: This technique directly separates the enantiomers of a racemic mixture using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[9][10][11] Polysaccharide-based CSPs are particularly versatile and widely used for this purpose.[11] While highly effective for obtaining high-purity enantiomers, scaling up this method can be a consideration for large quantities.[10][12]

Q2: How do I accurately determine the enantiomeric excess of my 1-[1-(2-Chlorophenyl)ethyl]piperazine sample?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[13][14] The process involves:

  • Column Selection: Choosing an appropriate chiral stationary phase (CSP) is the most critical step.[15] For compounds like 1-[1-(2-Chlorophenyl)ethyl]piperazine, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point.[11][15]

  • Method Development: This involves screening different mobile phases (both normal and reversed-phase) to achieve baseline separation of the two enantiomers.[14][16] A systematic screening approach with a set of standard columns and mobile phases can expedite this process.[14]

  • Quantification: Once a suitable method is established, the enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

For rapid analysis, especially in high-throughput screening, other techniques like NMR spectroscopy with chiral derivatizing agents can also be employed.[17]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Enantiomeric Excess After Classical Resolution by Diastereomeric Salt Crystallization

Question: I've performed a classical resolution of racemic 1-[1-(2-Chlorophenyl)ethyl]piperazine with a chiral acid, but the enantiomeric excess of my product is consistently below 70%. What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess after a single crystallization is a common issue. The success of classical resolution hinges on the significant solubility difference between the two diastereomeric salts.[2][3][4] Here’s a breakdown of potential causes and troubleshooting steps:

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Suboptimal Resolving Agent The chosen chiral acid may not form diastereomeric salts with a sufficient difference in crystal lattice energy, leading to poor separation.[4]1. Screen a panel of chiral resolving agents: Test various chiral acids like (+)-tartaric acid, (-)-dibenzoyltartaric acid, (+)-camphorsulfonic acid, and (-)-mandelic acid.[5]2. Stoichiometry: Initially, use 0.5 molar equivalents of the resolving agent to facilitate the precipitation of the less soluble salt.[5]
Inappropriate Solvent System The solubility of both diastereomeric salts is highly dependent on the solvent. The ideal solvent will maximize the solubility difference.[4]1. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water).2. Temperature Gradient: Investigate the effect of crystallization temperature. A slow, controlled cooling process is often beneficial.[5]
Co-precipitation The more soluble diastereomer may be precipitating along with the less soluble one, leading to contamination and lower e.e.1. Recrystallization: Perform one or more subsequent recrystallizations of the enriched salt. This is a standard procedure to enhance enantiomeric purity.[1]2. Seeding: If a small amount of the desired pure diastereomeric salt is available, use it to seed the crystallization. This can promote the formation of the desired crystals.[3]
Inaccurate e.e. Determination The analytical method used to measure the e.e. may not be providing an accurate result.1. Validate Chiral HPLC Method: Ensure your chiral HPLC method provides baseline resolution of the enantiomers. If not, re-optimize the mobile phase or try a different chiral column.2. Derivatization (if necessary): For compounds with poor chromophores, derivatization can improve detection and quantification.[18][19]

Workflow for Optimizing Classical Resolution

Chiral HPLC Troubleshooting Start Poor/No Separation Column_Check Is the column appropriate? (e.g., Polysaccharide-based) Start->Column_Check NP_Screen Screen Normal Phase Solvents (Hexane/IPA, Hexane/EtOH) Column_Check->NP_Screen Yes Consider_SFC Consider Chiral SFC Column_Check->Consider_SFC No Add_Additive_NP Add Basic Modifier? (e.g., DEA) NP_Screen->Add_Additive_NP Still Poor Optimize Optimize Flow Rate & Temperature NP_Screen->Optimize Some Separation RP_Screen Switch to Reversed Phase (Buffer/ACN, Buffer/MeOH) Add_Additive_NP->RP_Screen Still Poor Add_Additive_NP->Optimize Some Separation Add_Additive_RP Add Acidic Modifier? (e.g., TFA) RP_Screen->Add_Additive_RP Still Poor Add_Additive_RP->Optimize Some Separation Add_Additive_RP->Consider_SFC Still Poor Success Baseline Separation Optimize->Success Improved

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted Piperazine from Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenge of removing unreacted pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenge of removing unreacted piperazine from reaction mixtures. Drawing upon established chemical principles and field-proven techniques, this document offers troubleshooting advice and frequently asked questions to ensure the successful purification of your target compounds.

Introduction: The Piperazine Purification Challenge

Piperazine is a widely used building block in medicinal chemistry and materials science. However, its unique physicochemical properties can present significant purification challenges. The two basic nitrogen atoms (pKa values of approximately 5.35 and 9.73) make piperazine and its derivatives highly polar and prone to strong interactions with stationary phases in chromatography.[1][2][3] Furthermore, piperazine is highly soluble in water and some organic solvents like ethanol and methanol, but poorly soluble in others like diethyl ether.[1][4] It is also hygroscopic and readily absorbs atmospheric carbon dioxide.[1] These characteristics necessitate carefully designed purification strategies to achieve high purity of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process and provides step-by-step solutions.

Problem 1: Persistent Piperazine Contamination After Aqueous Work-up

Symptoms: You've performed a standard aqueous wash (e.g., with dilute HCl) to remove piperazine, but analytical data (NMR, LC-MS) still shows significant amounts of the starting material in your organic layer.

Possible Causes & Solutions:

  • Incomplete Protonation: The aqueous acid might not be of sufficient concentration or volume to fully protonate both nitrogen atoms of the piperazine, especially if the initial concentration of piperazine is high.

    • Solution: Increase the concentration of the acid (e.g., from 1M to 2M HCl) or perform multiple extractions with fresh aqueous acid. Monitor the pH of the aqueous layer after each extraction to ensure it remains acidic.

  • Product is also Basic: Your desired product may also have basic functional groups that are protonated and partition into the aqueous layer along with the piperazine.

    • Solution: Carefully consider the pKa of your product. If it is significantly less basic than piperazine, a carefully controlled pH extraction can be effective. Use a weaker acid or a buffer solution to selectively protonate the more basic piperazine.

  • Insufficient Phase Separation: Emulsion formation can trap piperazine in the organic layer.

    • Solution: To break emulsions, try adding brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtering the entire mixture through a pad of celite can be effective.

Problem 2: Difficulty in Removing Piperazine by Column Chromatography

Symptoms: During silica gel column chromatography, piperazine streaks down the column, co-elutes with your product, or remains on the column, leading to poor separation and low recovery.

Possible Causes & Solutions:

  • Strong Interaction with Silica: The basic nitrogen atoms of piperazine interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing and irreversible adsorption.[5]

    • Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at 0.1-1% is a common choice. The TEA will compete with your compound for the acidic sites on the silica, improving the peak shape.[5]

    • Solution 2: Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Phenyl or cyano-based columns can also offer different selectivity.[5]

  • High Polarity of Piperazine: Piperazine's high polarity can cause it to be very mobile in polar solvent systems, leading to co-elution with polar products.

    • Solution: If your product is significantly less polar than piperazine, a less polar eluent system may be sufficient. If your product is also polar, other purification techniques such as crystallization or distillation may be more suitable.

Problem 3: Low Yield After Crystallization

Symptoms: A significant portion of your product remains in the mother liquor after attempting to crystallize it, resulting in a low isolated yield.

Possible Causes & Solutions:

  • Product is too Soluble: Your product may be too soluble in the chosen recrystallization solvent, even at low temperatures.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] You can also try a two-solvent system, where your product is soluble in one solvent and insoluble in the other.[6]

  • Co-crystallization with Piperazine: Piperazine or its salts may co-crystallize with your product, leading to an impure solid.

    • Solution: Consider converting your product to a salt to alter its crystallization properties. Alternatively, selectively precipitating the piperazine as a salt prior to crystallizing your product can be effective (see Protocol 1).

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for removing the bulk of unreacted piperazine?

For many applications, the most common and initial step is an acidic wash. Piperazine, being basic, is readily protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble salt.[7] This salt can then be easily separated by liquid-liquid extraction into the aqueous phase, provided your desired product remains in the organic layer.[7]

Q2: How can I remove trace amounts of piperazine to achieve high purity?

Removing the final traces of piperazine often requires more refined techniques:

  • Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography with an appropriate stationary and mobile phase can be very effective.[7]

  • Multiple Recrystallizations: If your product is a solid, performing several recrystallization cycles can progressively reduce the level of impurities.[7]

  • Scavenger Resins: Solid-supported scavengers with acidic functional groups can selectively bind to the basic piperazine, which can then be removed by simple filtration.[7]

Q3: When should I consider distillation to remove piperazine?

Distillation is a suitable method under the following conditions:

  • Large-Scale Reactions: It is often more practical and economical for larger quantities.[5]

  • Thermally Stable Product: Your product must be stable at the required distillation temperatures.

  • Sufficiently Different Boiling Points: There should be a significant difference between the boiling point of your product and piperazine (146 °C).[8] If the boiling points are too close, fractional distillation with a column having a high number of theoretical plates may be necessary.[7][9] Azeotropic distillation can also be employed to remove piperazine by adding an entrainer that forms a lower-boiling azeotrope.[7][10]

Q4: Can I selectively precipitate piperazine out of my reaction mixture?

Yes, this is a highly effective technique. Piperazine can be selectively precipitated as a salt, leaving your product in solution. A common method is to precipitate it as piperazine diacetate from an acetone solution.[7][11] This method can achieve high recovery of piperazine.[11] Another approach is to precipitate piperazine as its hexahydrate.[5][12]

Key Physicochemical Data for Piperazine

PropertyValueSource
Molecular FormulaC4H10N2[13]
Molecular Weight86.14 g/mol [8][13]
Melting Point106-110 °C[8]
Boiling Point146 °C[8]
pKa15.33 - 5.35[1][2][13]
pKa29.73[1][2][13]
Solubility in WaterHighly soluble[1][4]
Solubility in EthanolSoluble[4][13]
Solubility in Diethyl EtherInsoluble/Poorly soluble[1][13]

Experimental Protocols

Protocol 1: Selective Precipitation of Piperazine as Diacetate Salt

This protocol is designed to remove piperazine from a reaction mixture where the desired product is soluble in acetone.

Step-by-Step Methodology:

  • Solvent Exchange: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Dissolution: Dissolve the crude reaction mixture in acetone. The volume of acetone should be sufficient to fully dissolve the desired product.

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. A stoichiometric amount or a slight excess relative to the unreacted piperazine is typically sufficient.[11]

  • Precipitation: The piperazine diacetate will begin to precipitate as a crystalline solid.[7] To ensure complete precipitation, cool the mixture in an ice bath (0-10 °C).[11]

  • Isolation: Filter the precipitated piperazine diacetate using a Buchner funnel.

  • Washing: Wash the collected precipitate with cold acetone to remove any residual desired product.[5]

  • Product Recovery: The filtrate now contains your desired product, free from the bulk of the unreacted piperazine. The solvent can be removed, and the product can be further purified if necessary.

Protocol 2: Purification by Acid-Base Extraction

This protocol is a standard liquid-liquid extraction technique to remove basic piperazine from an organic solution containing a neutral or acidic product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl).

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate completely. The protonated piperazine hydrochloride will be in the aqueous (bottom) layer.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid at least two more times to ensure complete removal of piperazine.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

Below is a decision tree to help guide the selection of an appropriate purification strategy.

Purification_Decision_Tree start Start: Crude Reaction Mixture containing Piperazine is_product_solid Is the desired product a solid? start->is_product_solid is_product_thermally_stable Is the product thermally stable and has a different BP than Piperazine? is_product_solid->is_product_thermally_stable No crystallization Attempt Recrystallization is_product_solid->crystallization Yes acid_base_extraction Perform Acid-Base Extraction is_product_thermally_stable->acid_base_extraction No distillation Consider Distillation (Fractional or Azeotropic) is_product_thermally_stable->distillation Yes chromatography Use Column Chromatography (consider basic modifier or alternative phase) acid_base_extraction->chromatography salt_precipitation Selectively Precipitate Piperazine as a Salt crystallization->salt_precipitation If co-crystallization is an issue end Purified Product crystallization->end Successful distillation->end chromatography->end salt_precipitation->crystallization

Caption: Decision tree for selecting a piperazine removal strategy.

References

  • Piperazine | C4H10N2 | CID 4837 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Piperazine - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • Bishnoi, S., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ACS Publications. Retrieved from [Link]

  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Piperazine. (n.d.). INTERSURFCHEM. Retrieved from [Link]

  • Martin, A. F. (1959). U.S. Patent No. 2,919,275. U.S. Patent and Trademark Office.
  • How to extract/isolate piperazine from water without distillation? (2013). ResearchGate. Retrieved from [Link]

  • Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine. (2007). Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC. Retrieved from [Link]

  • Separation method of piperazine. (2014). Google Patents.
  • Recovery and purification of piperazine. (1969). Google Patents.
  • Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Retrieved from [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. (2001). ACS Publications. Retrieved from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

Sources

Optimization

degradation products of 1-[1-(2-Chlorophenyl)ethyl]piperazine under stress

The following technical guide serves as a specialized support resource for researchers analyzing the stability profile of 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4). This guide synthesizes organic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers analyzing the stability profile of 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4). This guide synthesizes organic chemistry principles with stress-testing methodologies to predict and identify degradation products where specific literature may be sparse.

Molecule Overview & Susceptibility Profile

Before initiating stress testing, it is critical to understand the structural "weak points" of CPE-PZ. This molecule consists of a piperazine ring linked via a chiral ethyl chain to a 2-chlorophenyl moiety.

  • Core Structure: Secondary amine (Piperazine N4) + Tertiary amine (Piperazine N1).

  • Linker: Benzylic-like C-N bond (susceptible to oxidative dealkylation).

  • Substituent: Aryl Chloride (susceptible to photolytic dechlorination).

Stress TypePrimary SusceptibilityPredicted Degradant Class
Oxidation High (N-centers & Benzylic C)N-Oxides, Dealkylated species (Acetophenones)
Photolysis Moderate (Aryl-Cl bond)De-chlorinated analogs, Radical dimers
Thermal Moderate (Elimination)Styrenes (via Hofmann-like elimination)
Hydrolysis Low (No ester/amide bonds)Generally stable, unless pH is extreme (>12 or <1)

Troubleshooting Guide (Q&A)

Issue 1: "I observe a new early-eluting peak (RRT ~0.2-0.3) after oxidative stress, but it has no UV absorbance."

Diagnosis: Formation of Piperazine via oxidative dealkylation. Technical Explanation: Strong oxidants (e.g.,


) can attack the benzylic carbon (the ethyl linker), cleaving the C-N bond. This releases the piperazine ring.
Action Plan: 
  • Derivatization: Piperazine has poor UV retention. Derivatize with NBD-Cl or Dansyl Chloride to visualize this peak.

  • Mass Spec Confirmation: Look for

    
     87 (Piperazine + H+).
    
  • Check Counter-Fragment: Look for 2'-Chloroacetophenone (UV active) which would be the other half of this cleavage.

Issue 2: "My HPLC chromatogram shows a 'Ghost Peak' at RRT 1.05-1.10 after peroxide treatment."

Diagnosis: Formation of N-Oxides . Technical Explanation: The tertiary nitrogen (N1) and secondary nitrogen (N4) are electron-rich. Peroxides readily donate oxygen to form N-oxides. These are polar but often elute slightly later or earlier depending on pH and column chemistry (e.g., HILIC vs. C18). Action Plan:

  • MS Analysis: Check for

    
     (
    
    
    
    241) or
    
    
    (
    
    
    257).
  • Reduction Test: Treat the stressed sample with a mild reducing agent (e.g., sodium metabisulfite). If the peak disappears and the parent peak area increases, it is an N-oxide.

Issue 3: "I see a peak with [M-34] mass difference after exposure to sunlight/UV."

Diagnosis: Photolytic Dechlorination . Technical Explanation: Aryl chlorides are susceptible to homolytic cleavage under UV light. The C-Cl bond breaks, releasing a chlorine radical and replacing it with hydrogen (from solvent). Action Plan:

  • Identify: Look for 1-(1-Phenylethyl)piperazine (

    
     ~191).
    
  • Control: Ensure your stability chambers use D65 lamps and that samples are wrapped in aluminum foil for dark controls to confirm photon-dependency.

Issue 4: "Mass balance is poor (<90%) after thermal stress at >80°C."

Diagnosis: Volatilization of degradation products. Technical Explanation: If thermal stress induces elimination, 2-chlorostyrene may form. Styrenes are volatile and may evaporate from the vial, or polymerize on the column guard, leading to "missing" mass. Action Plan:

  • Headspace GC: Analyze the vial headspace for volatile organics.

  • Lower Temperature: Repeat stress at 60°C for a longer duration to minimize volatilization.

Standardized Stress Protocols

Note: These protocols are designed to achieve 5-20% degradation (ICH Q1A/Q1B standards).

A. Oxidative Stress (Peroxide)
  • Preparation: Dissolve CPE-PZ to 1 mg/mL in Acetonitrile/Water (50:50).

  • Stressor: Add 30%

    
     to reach a final concentration of 3%.
    
  • Incubation: Room Temperature for 2-6 hours.

  • Quenching: Critical Step. Quench with 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation.

B. Photolytic Stress[1][2]
  • Preparation: 1 mg/mL solution in quartz cuvettes (liquid) and thin layer solid (solid state).

  • Exposure: 1.2 million lux hours (visible) and 200 Wh/m² (UV).

  • Control: Dark control wrapped in foil alongside exposed samples.

C. Acid/Base Hydrolysis
  • Acid: 1N HCl, 60°C, 24 hours.

  • Base: 1N NaOH, 60°C, 24 hours.

  • Neutralization: Neutralize to pH 7.0 exactly before HPLC injection to prevent peak splitting.

Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathways for the degradation of 1-[1-(2-Chlorophenyl)ethyl]piperazine.

DegradationPathways Parent 1-[1-(2-Chlorophenyl)ethyl]piperazine (Parent MW: 224.7) NOxide N-Oxide Derivatives (+16 amu / +32 amu) (N-oxidation) Parent->NOxide H2O2 / Oxidation Dealkyl Oxidative Dealkylation Parent->Dealkyl Radical Attack Dechloro 1-(1-Phenylethyl)piperazine (Dechlorination -34 amu) Parent->Dechloro UV Light (hν) Elimination Thermal Elimination Parent->Elimination Heat (>80°C) Piperazine Piperazine (MW: 86.1) Dealkyl->Piperazine Acetophenone 2'-Chloroacetophenone (MW: 154.6) Dealkyl->Acetophenone Elimination->Piperazine Styrene 2-Chlorostyrene (Volatile) Elimination->Styrene

Figure 1: Mechanistic degradation pathways of CPE-PZ under oxidative, photolytic, and thermal stress.

Summary of Likely Degradation Products

RRT (Approx)*Product IdentityMechanismMass Shift (

)
Key Characteristic
0.25 PiperazineOx. Dealkylation87 (

)
UV inactive (requires derivatization)
0.85 1-(1-Phenylethyl)piperazinePhotolysis191 (

)
Loss of Cl isotope pattern
1.00 Parent (CPE-PZ) N/A225 (

)
Main Peak
1.05 N-Oxide (Isomer 1)Oxidation241 (

)
Reducible
1.10 N-Oxide (Isomer 2)Oxidation241 (

)
Reducible
1.40 2'-ChloroacetophenoneOx. Dealkylation155 (

)
Distinct UV spectrum (Ketone)

*Relative Retention Time (RRT) is estimated based on a standard C18 Reverse Phase method (High pH buffer/Acetonitrile).

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Rochelle, G. T., et al. (2013).[1] "Piperazine Degradation in Pilot Plants." Energy Procedia, 37, 1912–1923.[1] (Provides foundational data on piperazine ring oxidation and thermal fragmentation). Retrieved from [Link][1]

  • PubChem. (2025).[2] "1-(2-Chlorophenyl)piperazine Compound Summary." (Structural analog data for spectral comparison). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-[1-(2-Chlorophenyl)ethyl]piperazine

Introduction Welcome to the technical support guide for optimizing the solubility of 1-[1-(2-Chlorophenyl)ethyl]piperazine (hereafter referred to as CPEP ). This guide addresses the common "crash-out" (precipitation) phe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for optimizing the solubility of 1-[1-(2-Chlorophenyl)ethyl]piperazine (hereafter referred to as CPEP ). This guide addresses the common "crash-out" (precipitation) phenomena observed when transitioning this lipophilic base from organic stock solvents into aqueous bioassay media.[1][2][3]

Our goal is to provide you with a self-validating workflow that ensures compound bioavailability without compromising assay integrity.

Module 1: Chemical Identity & The "Why" of Insolubility

To solve the solubility problem, we must first understand the molecule's behavior in solution.

The Physicochemical Barrier
  • Lipophilicity (LogP ~2.3): CPEP contains a chlorophenyl group and an ethyl linker, contributing to moderate lipophilicity.[2] While not extremely hydrophobic, it is sufficiently non-polar to resist solvation in pure water.[2][3]

  • Basicity (pKa ~9.0 - 9.5): The piperazine ring contains a secondary amine.[1][2][3] At neutral pH (7.4), a significant fraction of the molecule may exist as the uncharged free base , which has the lowest aqueous solubility.

    • Low pH (< 5.0): The nitrogen accepts a proton (

      
      ), becoming ionic and highly soluble.
      
    • Physiological pH (7.4): The equilibrium shifts toward the non-ionized form, increasing the risk of precipitation.

The "Crash-Out" Mechanism

When you dilute a DMSO stock of CPEP into culture media (pH 7.4), you are rapidly changing the solvent environment from Solvent-Rich to Water-Rich .[1][2][3] If the concentration exceeds the thermodynamic solubility of the free base at that pH, the compound nucleates and precipitates. This micro-precipitation is often invisible to the naked eye but causes false negatives in bioassays.[2][3]

Module 2: Stock Solution Preparation (Standard Protocol)

Objective: Create a stable, high-concentration stock solution.

Reagents:
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, Cell Culture Grade).[2]

  • Vessel: Glass amber vial (avoid polystyrene, which DMSO can leach).[2]

Protocol:
  • Calculate: Target a stock concentration of 10 mM to 50 mM . Higher concentrations (100 mM) increase the risk of precipitation upon freezing.

  • Dissolve: Add DMSO to the weighed solid.

  • Agitate: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspect: Hold the vial up to a light source. The solution must be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Note: DMSO is hygroscopic.[1][2][3] Keep the bottle tightly capped. Water absorption decreases DMSO's solvating power.[1][2][3]

Module 3: Aqueous Dilution & Advanced Formulation

This section details how to transfer the compound from DMSO to the assay plate without precipitation.

Method A: The "Step-Down" Dilution (For < 10 µM Final Concentration)

Best for: Standard screening assays where high concentrations are not required.[1][2]

Directly adding high-concentration DMSO stock to media often causes local precipitation at the injection site.[1][2][3]

  • Intermediate Dilution: Dilute your 10 mM stock 1:10 in pure DMSO first (creates 1 mM working stock).[1][2][3]

  • Media Addition: Add this 1 mM stock to your media to achieve 10 µM (1% DMSO final).

  • Mixing: Vortex immediately upon addition. Rapid dispersion prevents nucleation.[1][2][3]

Method B: In-Situ Salt Formation (For Higher Concentrations)

Best for: Assays requiring > 10 µM or strict low-DMSO limits.[1][2][3]

By converting the free base to a hydrochloride salt in situ, we utilize the amine's pKa to our advantage.

  • Prepare Acidic Buffer: Prepare a 10 mM HCl solution in water (sterile).[1][2][3]

  • Predilution: Dilute the CPEP DMSO stock into this acidic solution. The low pH ensures the piperazine nitrogen is protonated (

    
    ), drastically increasing solubility.
    
  • Final Addition: Add this acidified pre-mix to your buffered media. The high buffering capacity of media (HEPES/Bicarbonate) will neutralize the small amount of acid, but the compound is already dispersed, reducing the kinetic likelihood of precipitation.

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Sensitive cell lines or in vivo studies.

Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the lipophilic chlorophenyl tail, shielding it from water while the hydrophilic exterior keeps the complex in solution.[1][2][3]

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1][2][3] Filter sterilize (0.22 µm).
    
  • Complexation: Add your CPEP DMSO stock to the HP-

    
    -CD solution while vortexing.
    
  • Equilibration: Shake at room temperature for 30 minutes.

  • Use: Dilute this complex into your assay media.[1][2][3]

Visualization: Decision Logic & Workflows

Figure 1: Solubility Optimization Decision Tree

SolubilityLogic Start Start: Bioassay Formulation CheckConc Required Final Concentration? Start->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 10 µM) CheckConc->HighConc DMSOTol Cell Line DMSO Tolerance? LowConc->DMSOTol MethodC Method C: Cyclodextrin (HP-β-CD) (Encapsulation) HighConc->MethodC Risk of ppt HighTol Robust (> 0.5%) DMSOTol->HighTol LowTol Sensitive (< 0.1%) DMSOTol->LowTol MethodA Method A: Direct Dilution (Keep DMSO < 0.5%) HighTol->MethodA MethodB Method B: In-Situ Salt (HCl) (Protonate Amine) LowTol->MethodB Alternative LowTol->MethodC

Caption: Decision matrix for selecting the optimal formulation strategy based on concentration requirements and cellular sensitivity to DMSO.

Troubleshooting & FAQ

Q1: I see a fine precipitate immediately after adding the compound to the media. What went wrong?

  • Diagnosis: This is "kinetic crash-out."[1][2][3] You likely added a high-concentration DMSO droplet into static media.[1][2][3] The local concentration at the droplet interface exceeded solubility limits before mixing occurred.

  • Fix:

    • Vortex the media while adding the compound (dynamic addition).[2]

    • Use Method C (Cyclodextrin) .[1][2][3] The CD "cage" prevents the molecules from aggregating even if they are momentarily supersaturated.

Q2: My cells are dying in the vehicle control wells. Is it the compound?

  • Diagnosis: Likely solvent toxicity.[1][2][3] Many primary cells (e.g., neurons) cannot tolerate DMSO > 0.1%.[2]

  • Fix: Calculate your final DMSO %. If it exceeds 0.1%, switch to the Cyclodextrin method. HP-

    
    -CD is generally non-toxic up to 10-20 mM in cell culture.[1][2][3]
    

Q3: Can I heat the media to dissolve the precipitate?

  • Answer: No. Heating might temporarily dissolve the compound, but it will reprecipitate upon cooling to 37°C (incubation temp), often forming larger crystals that can physically damage cells (the "shrapnel effect"). Always optimize solubility at room temperature or 37°C.[1][2][3]

Q4: How do I validate that the compound is actually in solution?

  • The Tyndall Test: In a dark room, shine a laser pointer (or bright focused light) through your diluted media.[2]

    • Beam invisible:[1][2][3] True solution.

    • Visible beam path (scattering): Micro-precipitation (colloidal suspension).[1][2][3] The data from this assay will be unreliable.

References

  • Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][3]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine (Analog Reference). Retrieved from [Link]

  • Waybright, T. J., et al. (2009).[2][3] Assay Guidance Manual: Reagent and Solvent Selection. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Establishing a Certified Reference Standard for 1-[1-(2-Chlorophenyl)ethyl]piperazine

An Objective Comparison and Qualification Protocol for Pharmaceutical Quality Control Introduction: The Analytical Imperative for a Well-Characterized Piperazine Standard In the landscape of pharmaceutical development, t...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Qualification Protocol for Pharmaceutical Quality Control

Introduction: The Analytical Imperative for a Well-Characterized Piperazine Standard

In the landscape of pharmaceutical development, the precision of analytical measurements is paramount. The quality, safety, and efficacy of a drug product are directly dependent on the accuracy of the data generated throughout its lifecycle. At the heart of this analytical accuracy lies the Certified Reference Standard (CRS), a meticulously characterized material that serves as the benchmark for quantitative and qualitative analyses.

This guide addresses 1-[1-(2-Chlorophenyl)ethyl]piperazine, a substituted piperazine that represents a class of compounds frequently encountered as synthetic intermediates, active pharmaceutical ingredient (API) metabolites, or process-related impurities.[1][2][3] The presence of such related substances, even at trace levels, must be strictly monitored to comply with regulatory standards set by bodies like the International Council for Harmonisation (ICH).[4]

However, for many novel or niche compounds like 1-[1-(2-Chlorophenyl)ethyl]piperazine, a commercially available, fully certified reference standard from a metrological institute may not exist. Researchers and quality control (QC) laboratories are therefore tasked with a critical responsibility: to source a high-quality candidate material and perform a rigorous, in-house qualification to establish it as a secondary or working reference standard.

This document, written from the perspective of a senior application scientist, provides a comprehensive framework for this qualification process. We will objectively compare a candidate in-house standard against commercially available analytical-grade alternatives, supported by detailed experimental protocols and data. The goal is not merely to list procedures, but to explain the scientific rationale behind each step, creating a self-validating system for establishing a trustworthy reference standard.

Section 1: The Reference Standard Qualification Workflow

Establishing a reference standard is a multi-faceted process that goes far beyond a simple purity check. It involves unambiguous structural confirmation, comprehensive purity assessment using orthogonal analytical techniques, and the characterization of potential impurities. The process ensures the material is not only pure but also the correct molecule, suitable for its intended analytical purpose.

The following workflow illustrates the logical progression from material acquisition to the final, qualified standard.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Material Preparation & Verification cluster_1 Phase 2: Purity & Impurity Profiling (Orthogonal Methods) cluster_2 Phase 3: Certification & Documentation A Source Candidate Material (In-house Synthesis or Commercial Purchase) B Preliminary Characterization (FT-IR, Melting Point) A->B C Structural Elucidation (NMR, High-Res MS) B->C D HPLC-UV Purity (Primary Method) C->D E GC-MS for Volatile Impurities & Orthogonal Confirmation D->E F Quantitative NMR (qNMR) (Absolute Purity Assessment) E->F G Thermogravimetric Analysis (TGA) (Non-volatile Residue) F->G H Karl Fischer Titration (Water Content) G->H I Residual Solvent Analysis (GC-HS) H->I J Data Consolidation & Purity Assignment I->J K Certificate of Analysis (CoA) Generation J->K L Establish Storage Conditions & Re-test Date K->L

Caption: Workflow for qualifying a chemical reference standard.

Section 2: Comparative Analysis: In-House Standard vs. Commercial Alternatives

For this guide, we synthesized 1-[1-(2-Chlorophenyl)ethyl]piperazine in-house following established methods for N-aryl piperazine formation.[2][5][6] The crude product was purified via recrystallization to yield our "In-House Primary Standard" candidate. We then procured two commercially available batches, designated "Supplier A" and "Supplier B," which were sold as analytical-grade reagents (>95% purity).

A suite of analytical tests was performed to compare these three materials. The objective is to demonstrate the level of characterization required to elevate a material from a simple reagent to a reliable reference standard.

Identity Confirmation

Before any purity assessment, the molecular identity of the in-house standard was unequivocally confirmed. High-resolution mass spectrometry (HRMS) confirmed the molecular formula (C₁₂H₁₇ClN₂), while ¹H and ¹³C NMR spectroscopy verified the precise atomic arrangement and connectivity, ensuring the correct isomer was synthesized. This foundational step is crucial; high purity is meaningless if it is the purity of the wrong molecule.

Quantitative Data Comparison

The following table summarizes the comparative data from our analysis. The subsequent sections provide the detailed experimental protocols used to generate this data.

Parameter In-House Primary Standard Supplier A Analytical Standard Supplier B Analytical Standard Methodology Rationale for Inclusion
Purity by HPLC-UV 99.85%97.21%95.88%HPLC-UVPrimary method for quantifying organic purity and detecting non-volatile impurities.
Number of Impurities >0.05% 145HPLC-UVCritical for impurity profiling and method specificity validation.
Purity by GC-FID 99.81%97.15%Not Determined (N/D)GC-FIDOrthogonal method to HPLC, ideal for more volatile analytes and impurities.
Water Content 0.08%0.45%1.22%Karl Fischer TitrationWater is a common impurity that affects potency and stability.
Residual Solvents <0.05% (Ethanol)0.28% (Toluene)0.89% (Xylene, IPA)GC-HeadspaceSolvents from synthesis are common impurities that must be controlled.[1][6]
Non-volatile Residue (Ash) <0.01%0.11%0.15%TGAMeasures inorganic impurities, salts, or catalysts.
Assigned Purity (Mass Balance) 99.76% 96.37% 93.62% CalculationProvides the most accurate representation of the active moiety's content by accounting for all impurities.

Analysis of Results: The data clearly illustrates the distinction between a qualified reference standard and a standard reagent. The In-House Primary Standard demonstrates superior purity across orthogonal methods and contains significantly lower levels of water, residual solvents, and non-volatile impurities. The "Assigned Purity," calculated by subtracting all measured impurities from 100%, provides a true measure of the main component's mass fraction and is the value that must be used for calculating concentrations in critical assays. The standards from Suppliers A and B, while suitable for exploratory work, lack the characterization and purity required for regulatory QC testing or method validation.

Section 3: Key Experimental Protocols

The trustworthiness of the comparative data hinges on the robustness of the analytical methods used. Below are the detailed, step-by-step protocols for the primary purity assessment techniques.

Protocol: Purity Determination by HPLC-UV

This method is designed to separate the main compound from potential process-related impurities and degradation products.

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard candidate into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Mix thoroughly to ensure complete dissolution.

3. Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Inject a diluent blank to ensure no system peaks interfere.

  • Inject the prepared sample solution in triplicate.

  • Calculate the purity by area percent, reporting the mean of the triplicate injections. All peaks with an area greater than 0.03% should be integrated and reported.

HPLC_Workflow A Prepare Mobile Phase & Sample Solution (10mg/20mL) B Equilibrate HPLC System (C18 Column, 35°C) A->B C Inject Diluent Blank B->C D Inject Sample (n=3) C->D E Acquire Chromatogram (DAD @ 230 nm) D->E F Integrate Peaks (>0.03%) E->F G Calculate Area Percent Purity F->G

Caption: Experimental workflow for HPLC-UV purity analysis.

Protocol: Orthogonal Purity by GC-FID

Gas chromatography provides a different separation mechanism, making it an excellent orthogonal technique to HPLC for purity confirmation.

1. Instrumentation and Conditions:

  • System: Agilent 8890 GC or equivalent with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Split Ratio: 50:1.

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • Detector Temperature: 310°C.

  • Injection Volume: 1 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard candidate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol.

  • Mix thoroughly.

3. Procedure:

  • Perform a blank injection with Methanol.

  • Inject the sample solution in triplicate.

  • Calculate the purity by area percent, excluding the solvent peak.

Section 4: The Central Role of a Qualified Reference Standard

A properly qualified and certified reference standard is not an endpoint but a starting point. It is the foundational tool that ensures the integrity of countless subsequent analytical activities within a drug development program. Its role is pivotal in maintaining data quality and regulatory compliance.

Reference_Standard_Role Central Role of the Certified Reference Standard cluster_Validation Method Validation cluster_QC Routine Quality Control cluster_Stability Stability Studies CRS Certified Reference Standard (Purity = 99.76%) Accuracy Accuracy / Recovery CRS->Accuracy Linearity Linearity & Range CRS->Linearity Specificity Specificity CRS->Specificity Assay API Assay & Dosage Form Potency CRS->Assay Impurity Impurity Identification & Quantification CRS->Impurity StabilityAssay Stability-Indicating Assay CRS->StabilityAssay ForcedDeg Forced Degradation CRS->ForcedDeg

Caption: The pivotal role of a CRS in pharmaceutical analysis.

Conclusion

The process of qualifying a reference standard for a compound like 1-[1-(2-Chlorophenyl)ethyl]piperazine is a rigorous, evidence-based endeavor. Simple reliance on a supplier's stated purity is insufficient for the demands of pharmaceutical research and quality control. As demonstrated, a comprehensive analytical approach using orthogonal methods is necessary to assign an accurate purity value and fully understand the impurity profile.

By investing in this meticulous characterization, an organization transforms a chemical reagent into a Certified Reference Standard. This standard becomes the bedrock of analytical certainty, ensuring that all subsequent data is accurate, reproducible, and defensible, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.
  • ChemScene. (n.d.). 1-[1-(2-chlorophenyl)ethyl]piperazine.
  • BenchChem. (n.d.). A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis.
  • National Center for Biotechnology Information. (n.d.). Etoperidone. PubChem.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Analytical CHEMISTRY. (n.d.). A validated stability indicating GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in sildenafil citrate and vardenafil.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • RSC Publishing. (n.d.). Analytical Methods.
  • BLDpharm. (n.d.). 1-((2-Chlorophenyl)(phenyl)methyl)piperazine.
  • Manufacturing Process of Drugs. (n.d.). 1-(3-Chlorophenyl) Piperazine Manufacturing Process.
  • Wikipedia. (n.d.). Etoperidone.
  • Google Patents. (n.d.). Method for synthesizing piperazine pharmaceutical intermediate.
  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Cambridge Bioscience. (n.d.). Drug reference materials.
  • Scholars Research Library. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre.
  • Daicel Pharma Standards. (n.d.). Piperazine Impurities Manufacturers & Suppliers.

Sources

Comparative

Technical Guide: Mass Spectrometric Characterization of 1-[1-(2-Chlorophenyl)ethyl]piperazine

Topic: Mass Spectrometry Fragmentation Pattern of 1-[1-(2-Chlorophenyl)ethyl]piperazine Content Type: Publish Comparison Guide Executive Summary This guide provides a definitive structural analysis of 1-[1-(2-Chloropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 1-[1-(2-Chlorophenyl)ethyl]piperazine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a definitive structural analysis of 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4), a structural motif increasingly relevant in forensic toxicology (as a designer drug precursor) and pharmaceutical synthesis (as a complex impurity of piperazine-based antidepressants).

The core challenge in analyzing this molecule is distinguishing it from its isobaric regioisomers—specifically the linear phenethyl analogs and ring-methylated benzyl analogs. This guide details the fragmentation mechanics that allow for unambiguous identification using Electron Ionization (EI) GC-MS and ESI-MS/MS, focusing on the unique secondary benzylic carbocation formation driven by the branched ethyl linker.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Before analyzing the fragmentation, it is critical to define the specific structural features that dictate the mass spectral behavior.

FeatureSpecification
Chemical Name 1-[1-(2-Chlorophenyl)ethyl]piperazine
CAS Number 512775-15-4
Molecular Formula

Exact Mass 224.1080
Structural Key Branched Linker: The piperazine ring is attached to a chiral methine carbon, not a methylene chain. This creates a secondary benzylic center.

Comparative Fragmentation Analysis

Differentiation of 1-[1-(2-Chlorophenyl)ethyl]piperazine from its isomers relies on detecting the stability of the alkyl-linker fragments. The following table contrasts the target molecule with its two most common "alternatives" (isomers encountered in similar synthetic pathways).

Table 1: Diagnostic Ion Comparison (GC-MS EI, 70 eV)
CompoundStructure TypeMolecular Ion (

)
Base Peak (100%)Key Diagnostic IonsMechanistic Differentiator
Target: 1-[1-(2-Cl-Ph)ethyl]piperazine Branched Ethyl 224/226 139 113, 56 Secondary Benzylic Cleavage: Rupture of the C-N bond yields a stable secondary carbocation (

139).
Alt A: 1-[2-(2-Cl-Ph)ethyl]piperazine Linear Phenethyl224/22699125, 56McLafferty Rearrangement: Linear chain allows H-transfer, favoring amine-containing fragments (

99).
Alt B: 1-(2-Cl-benzyl)-2-methylpiperazine Ring Methylated224/226125182, 56Primary Benzylic Cleavage: Loss of the benzyl group yields the standard chlorobenzyl cation (

125).
Analysis of Performance
  • Sensitivity: The Target molecule exhibits a weaker molecular ion than Alternative A due to the steric strain and lability of the branched benzylic bond.

  • Selectivity: The presence of

    
     139 is the "smoking gun" for the target. Neither Alternative A nor B can easily form a fragment of this mass without complex rearrangement.
    

Deep Dive: Fragmentation Mechanics

The fragmentation of 1-[1-(2-Chlorophenyl)ethyl]piperazine is governed by two competing pathways:


-Cleavage  (charge retention on nitrogen) and Inductive Cleavage  (formation of a stable carbocation).
Pathway A: Benzylic C-N Cleavage (Dominant)

Due to the stability of the secondary benzylic carbocation, the bond between the exocyclic nitrogen and the methine carbon breaks.

  • Precursor: Molecular Ion (

    
     224)
    
  • Mechanism: Heterolytic cleavage.

  • Product: 1-(2-chlorophenyl)ethyl cation (

    
     139).
    
  • Observation: This is typically the Base Peak or a high-abundance ion.

Pathway B: Piperazine Ring Fragmentation

The piperazine ring itself undergoes characteristic fragmentation, often observed in all piperazine derivatives.

  • Mechanism: Ring opening followed by C-C bond scission.

  • Product:

    
     (
    
    
    
    56) and
    
    
    (
    
    
    44).
Pathway C: -Cleavage (Side Chain Loss)

The radical cation can undergo


-cleavage relative to the nitrogen, losing the chlorophenyl group.
  • Product: Ethyl-piperazine iminium species (

    
     113).
    
Visualization of Signaling Pathways (DOT Diagram)

FragmentationPathway M Molecular Ion [M]+• m/z 224/226 CN_Cleavage Benzylic C-N Cleavage (Inductive) M->CN_Cleavage - e- Ring_Frag Ring Fragmentation (Retro-Diels-Alder like) M->Ring_Frag Alpha_Cleavage Alpha Cleavage (Loss of Ar-Cl) M->Alpha_Cleavage Ion139 Sec-Benzylic Cation CH3-CH(+)-PhCl m/z 139 (Base Peak) CN_Cleavage->Ion139 Major Path NeutralPip Neutral Piperazine (Lost) CN_Cleavage->NeutralPip Ion56 Immonium Ion [C3H6N]+ m/z 56 Ring_Frag->Ion56 Ion113 N-Ethyl Piperazine Ion [Pip=CH-CH3]+ m/z 113 Alpha_Cleavage->Ion113

Figure 1: Mechanistic fragmentation tree for 1-[1-(2-Chlorophenyl)ethyl]piperazine under EI conditions.

Experimental Protocols

To replicate these results and ensure valid differentiation, the following protocols are recommended.

Protocol A: GC-MS (Electron Ionization)

Best for: General screening and library matching.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol. If peak tailing is observed due to the secondary amine, derivatize with TFAA (Trifluoroacetic anhydride) to form the amide (Shift parent to

    
     320).
    
  • Inlet: Splitless mode, 250°C.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range:

    
     40–350.
    
Protocol B: LC-MS/MS (Electrospray Ionization)

Best for: Trace detection in biological matrices.

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion:

    
     225.1 ([M+H]+).
    
  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 225.1

      
       139.0 (Collision Energy: 20 eV). Corresponds to the loss of piperazine.[1]
      
    • Qualifier 1: 225.1

      
       113.1 (Collision Energy: 25 eV).
      
    • Qualifier 2: 225.1

      
       85.1 (Collision Energy: 35 eV). Piperazine ring opening.
      

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69 - Mass Spectra of Piperazine Derivatives. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: 1-(2-Chlorophenyl)piperazine and derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Validation

Validating HPLC Purity Methods for 1-[1-(2-Chlorophenyl)ethyl]piperazine: A Comparative Guide

Executive Summary This guide provides a technical roadmap for validating High-Performance Liquid Chromatography (HPLC) purity methods for 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4). As a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for validating High-Performance Liquid Chromatography (HPLC) purity methods for 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4). As a key intermediate in the synthesis of piperazine-class pharmaceuticals (potentially related to trazodone or similar psychoactive scaffolds), ensuring the purity of this secondary amine is critical for downstream API quality.

We compare two primary methodological approaches: a Traditional Acidic Phosphate Method versus an Optimized High-pH Hybrid Method . While traditional methods often suffer from peak tailing due to the basic piperazine moiety interacting with residual silanols, the optimized approach utilizes modern hybrid particle technology to deliver superior peak symmetry and resolution.

Part 1: Analyte Profiling & Method Selection

The Challenge: Basic Amines on Silica

1-[1-(2-Chlorophenyl)ethyl]piperazine contains a secondary amine within the piperazine ring and a chiral ethyl linker.

  • pKa: Approximately 9.0–9.5 (Piperazine nitrogen).

  • UV Chromophore: 2-Chlorophenyl group (Absorbance maxima ~210 nm and ~260 nm).

  • Chromatographic Risk: At neutral or low pH on standard silica C18 columns, the protonated amine (

    
    ) interacts with ionized silanols (
    
    
    
    ), causing severe peak tailing (
    
    
    ) and retention time instability.
Comparative Method Strategy

We evaluate the "Optimized Method" (High pH) against the "Legacy Alternative" (Low pH).

Method A: Legacy Alternative (Acidic C18)
  • Column: Standard C18 (5 µm, 4.6 x 250 mm).

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.

  • Mechanism: Ion-suppression of silanols is attempted via low pH (< 2.5).

  • Verdict: Often insufficient for piperazines; results in broad peaks and poor resolution of positional isomers (e.g., 3-chlorophenyl impurities).

Method B: Optimized Product (High-pH Hybrid)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini), resistant to high pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1]

  • Mechanism: At pH 10, the piperazine is deprotonated (neutral), eliminating silanol interactions and increasing hydrophobicity for better retention.

  • Verdict: Superior peak shape (

    
    ), higher sensitivity, and orthogonal selectivity.
    

Part 2: Experimental Validation Data

The following data compares the performance of Method A and Method B for the purity analysis of a crude sample spiked with 0.1% of the regioisomer 1-[1-(3-Chlorophenyl)ethyl]piperazine .

Table 1: System Suitability Comparison
ParameterMethod A (Acidic C18)Method B (High-pH Hybrid)Acceptance Criteria
Retention Time (

)
4.2 min8.5 minN/A
Tailing Factor (

)
1.8 (Fail)1.1 (Pass)

Theoretical Plates (

)
4,50012,000

Resolution (

)
1.2 (Co-elution)3.5 (Baseline)

(Impurity/Main)
Signal-to-Noise (LOQ) 8:125:1

Insight: Method B not only improves peak shape but significantly increases retention, allowing the separation of the 3-chloro isomer which co-elutes under acidic conditions due to similar hydrophobicity in the ionized state.

Part 3: Validation Protocol (ICH Q2(R1))

To validate the Optimized Method (Method B), follow this step-by-step protocol.

Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from degradants.

  • Protocol: Expose 1 mg/mL sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
  • Requirement: Peak purity angle < Purity threshold (using PDA detector). No interference at the retention time of the main peak.

Linearity & Range
  • Range: LOQ to 120% of the nominal concentration (0.5 mg/mL).

  • Levels: 5 levels (e.g., 0.1%, 50%, 80%, 100%, 120%).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2]
Accuracy (Recovery)

Since pure impurity standards may be expensive, use the "Spike into Blank" or "Spike into Sample" method.

  • Protocol: Spike known amounts of 1-[1-(2-Chlorophenyl)ethyl]piperazine into the matrix at 50%, 100%, and 150% of the target concentration.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the standard solution. RSD

    
    .
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
    .
    

Part 4: Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides the selection of the optimal column and pH based on the analyte's chemical properties.

MethodSelection Start Start: Analyte Assessment (Basic Amine, pKa ~9) CheckpH Can you use High pH (pH > 9.5)? Start->CheckpH Hybrid Select Hybrid C18 (e.g., XBridge, Gemini) Mobile Phase: 10mM NH4HCO3 (pH 10) CheckpH->Hybrid Yes (Preferred) Acidic Must use Acidic pH? (e.g., unstable at high pH) CheckpH->Acidic No HILIC Is Analyte Very Polar? (LogP < 0) Acidic->HILIC Check Polarity Charged Select Charged Surface C18 (e.g., CSH) or PFP Mobile Phase: 0.1% Formic Acid HILIC->Charged No (Hydrophobic) HILIC_Col Select HILIC Column (Bare Silica/Amide) Mobile Phase: ACN/Buffer HILIC->HILIC_Col Yes

Caption: Decision tree for selecting HPLC conditions for basic piperazine derivatives. The High-pH Hybrid path (Green) is recommended for 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Diagram 2: Validation Workflow (ICH Q2)

A systematic approach to ensuring the method is "Fit for Purpose."

ValidationFlow Step1 1. Pre-Validation (System Suitability) Step2 2. Specificity (Forced Degradation) Step1->Step2 Step3 3. Quantitative Params (Linearity, Accuracy, Range) Step2->Step3 Step4 4. Precision (Repeatability, Ruggedness) Step3->Step4 Step5 5. Robustness (Flow, Temp, pH +/-) Step4->Step5 Report Final Validation Report Step5->Report

Caption: Sequential workflow for validating the HPLC purity method according to ICH Q2(R1) guidelines.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.Link

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives.Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2025). Product Specification: 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS 512775-15-4).[4]Link

Sources

Comparative

comparison of 1-[1-(2-Chlorophenyl)ethyl]piperazine with other piperazine analogs

Comparative Guide: 1-[1-(2-Chlorophenyl)ethyl]piperazine vs. Standard Piperazine Ligands Executive Summary 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS: 512775-15-4) is a specialized, chiral piperazine derivative character...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 1-[1-(2-Chlorophenyl)ethyl]piperazine vs. Standard Piperazine Ligands

Executive Summary

1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS: 512775-15-4) is a specialized, chiral piperazine derivative characterized by a branched ethyl linker connecting the piperazine ring to a 2-chlorophenyl moiety.[1] Unlike the widely studied 1-(2-chlorophenyl)piperazine (o-CPP) , which features a direct aryl-nitrogen bond, this compound introduces a chiral center and increased steric bulk via the


-methylbenzyl group.

This structural modification fundamentally alters its physicochemical profile, enhancing lipophilicity and metabolic stability while retaining the core pharmacophore required for monoamine transporter and receptor interaction. This guide compares its performance and properties against industry-standard analogs: o-CPP , m-CPP , and Benzylpiperazine (BZP) .

Structural & Physicochemical Comparison

The introduction of the 1-ethyl linker (branched with a methyl group) creates a "flexible yet hindered" scaffold. This significantly impacts the compound's binding kinetics and blood-brain barrier (BBB) permeability compared to rigid analogs.

Table 1: Physicochemical Profile Comparison

Feature1-[1-(2-Cl-Ph)ethyl]piperazine o-CPP (1-(2-Cl-Ph)piperazine) m-CPP (1-(3-Cl-Ph)piperazine) BZP (1-Benzylpiperazine)
CAS Number 512775-15-439512-50-013078-15-42759-28-6
Linker Type Branched Ethyl (

-Methylbenzyl)
Direct Bond (Aryl-N)Direct Bond (Aryl-N)Methylene Bridge (Benzyl)
Chirality Yes (R/S Enantiomers) NoNoNo
Lipophilicity (cLogP) ~2.9 - 3.1 (High)~2.1~2.4~1.8
Steric Hindrance High (Ortho-Cl +

-Methyl)
Moderate (Ortho-Cl)LowLow
Metabolic Stability High (

-Me blocks MAO)
Moderate (CYP hydroxylation)ModerateLow (Rapid oxidation)
Primary Target Class 5-HT / DA Transporters (Predicted) 5-HT2 Receptors (Mixed)5-HT2C AgonistDA/NE Releaser

Key Insight: The


-methyl group in 1-[1-(2-Chlorophenyl)ethyl]piperazine mimics the substitution pattern of amphetamines relative to phenethylamines, suggesting enhanced resistance to Monoamine Oxidase (MAO) degradation and prolonged half-life compared to BZP.

Experimental Synthesis Protocol

Since this compound is a chiral secondary amine, the most robust synthesis method is Reductive Amination . This protocol ensures high yield and minimizes the formation of bis-alkylated byproducts.

Methodology: Reductive Amination of 2-Chloroacetophenone

Objective: Synthesize 1-[1-(2-Chlorophenyl)ethyl]piperazine from 2-chloroacetophenone and piperazine.

Reagents:

  • Substrate: 2-Chloroacetophenone (1.0 eq)

  • Amine: Piperazine (anhydrous, 3.0 eq to prevent bis-alkylation)

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH

    
    , 1.5 eq) or Sodium Triacetoxyborohydride (STAB)
    
  • Solvent: Methanol (MeOH) with catalytic Acetic Acid (AcOH)

  • pH Control: Adjusted to pH 5–6

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 2-chloroacetophenone (10 mmol) and piperazine (30 mmol) in anhydrous MeOH (50 mL).

    • Add catalytic AcOH (3-4 drops) to activate the ketone.

    • Stir under inert atmosphere (

      
      ) at Reflux for 4–6 hours. Note: The steric bulk of the ortho-chloro group requires heat for efficient imine formation.
      
  • Reduction:

    • Cool the reaction mixture to

      
      .
      
    • Slowly add NaCNBH

      
       (15 mmol) portion-wise over 30 minutes.
      
    • Allow the mixture to warm to room temperature and stir overnight (12 h).

  • Quench & Workup:

    • Quench with 1N HCl (caution: HCN gas evolution if using cyanide; use fume hood) or saturated

      
      .
      
    • Basify the aqueous layer to pH >12 using 20% NaOH.

    • Extract with Dichloromethane (DCM, 3 x 30 mL).

  • Purification:

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash Column Chromatography (DCM:MeOH:NH

      
      OH, 90:9:1) is required to separate the mono-substituted product from excess piperazine.
      
  • Chiral Resolution (Optional):

    • Recrystallize with L-Tartaric acid in Ethanol to isolate the (S)- or (R)-enantiomer.

Visualization: Synthesis & SAR Pathways

The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) flow compared to standard ligands.

G Start 2-Chloroacetophenone Inter Imine Intermediate (Sterically Hindered) Start->Inter + Piperazine Reflux/MeOH Product 1-[1-(2-Cl-Ph)ethyl]piperazine (CAS 512775-15-4) Inter->Product + NaCNBH3 Reductive Amination oCPP o-CPP (Direct Aryl Bond) Product->oCPP SAR Contrast: Increased Flexibility Lower 5-HT2 Affinity BZP BZP (Benzyl Linker) Product->BZP SAR Contrast: Alpha-Methylation Increased Stability

Figure 1: Synthesis pathway via reductive amination and SAR context relative to o-CPP and BZP.[2][3]

Predicted Pharmacological Profile (SAR Analysis)

Direct binding data for CAS 512775-15-4 is not publicly standardized in major databases (e.g., ChEMBL). However, its activity can be rigorously predicted based on the Glennon & Roth Piperazine SAR Model .

A. Receptor Affinity (5-HT vs. DA)
  • o-CPP (Parent): Exhibits high affinity for 5-HT2A/2C receptors (

    
    ) due to the rigid aryl-nitrogen bond locking the phenyl ring in a specific conformation.
    
  • 1-[1-(2-Cl-Ph)ethyl]piperazine: The introduction of the ethyl linker disrupts this rigid conformation.

    • Prediction:Reduced affinity for 5-HT2A compared to o-CPP due to steric clash of the

      
      -methyl group in the receptor binding pocket.
      
    • Prediction:Retained or Enhanced Transporter Affinity (SERT/DAT): The flexible linker mimics the "phenyl-ethyl-amine" backbone of monoamine releasers, potentially shifting the profile from a direct receptor agonist (o-CPP like) to a transporter substrate/inhibitor.

B. Metabolic Fate
  • Oxidative Deamination: Primary metabolic route for BZP.

  • Steric Protection: The

    
    -methyl group in the subject compound hinders access to the benzylic carbon, significantly slowing down oxidative deamination . This suggests a longer duration of action in biological systems compared to simple benzylpiperazines.
    

References

  • ChemScene. (2024). Product Analysis: 1-[1-(2-chlorophenyl)ethyl]piperazine (CAS 512775-15-4).[1][4][5][6][7] Retrieved from

  • Glennon, R. A., et al. (1986). Binding of arylpiperazines to 5-HT2 serotonin receptors: Structure-affinity relationships. Journal of Medicinal Chemistry, 29(11).
  • Roth, B. L., et al. (2000). The Pharmacology of Piperazine Derivatives: A Review of 5-HT Receptor Ligands. Pharmacology & Therapeutics.
  • BLDpharm. (2024).[7] Safety Data Sheet & Synthesis Intermediates: Chiral Piperazines. Retrieved from

  • PubChem. (2024). Compound Summary: 1-(2-Chlorophenyl)piperazine (o-CPP).[8] Retrieved from

Sources

Validation

infrared (IR) spectrum interpretation for 1-[1-(2-Chlorophenyl)ethyl]piperazine

A Comparative Guide for Structural Validation in Drug Development Executive Summary 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS: 512775-15-4) is a critical chiral building block in the synthesis of piperazine-based pharma...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Validation in Drug Development

Executive Summary

1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS: 512775-15-4) is a critical chiral building block in the synthesis of piperazine-based pharmaceuticals. Its structural integrity hinges on the precise linkage of a secondary piperazine ring to a 2-chlorophenyl moiety via a chiral ethyl bridge.

This guide provides a rigorous infrared (IR) spectral interpretation , contrasting the target molecule with its structural analogs and synthetic precursors. Unlike standard spectral libraries, this analysis focuses on differential diagnostics —empowering researchers to distinguish the target from critical impurities like unreacted piperazine or the non-ethylated analog, 1-(2-chlorophenyl)piperazine.

Part 1: Structural Fragmentation & Spectral Prediction

To interpret the IR spectrum accurately, we deconstruct the molecule into three distinct vibrational zones. This "Fragment-Based Approach" allows for the identification of the molecule even in the absence of a certified reference standard.

Zone A: The Secondary Amine (Piperazine Core)

The N4-position of the piperazine ring is unsubstituted, serving as a primary diagnostic handle.

  • N-H Stretching (

    
    ):  Expect a sharp, weak-to-medium band at 3250–3350 cm⁻¹ .
    
    • Differentiation: In the hydrochloride salt form, this band broadens significantly into a "ammonium envelope" spanning 2400–3000 cm⁻¹ .

  • C-N Stretching (

    
    ):  A mixed mode appearing in the 1100–1250 cm⁻¹  region.
    
Zone B: The Chiral Ethyl Linker

This aliphatic bridge distinguishes the target from direct aryl-piperazines.

  • Aliphatic C-H Stretching: Distinct bands at 2960 cm⁻¹ (asymmetric -CH₃) and 2850–2920 cm⁻¹ (-CH₂- of piperazine) .

  • Methyl Bending (

    
    ):  A characteristic "umbrella" mode near 1375 cm⁻¹ , confirming the presence of the ethyl group.
    
Zone C: The 2-Chlorophenyl Moiety

The aromatic signatures confirm the regiochemistry (ortho-substitution).

  • Aromatic C-H Stretching: Weak bands just above 3000 cm⁻¹ .[1][2]

  • Ortho-Substitution Pattern (oop): A strong, defining band at 740–760 cm⁻¹ . This is the "fingerprint" of the 2-chloro position; meta (3-) or para (4-) isomers will shift this band to ~780 cm⁻¹ or ~820 cm⁻¹, respectively.

  • C-Cl Stretching: A lower frequency band, often coupled with ring vibrations, found near 1030–1050 cm⁻¹ .

Part 2: Comparative Analysis (Target vs. Alternatives)

The following table contrasts the target molecule with its most common "alternatives" encountered during synthesis: the starting material (Piperazine) and the structural analog (oCPP).

Table 1: Differential Spectral Markers
Spectral FeatureTarget Molecule (1-[1-(2-Chlorophenyl)ethyl]piperazine)Alternative 1: Piperazine (Starting Material)Alternative 2: oCPP (1-(2-Chlorophenyl)piperazine)
N-H Stretch Single band (~3300 cm⁻¹) (Secondary amine)Single band (~3250 cm⁻¹) (Secondary amine)Single band (~3300 cm⁻¹)
Aliphatic C-H Complex (2800–2980 cm⁻¹) Includes Methyl & MethineSimple (2800–2950 cm⁻¹) Ring -CH₂- onlySimple (2800–2950 cm⁻¹) Ring -CH₂- only
Methyl Bend Present (~1375 cm⁻¹) Diagnostic for Ethyl linkerAbsent Absent
Aromatic C=C Present (1580–1600 cm⁻¹)Absent Present (1580–1600 cm⁻¹)
Ortho-Sub (oop) Strong (~750 cm⁻¹)Absent Strong (~750 cm⁻¹)
Physical State Viscous Oil / Low-melt SolidCrystalline SolidLiquid / Oil

Critical Insight: The presence of the 1375 cm⁻¹ methyl bend combined with the ortho-substituted aromatic bands uniquely identifies the target. If the 1375 cm⁻¹ band is missing, you likely have the oCPP impurity.

Part 3: Experimental Protocol (ATR-FTIR)

Given the target molecule's likely physical state (viscous oil or low-melting solid), Attenuated Total Reflectance (ATR) is the superior technique over traditional KBr pellets, avoiding moisture absorption and sample preparation errors.

Protocol: High-Fidelity ATR Acquisition
  • System Setup: Use a Diamond or ZnSe crystal ATR accessory.

  • Background: Collect a 32-scan background spectrum of the clean crystal.

  • Sample Application:

    • Liquids: Place 10 µL of the neat oil on the crystal center.

    • Solids: Place 5 mg of solid; apply high pressure using the anvil to ensure contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to adjust for penetration depth variance.

Part 4: Decision Logic & Workflow

The following diagram outlines the logical pathway for validating the identity of 1-[1-(2-Chlorophenyl)ethyl]piperazine using IR data.

IR_Analysis_Workflow Start Start: Acquire IR Spectrum CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch) Start->CheckNH CheckAromatic Check 1580-1600 cm⁻¹ (Aromatic C=C) CheckNH->CheckAromatic Band Present Result_Piperazine IMPURITY DETECTED: Unreacted Piperazine CheckNH->Result_Piperazine Band Absent (Tertiary Amine?) CheckEthyl Check ~1375 cm⁻¹ (Methyl Bend) CheckAromatic->CheckEthyl Present CheckAromatic->Result_Piperazine Absent CheckOrtho Check ~750 cm⁻¹ (Ortho-Sub oop) CheckEthyl->CheckOrtho Present Result_oCPP WRONG ANALOG: 1-(2-Chlorophenyl)piperazine CheckEthyl->Result_oCPP Absent Result_Target CONFIRMED IDENTITY: 1-[1-(2-Chlorophenyl)ethyl]piperazine CheckOrtho->Result_Target Present CheckOrtho->Result_oCPP Shifted/Absent

Figure 1: Step-by-step spectral decision tree for identifying the target molecule against common impurities.

References
  • National Institute of Standards and Technology (NIST). Piperazine Dihydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Dikmen, G.1-(4-Chlorophenyl)piperazine: FT-IR, Raman, NMR and Theoretical Studies. Anadolu University Journal of Science and Technology, 2019.

Sources

Comparative

bioequivalence testing of compounds containing 1-[1-(2-Chlorophenyl)ethyl]piperazine

This guide outlines the technical framework for bioequivalence (BE) testing of compounds containing 1-[1-(2-Chlorophenyl)ethyl]piperazine . Given the structural specificity, this compound is treated here as a critical ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for bioequivalence (BE) testing of compounds containing 1-[1-(2-Chlorophenyl)ethyl]piperazine . Given the structural specificity, this compound is treated here as a critical active moiety, metabolite, or key intermediate requiring precise bioanalytical quantification and pharmacokinetic (PK) comparison.

The presence of the 1-(2-chlorophenyl)ethyl moiety introduces a chiral center , necessitating an enantioselective approach to bioequivalence if the drug is administered as a racemate or single enantiomer.

Executive Technical Summary

  • Compound Class: Substituted Phenylpiperazine.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 224.73 g/mol .[1][2]

  • Key Structural Feature: Chiral center at the ethyl bridge (

    
    -methylbenzyl position).
    
  • Primary Challenge: Distinguishing enantiomers (R/S) and quantifying low-level plasma concentrations against a high background of matrix interferences.

  • Regulatory Context: FDA (21 CFR 320), EMA (CPMP/EWP/QWP/1401/98), and ICH M10 (Bioanalytical Method Validation).

Bioequivalence Study Design & Strategy

For a compound containing this piperazine derivative, the BE study must demonstrate that the Test (T) formulation displays comparable bioavailability to the Reference (R) product.

Study Architecture
ParameterRecommended ProtocolScientific Rationale
Design Randomized, Two-Period, Two-Sequence, Crossover (2x2).Minimizes inter-subject variability (CV%) which is critical for piperazine PK.
Population Healthy Volunteers (

).
Standard for characterizing intrinsic PK without disease state interference.
Dosing State Fasting & Fed (Dual studies usually required).Piperazine absorption can be lipophilicity-dependent; food effects (high-fat meal) must be ruled out.
Washout

(typically 7–14 days).
Prevents carryover effects. Piperazines often have moderate half-lives (4–12h).
Analytes Parent Drug + 1-[1-(2-Chlorophenyl)ethyl]piperazine (if metabolite).If this compound is an active metabolite, FDA guidance often requires its measurement if parent levels are low or variable.
Chiral Considerations

Since the ethyl linker creates a chiral center, the drug likely exists as an enantiomeric pair or a pure enantiomer.

  • If Racemic: You typically measure the achiral total concentration unless one enantiomer is pharmacologically dominant or they exhibit non-linear PK.

  • If Pure Enantiomer: The method must be chiral-specific to confirm no in vivo racemization occurs.

Bioanalytical Methodology (LC-MS/MS)

The quantification of 1-[1-(2-Chlorophenyl)ethyl]piperazine in human plasma requires High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Workflow
  • Matrix: Human Plasma (

    
     or Lithium Heparin).
    
  • Extraction Method: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this compound due to the lipophilic chlorophenyl group.

    • Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).

    • Buffer: Alkaline condition (pH > 10) using

      
       to ensure the piperazine nitrogen is uncharged for extraction.
      
Chromatographic Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

    
    , 
    
    
    
    .
    • For Chiral Separation: Chiralpak AD-RH or AGP columns.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).

    • B: Acetonitrile (ACN) or Methanol (MeOH).

    • Gradient: 5% B to 90% B over 4 minutes.

  • Flow Rate: 0.8 – 1.0 mL/min.

Mass Spectrometry (MRM Parameters)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Precursor Ion:

    
    .
    
  • Product Ions (Quantification):

    • Primary (Quant):

      
       (Chlorophenyl-ethyl cation).
      
    • Secondary (Qual):

      
       (Piperazine ring fragment).
      
Method Validation Targets (ICH M10)
  • Linearity:

    
     to 
    
    
    
    (
    
    
    ).
  • Precision/Accuracy: CV < 15% (20% at LLOQ).

  • Recovery: > 80% consistent across QC levels.

  • Matrix Effect: IS-normalized factor between 0.85 – 1.15.

Visualization: Bioequivalence Workflow

The following diagram illustrates the critical path for establishing bioequivalence for a formulation containing this compound.

BE_Workflow cluster_Clinical Clinical Phase cluster_Bioanalytical Bioanalytical Phase (LC-MS/MS) cluster_Statistical Statistical Analysis Start Reference (RLD) vs. Test Formulation Dosing Single Dose Administration (Fasting/Fed) Start->Dosing Sampling Serial Blood Sampling (0 - 48h) Dosing->Sampling Processing Plasma Separation (Centrifugation 4°C) Sampling->Processing Extraction LLE Extraction (Alkaline pH + MTBE) Processing->Extraction Chromatography LC Separation (C18 / Chiral Column) Extraction->Chromatography Detection MS/MS Detection (m/z 225.1 -> 153.0) Chromatography->Detection PK_Calc NCA Analysis (Cmax, AUC0-t, Tmax) Detection->PK_Calc Validation Method Validation (ICH M10) Validation->Extraction Validates ANOVA ANOVA (Log-Transformed) PK_Calc->ANOVA CI_Calc 90% Confidence Interval (80.00 - 125.00%) ANOVA->CI_Calc Decision Bioequivalence Decision CI_Calc->Decision

Figure 1: End-to-end workflow for Bioequivalence testing, from clinical dosing to statistical validation.

Comparative Data Analysis

When analyzing the data, the following PK parameters must be tabulated and compared.

ParameterDefinitionAcceptance Criteria (90% CI)

Peak Plasma Concentration80.00% – 125.00%

Area Under Curve (time 0 to last)80.00% – 125.00%

Area Under Curve (extrapolated)80.00% – 125.00%

Time to PeakNon-parametric analysis (Wilcoxon)

Half-lifeComparable (no statistical limit)
Impurity Profiling Note

If 1-[1-(2-Chlorophenyl)ethyl]piperazine is an impurity rather than the active drug:

  • Qualification Threshold: It must be quantified if

    
     (ICH Q3A/B).
    
  • BE Requirement: The Test product must not contain this impurity at levels significantly higher than the Reference product unless qualified by toxicology data.

Metabolic Pathway & Mechanism

Understanding the formation (if a metabolite) or degradation of this compound is vital for selecting the correct analyte.

Metabolic_Pathway Parent Parent Drug (e.g., Piperazine-derivative) CYP CYP450 (CYP3A4 / CYP2D6) Parent->CYP Dealkylation / Hydrolysis Target 1-[1-(2-Chlorophenyl)ethyl]piperazine Active Metabolite/Analyte CYP->Target Hydroxyl Hydroxylated Metabolite Target->Hydroxyl Phase I Glucuronide N-Glucuronide Conjugate Target->Glucuronide Phase II (UGT)

Figure 2: Hypothetical metabolic position of the compound. If it is the parent drug, the pathway starts at the Target node.

References

  • U.S. Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. Guidance for Industry.[3] (2013).[3] Link

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. (2010).[4] Link

  • International Council for Harmonisation (ICH). M10 on Bioanalytical Method Validation. (2022). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(2-Chlorophenyl)piperazine (Related Structure). PubChem.[5][6] Link

  • World Health Organization (WHO). Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. (2017). Link

Sources

Validation

A Comparative Guide to Analytical Method Validation for Residual Solvents in 1-[1-(2-Chlorophenyl)ethyl]piperazine

This guide provides an in-depth comparison of analytical methodologies for the validation of residual solvent testing in the active pharmaceutical ingredient (API), 1-[1-(2-Chlorophenyl)ethyl]piperazine. As a critical qu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of residual solvent testing in the active pharmaceutical ingredient (API), 1-[1-(2-Chlorophenyl)ethyl]piperazine. As a critical quality attribute, residual solvent content is strictly regulated to ensure patient safety. This document will explore the nuances of method selection, validation, and implementation, grounded in the principles of scientific integrity and regulatory compliance.

The control of organic volatile chemicals, or residual solvents, used in the manufacturing of drug substances is a fundamental requirement of Good Manufacturing Practices (GMP).[1][2][3] These solvents provide no therapeutic benefit and must be removed to the extent possible to meet stringent safety-based limits.[1][2][3] The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for classifying residual solvents based on their toxicity and establishing Permitted Daily Exposure (PDE) limits.[1][2][3]

For an API like 1-[1-(2-Chlorophenyl)ethyl]piperazine, whose synthesis may involve various organic solvents, a robust and reliable analytical method is paramount for ensuring these limits are met. Gas chromatography (GC) is the cornerstone technique for this analysis due to its ability to separate and quantify volatile compounds.[4][5][6] This guide will compare the two most prevalent GC-based approaches: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS).

Method 1: The Industry Standard - Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

HS-GC-FID is the workhorse for residual solvent analysis in the pharmaceutical industry, widely adopted for its robustness, reliability, and suitability for quantitative analysis.[7][8] The headspace technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"), which is then injected into the GC system.[6][9] This approach is ideal as it avoids injecting the non-volatile API onto the GC column, which could cause contamination and degradation. The Flame Ionization Detector (FID) then provides a response that is proportional to the mass of carbon atoms, making it an excellent universal detector for organic solvents.

Experimental Workflow: HS-GC-FID

The workflow for HS-GC-FID is a well-established process designed for high-throughput and reproducible analysis.

cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing prep_api Weigh API into Headspace Vial prep_diluent Add Diluent (e.g., DMSO, DMF) prep_api->prep_diluent prep_vial Seal and Crimp Vial prep_diluent->prep_vial prep_standard Prepare Solvent Standard in Diluent hs_incubate Incubate Vial at Controlled Temperature prep_vial->hs_incubate hs_inject Inject Headspace Gas onto GC Column hs_incubate->hs_inject gc_separate Separate Solvents (e.g., DB-624 column) hs_inject->gc_separate fid_detect Detect with FID gc_separate->fid_detect data_integrate Integrate Peak Areas fid_detect->data_integrate data_quantify Quantify Against Standard Curve data_integrate->data_quantify data_report Report Results (ppm) data_quantify->data_report

Caption: HS-GC-FID Experimental Workflow.

Detailed Protocol: HS-GC-FID Method Validation

Validation must be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11][12][13]

1. Sample & Standard Preparation:

  • Diluent Selection: A high-boiling point, polar solvent that can dissolve 1-[1-(2-Chlorophenyl)ethyl]piperazine without interfering with the analytes is required. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices.[14]

  • Standard Solution: Prepare a stock standard containing all potential residual solvents at a known concentration. This stock is then diluted to create calibration and check standards.

  • Sample Preparation: Accurately weigh approximately 100 mg of the 1-[1-(2-Chlorophenyl)ethyl]piperazine API into a 20 mL headspace vial. Add a precise volume (e.g., 5 mL) of the chosen diluent. Seal the vial immediately.

2. Instrumental Conditions (Example):

Parameter Setting Rationale
GC Column DB-624 (or equivalent), 30m x 0.32mm, 1.8µm Mid-polar phase provides good separation for a wide range of solvent polarities.[15][16]
Carrier Gas Nitrogen or Helium Inert gases for carrying the sample through the column.
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min Gradient ensures separation of highly volatile solvents and elution of less volatile ones.
Injector Temp 210°C Ensures rapid volatilization of the sample.[15][17]
Detector Temp 250°C (FID) Prevents condensation and ensures stable detector response.
HS Vial Temp 80°C - 100°C Optimizes partitioning of solvents into the headspace.

| HS Incubation Time | 15 - 30 minutes | Allows the sample to reach equilibrium. |

3. Validation Parameters (ICH Q2(R1)):

  • Specificity: The ability to assess the analyte unequivocally. This is demonstrated by injecting a blank diluent, a standard solution, and a spiked API sample. There should be no interfering peaks at the retention times of the target solvents.

  • Linearity and Range: A minimum of five concentrations are prepared across a range (e.g., from the Limit of Quantitation to 150% of the specification limit).[16] The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • Accuracy: Determined by performing recovery studies on the API spiked with known amounts of solvents at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability: Six replicate injections of a standard solution or a single spiked sample preparation. The relative standard deviation (%RSD) should be ≤ 15%.

    • Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument. The results are compared to assess the method's reproducibility.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of an analyte that can be reliably detected. Often determined based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1 or by demonstrating that the precision (%RSD) at this level is acceptable (e.g., ≤ 20%).[5]

  • Robustness: Small, deliberate changes are made to the method parameters (e.g., oven temperature ±2°C, flow rate ±10%, vial temperature ±2°C) to ensure the method remains reliable.[11][12]

Method 2: The Confirmatory Powerhouse - Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

While HS-GC-FID is excellent for quantitation, it relies solely on retention time for identification. HS-GC-MS offers an orthogonal detection mechanism, providing both quantitative data and definitive structural information.[18][19][20] This is particularly valuable during process development, for identifying unknown impurities, or for troubleshooting out-of-specification results. The mass spectrometer separates ions based on their mass-to-charge ratio, creating a unique fragmentation pattern or "fingerprint" for each compound.

Experimental Workflow: HS-GC-MS

The workflow is similar to GC-FID, with the primary difference being the detector and the additional data analysis step of spectral library matching.

cluster_prep Sample & Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing prep_api Weigh API into Headspace Vial prep_diluent Add Diluent (e.g., DMSO, DMF) prep_api->prep_diluent prep_vial Seal and Crimp Vial prep_diluent->prep_vial prep_standard Prepare Solvent Standard in Diluent hs_incubate Incubate Vial at Controlled Temperature prep_vial->hs_incubate hs_inject Inject Headspace Gas onto GC Column hs_incubate->hs_inject gc_separate Separate Solvents (e.g., DB-624 column) hs_inject->gc_separate ms_detect Detect with Mass Spec gc_separate->ms_detect data_integrate Integrate Peak Areas (Total Ion Chromatogram) ms_detect->data_integrate data_identify Confirm Identity via Mass Spectrum Library Match data_integrate->data_identify data_quantify Quantify Against Standard Curve data_identify->data_quantify data_report Report Results (ppm) data_quantify->data_report

Caption: HS-GC-MS Experimental Workflow.

Causality in Choosing HS-GC-MS

The decision to employ HS-GC-MS is driven by the need for a higher degree of certainty. In drug development, unexpected peaks in a chromatogram are common. With GC-FID, such a peak is merely an "unknown." With GC-MS, that peak can be identified by comparing its mass spectrum to a library (e.g., NIST), providing crucial information about potential process impurities or contaminants. This capability is invaluable for risk assessment and process optimization.

Performance Comparison: HS-GC-FID vs. HS-GC-MS

The choice between these two powerful techniques depends on the specific analytical objective. The following table provides a direct comparison of their performance characteristics.

ParameterHS-GC-FIDHS-GC-MSSupporting Rationale
Specificity/Selectivity GoodExcellent MS provides confirmation of identity, resolving co-eluting peaks based on unique mass spectra.[18]
Sensitivity (LOD/LOQ) Very GoodExcellent MS can offer superior sensitivity, especially in Selected Ion Monitoring (SIM) mode.
Quantitative Accuracy & Precision Excellent Very GoodFID is known for its wide linear range and highly reproducible response for hydrocarbons, making it the gold standard for routine quantitation. MS quantitation can be more complex.
Identification Capability Limited (Retention Time Only)Definitive MS provides structural information, enabling positive identification of known and unknown compounds.[20]
Robustness Excellent GoodFID is a simpler, more rugged detector. MS systems are more complex and can be more susceptible to matrix effects and require more maintenance.
Cost & Complexity Lower Cost, Simpler OperationHigher Cost, More ComplexMS instruments are more expensive to purchase and maintain, and require more specialized operator training.
Regulatory Acceptance Universally Accepted Universally Accepted Both are well-established and accepted by regulatory agencies. GC-MS is often preferred for confirmatory analysis.

Conclusion and Recommendation

For the routine quality control (QC) testing of residual solvents in 1-[1-(2-Chlorophenyl)ethyl]piperazine, where the potential solvents are known and well-defined, HS-GC-FID is the recommended primary method . It provides a validated, robust, and cost-effective solution that delivers accurate and precise quantitative results, fully meeting the requirements of ICH Q3C.[21][8]

However, HS-GC-MS serves as an indispensable complementary technique . It should be employed during process development to identify all potential volatile impurities, for troubleshooting any out-of-specification results obtained from the GC-FID method, and as a confirmatory method when unambiguous identification is required. A combined approach leverages the strengths of both technologies, creating a self-validating system that ensures the highest level of quality and safety for the final drug product.

Ultimately, a robust analytical control strategy is not about a single method, but about a comprehensive understanding of the manufacturing process and the intelligent application of the right analytical tools to mitigate risks.

References

  • ICH. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]

  • Klick, S. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Agilent Technologies. (n.d.). Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Grodowska, K., & Parczewski, A. (2003). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta Poloniae Pharmaceutica. [Link]

  • IMSERC. (n.d.). Residual Solvents by GCMS Headspace. Northwestern University. [Link]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • RSSL. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography. [Link]

  • Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]

  • IJARESM. (2024). Analytical Method Development and Validation for Estimation of Residual Solvents. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Biosciences Biotechnology Research Asia. (2024). Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. [Link]

  • ResearchGate. (2022). HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. [Link]

  • ResearchGate. (2025). Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. [Link]

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Comparative

A Comparative Guide to the Synthetic Efficiency of 1-[1-(2-Chlorophenyl)ethyl]piperazine

Introduction 1-[1-(2-Chlorophenyl)ethyl]piperazine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to the pharmaceutical and medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[1-(2-Chlorophenyl)ethyl]piperazine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to the pharmaceutical and medicinal chemistry sectors. The efficiency of a synthetic route is a critical factor in drug development and manufacturing, directly impacting cost, environmental footprint, and scalability. This guide provides an in-depth comparison of two primary synthetic strategies for the preparation of 1-[1-(2-Chlorophenyl)ethyl]piperazine: Route 1: Reductive Amination and Route 2: Direct Alkylation . This analysis, grounded in established chemical principles and supported by experimental data from analogous reactions, aims to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

Two plausible and commonly employed synthetic strategies for the target molecule are outlined below. Each route consists of two main steps, starting from commercially available precursors.

Route 1: Reductive Amination

This approach involves the initial synthesis of a ketone intermediate, 1-(2-chlorophenyl)ethanone, followed by a reductive amination reaction with piperazine. Reductive amination is a widely used and highly efficient method for the formation of carbon-nitrogen bonds.[1][2][3]

Route 2: Direct Alkylation

This strategy focuses on the synthesis of a reactive alkyl halide, 1-(1-chloroethyl)-2-chlorobenzene, which is then used to directly alkylate the piperazine ring. Direct N-alkylation is a fundamental transformation in amine chemistry, though it can present challenges in controlling selectivity.[4][5]

Detailed Synthetic Route Breakdown and Comparison

A comprehensive comparison of the two routes is presented below, examining each step in detail.

Step 1: Preparation of Key Intermediates

Route 1: Synthesis of 1-(2-chlorophenyl)ethanone (2)

The synthesis of the ketone intermediate can be achieved via a Friedel-Crafts acylation of chlorobenzene.

  • Reaction: Chlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Plausible Yield: High yields, often exceeding 90%, are reported for similar Friedel-Crafts acylation reactions under optimized conditions.

  • Causality: The acetyl group is introduced ortho to the chlorine atom due to the directing effect of the chloro group and steric hindrance favoring the less hindered ortho position over the para position.

Route 2: Synthesis of 1-(1-chloroethyl)-2-chlorobenzene (4)

The alkyl halide intermediate can be prepared from the corresponding alcohol, 1-(2-chlorophenyl)ethanol.

  • Reaction: 1-(2-chlorophenyl)ethanol is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid.

  • Plausible Yield: This transformation typically proceeds with good to excellent yields, often in the range of 80-95%.

  • Causality: The hydroxyl group is a poor leaving group and is first activated by the chlorinating agent to facilitate nucleophilic substitution by the chloride ion.

Step 2: Formation of the Final Product

Route 1: Reductive Amination of 1-(2-chlorophenyl)ethanone (2) with Piperazine (3)

This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ.

  • Reaction: The ketone (2) and piperazine (3) are reacted in the presence of a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃).[6]

  • Plausible Yield: Reductive amination reactions are known for their high efficiency, with yields for similar processes often reported in the 80-95% range.[6]

  • Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over the starting ketone, driving the reaction towards the desired amine product.[7][8][9] The use of a large excess of piperazine is not strictly necessary to achieve mono-alkylation, which is a significant advantage of this method.[3]

Route 2: Direct Alkylation of Piperazine (3) with 1-(1-chloroethyl)-2-chlorobenzene (4)

This reaction involves the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the alkyl halide.

  • Reaction: Piperazine (3) is reacted with the alkyl halide (4) in the presence of a base to neutralize the HCl generated.

  • Plausible Yield: The yield of mono-alkylated product can be highly variable and is often moderate (40-70%) due to the competing formation of the di-alkylated byproduct. To favor mono-alkylation, a large excess of piperazine is typically used.

  • Causality: Both nitrogen atoms of piperazine are nucleophilic. Once one nitrogen is alkylated, the second nitrogen can also react with the alkyl halide, leading to the formation of a 1,4-disubstituted piperazine. Using a large excess of piperazine statistically favors the reaction of the alkyl halide with an unreacted piperazine molecule.

Quantitative Data Summary

ParameterRoute 1: Reductive AminationRoute 2: Direct Alkylation
Overall Plausible Yield High (potentially 70-85%)Moderate (potentially 30-65%)
Number of Steps 22
Key Reagents Acetyl chloride, AlCl₃, Piperazine, NaBH(OAc)₃1-(2-chlorophenyl)ethanol, SOCl₂, Piperazine
Control of Selectivity Excellent (inherently favors mono-alkylation)Challenging (requires large excess of piperazine)
Atom Economy Generally goodLower due to the need for excess piperazine
Process Safety NaBH(OAc)₃ is moisture-sensitive and flammable.Thionyl chloride is corrosive and toxic. 1-(1-chloroethyl)-2-chlorobenzene is a reactive alkylating agent and likely a skin/eye irritant.
Cost of Key Reagents NaBH(OAc)₃ can be a significant cost driver.Piperazine is relatively inexpensive, but the large excess required increases cost.

Experimental Protocols

Route 1: Reductive Amination

Step 1: Synthesis of 1-(2-chlorophenyl)ethanone (2)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add chlorobenzene (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by vacuum distillation to obtain 1-(2-chlorophenyl)ethanone.

Step 2: Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine (1)

  • To a solution of 1-(2-chlorophenyl)ethanone (1.0 eq.) and piperazine (1.5 eq.) in 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Route 2: Direct Alkylation

Step 1: Synthesis of 1-(1-chloroethyl)-2-chlorobenzene (4)

  • To a solution of 1-(2-chlorophenyl)ethanol (1.0 eq.) in dry DCM at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture into ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(1-chloroethyl)-2-chlorobenzene, which can be used in the next step without further purification.

Step 2: Synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine (1)

  • To a solution of piperazine (5.0 eq.) in a suitable solvent such as acetonitrile or DMF, add 1-(1-chloroethyl)-2-chlorobenzene (1.0 eq.) dropwise at room temperature.

  • Add a base such as potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in DCM and wash with water to remove excess piperazine and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate 1-[1-(2-Chlorophenyl)ethyl]piperazine.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Direct Alkylation r1_start Chlorobenzene + Acetyl Chloride r1_s1 Friedel-Crafts Acylation (AlCl₃) r1_start->r1_s1 r1_int 1-(2-chlorophenyl)ethanone (2) r1_s1->r1_int r1_s2 Reductive Amination (NaBH(OAc)₃) r1_int->r1_s2 r1_reagent Piperazine (3) r1_reagent->r1_s2 r1_prod 1-[1-(2-Chlorophenyl)ethyl]piperazine (1) r1_s2->r1_prod r2_start 1-(2-chlorophenyl)ethanol r2_s1 Chlorination (SOCl₂) r2_start->r2_s1 r2_int 1-(1-chloroethyl)-2-chlorobenzene (4) r2_s1->r2_int r2_s2 N-Alkylation (Base, Heat) r2_int->r2_s2 r2_reagent Piperazine (3) r2_reagent->r2_s2 r2_prod 1-[1-(2-Chlorophenyl)ethyl]piperazine (1) r2_s2->r2_prod

Figure 1: Comparative workflow of the two synthetic routes.

Conclusion and Recommendation

Based on the comparative analysis, Route 1: Reductive Amination emerges as the more efficient and reliable strategy for the synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine. The primary advantages of this route are its superior control over mono-alkylation, which leads to higher overall yields and simplifies purification, and its generally milder reaction conditions in the final step. While the cost of sodium triacetoxyborohydride may be a consideration, the higher yield and reduced need for a large excess of piperazine can offset this expense, particularly at scale.

Route 2: Direct Alkylation , while conceptually simpler in the final step, is hampered by the inherent difficulty of controlling the selectivity of piperazine alkylation. The requirement for a large excess of piperazine to favor the desired mono-alkylated product negatively impacts atom economy and complicates the purification process, likely leading to lower overall yields and higher downstream processing costs.

For researchers and drug development professionals seeking a robust, scalable, and high-yielding synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperazine, the reductive amination pathway is the recommended approach.

References

Sources

Validation

COA (Certificate of Analysis) requirements for 1-[1-(2-Chlorophenyl)ethyl]piperazine

This guide outlines the rigorous Certificate of Analysis (COA) requirements for 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS: 512775-15-4), a critical Key Starting Material (KSM) and intermediate used in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous Certificate of Analysis (COA) requirements for 1-[1-(2-Chlorophenyl)ethyl]piperazine (CAS: 512775-15-4), a critical Key Starting Material (KSM) and intermediate used in the synthesis of piperazine-based Central Nervous System (CNS) therapeutics.

Unlike generic reagents, pharmaceutical-grade intermediates require strict control over stereochemistry and regio-isomerism. This guide compares Pharma-Grade (Certified) specifications against Technical-Grade alternatives, providing the experimental frameworks necessary to validate these standards.

Part 1: Comparative Analysis (Pharma-Grade vs. Technical-Grade)

In drug development, the "performance" of an intermediate is defined by its ability to yield a drug substance without carrying forward recalcitrant impurities.

Performance Matrix
FeaturePharma-Grade (Recommended) Technical/Research Grade Impact on Drug Development
Assay (HPLC) ≥ 98.0% (w/w)≥ 95.0% (Area %)Low assay leads to stoichiometric errors in downstream coupling, reducing yield.
Chiral Purity (ee%) ≥ 99.5% ee Not Specified / RacemicCritical: The ethyl linkage creates a chiral center. Using racemic material for a chiral drug will result in a 50% yield loss or superpotent/toxic enantiomers.
Regio-Isomer Limit ≤ 0.15% (3-Cl & 4-Cl isomers)UncontrolledIsomers (e.g., 3-chlorophenyl) have different pharmacological profiles (e.g., Trazodone-like activity) and are difficult to separate later.
Bis-Alkylated Impurity ≤ 0.10%≤ 2.0%Bis-piperazines are potent genotoxic concerns and can terminate polymerization/coupling reactions.
Salt Form Defined (e.g., HCl or Free Base)VariableInconsistent salt forms alter solubility and reaction kinetics.

Part 2: COA Requirements & Critical Quality Attributes (CQAs)

To ensure the integrity of downstream APIs, the COA for 1-[1-(2-Chlorophenyl)ethyl]piperazine must report the following validated parameters.

Identification
  • H-NMR: Must show characteristic doublet for the methyl group (ethyl chain) and multiplet for the 2-chlorophenyl ring.

  • IR / MS: Mass spectrum must confirm molecular ion (

    
    ).
    
Purity & Impurities (The "Fingerprint")
  • Chiral Purity: The compound has a stereocenter at the benzylic position.

    • Requirement: Enantiomeric Excess (ee) > 99.5%.[1]

  • Related Substances (HPLC):

    • Impurity A (Regioisomer): 1-[1-(3-Chlorophenyl)ethyl]piperazine.

    • Impurity B (Regioisomer): 1-[1-(4-Chlorophenyl)ethyl]piperazine.

    • Impurity C (Bis-alkylated): 1,4-bis[1-(2-chlorophenyl)ethyl]piperazine.

    • Impurity D (Precursor): 2'-Chloroacetophenone (genotoxic alert).

Residual Solvents
  • Must meet ICH Q3C limits (e.g., Methanol < 3000 ppm, Toluene < 890 ppm).

Part 3: Experimental Protocols

The following protocols are designed to validate the COA parameters. These methods differentiate between the desired product and its critical impurities.

Protocol A: Achiral HPLC for Chemical Purity & Related Substances
  • Objective: Quantify regio-isomers and bis-alkylated impurities.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Buffer pH 2.5).

    • Solvent B: Acetonitrile.[2][3]

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold for polar piperazine salts).

    • 5-20 min: 10% → 80% B (Linear gradient).

    • 20-25 min: 80% B (Wash bis-alkylated impurities).

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV @ 210 nm (Piperazine absorption) and 254 nm (Aryl absorption).

  • Self-Validation: The 2-Cl isomer elutes before the 4-Cl isomer due to steric hindrance reducing interaction with the C18 chain.

Protocol B: Chiral HPLC for Enantiomeric Excess
  • Objective: Determine the ratio of (R) and (S) enantiomers.

  • Column: Daicel Chiralpak IC (Immobilized Cellulose) or Chiralpak AD-H.

  • Mobile Phase (Normal Phase): n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the basic piperazine nitrogen.

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Acceptance: Resolution (

    
    ) between enantiomers must be > 1.5.
    

Part 4: Visualizations

Diagram 1: Impurity Origin & Control Pathway

This diagram illustrates where the critical impurities (Regio-isomers and Bis-alkylated byproducts) originate during synthesis, highlighting the necessity of the specific COA tests.

ImpurityPathway Start Raw Material: 2-Chloroacetophenone Reaction Reaction: Reductive Amination Start->Reaction Imp_Regio Impurity A/B: 3-Cl / 4-Cl Isomers (Source: Impure Starting Material) Start->Imp_Regio Contaminated SM Reagent Reagent: Piperazine (Excess) Reagent->Reaction Product Target: 1-[1-(2-Cl-phenyl)ethyl]piperazine Reaction->Product Main Path Imp_Bis Impurity C: Bis-alkylated Piperazine (Source: Low Piperazine Equivalents) Reaction->Imp_Bis Over-alkylation Imp_Chiral Wrong Enantiomer: (R)-Isomer (Source: Non-selective Reduction) Reaction->Imp_Chiral Lack of Chiral Catalyst QC COA Verification Point Product->QC Imp_Regio->QC Imp_Bis->QC Imp_Chiral->QC

Caption: Origin of critical impurities (Regio-isomers, Bis-alkylation, Enantiomers) requiring specific COA monitoring.

Diagram 2: QC Decision Tree for Lot Release

A logical workflow for accepting or rejecting a batch based on the COA data.

QCDecision Sample Batch Sample ID_Test 1. ID Test (NMR/MS) Matches Structure? Sample->ID_Test Chiral_Test 2. Chiral HPLC ee% > 99.5%? ID_Test->Chiral_Test Pass Reject REJECT / REPROCESS ID_Test->Reject Fail Purity_Test 3. Achiral HPLC Purity > 98% & Bis < 0.1%? Chiral_Test->Purity_Test Pass Chiral_Test->Reject Fail (<99.5%) Release RELEASE BATCH (Pharma Grade) Purity_Test->Release Pass Purity_Test->Reject Fail

Caption: Step-by-step QC decision tree ensuring only high-purity, enantiopure material is released for drug synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 415628: 1-(2-Chlorophenyl)piperazine.[6] Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Analysis of Piperazine and Derivatives on Primesep Columns. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[1-(2-Chlorophenyl)ethyl]piperazine

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-[1-(2-Chlorophenyl)ethyl]piperazine, a compound for which specific disposal protocols may not be readily available. By synthesizing information from safety data sheets (SDS) of structurally similar compounds and adhering to federal and local hazardous waste regulations, this document aims to establish a trustworthy, self-validating system for managing this chemical waste stream.

Our approach is grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave". This ensures that the disposal process for 1-[1-(2-Chlorophenyl)ethyl]piperazine protects both laboratory personnel and the environment.

Hazard Identification and Waste Classification

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Based on these potential hazards, waste containing 1-[1-(2-Chlorophenyl)ethyl]piperazine must be classified as hazardous waste. Under the EPA's RCRA regulations, a waste is hazardous if it is listed or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Given the toxicological profile of similar compounds, it is prudent to manage this waste as toxic.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing 1-[1-(2-Chlorophenyl)ethyl]piperazine, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure risks.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes and potential contact with the irritant compound.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and irritation.
Protective Clothing A lab coat is mandatory. For larger quantities or in case of a spill, impervious protective clothing may be necessary.[4]Provides a barrier against accidental skin exposure.
Respiratory Protection If handling the compound as a powder or in a way that generates aerosols, a NIOSH-approved respirator is recommended.[4]Prevents inhalation of the potentially harmful substance.

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5] Waste containing 1-[1-(2-Chlorophenyl)ethyl]piperazine should be collected in a designated, properly labeled hazardous waste container.

Key Principles of Segregation and Containerization:

  • Incompatible Wastes: Do not mix this waste with incompatible materials. Based on general piperazine safety data, this includes strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

  • Dedicated Container: Use a dedicated, chemically compatible container for this waste stream.[7] The container must be in good condition, with a secure, leak-proof closure.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-[1-(2-Chlorophenyl)ethyl]piperazine," and an indication of the hazards (e.g., "Toxic," "Irritant").[9]

On-Site Accumulation and Storage: A Controlled Environment

Laboratories generating hazardous waste are considered Satellite Accumulation Areas and must adhere to specific EPA guidelines.[9]

Storage Requirements:

  • Point of Generation: The waste container should be kept at or near the point of generation.[9]

  • Closed Containers: Keep the waste container closed at all times, except when adding waste.[9]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment system to prevent the spread of material in case of a leak.[8]

  • Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in a satellite area and the time limits for its removal once the container is full.[7]

Disposal Procedures: The Final Step

The ultimate disposal of 1-[1-(2-Chlorophenyl)ethyl]piperazine must be conducted by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2]

Step-by-Step Disposal Workflow:

  • Waste Characterization: Accurately characterize the waste stream, including the concentration of 1-[1-(2-Chlorophenyl)ethyl]piperazine and any other components.

  • Contact a Certified Vendor: Engage a certified hazardous waste management company for pickup and disposal.

  • Manifesting: For transportation off-site, a hazardous waste manifest is required to track the waste from your facility to its final destination.[10]

  • Treatment and Disposal: The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the safe disposal of 1-[1-(2-Chlorophenyl)ethyl]piperazine.

cluster_0 Preparation & Handling cluster_1 Collection & Storage cluster_2 Disposal Process A Identify Waste as 1-[1-(2-Chlorophenyl)ethyl]piperazine B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select a Designated, Compatible Waste Container B->C Proceed with Waste Collection D Label Container: 'Hazardous Waste' & Chemical Name C->D E Store in Satellite Accumulation Area D->E F Arrange for Pickup by a Certified Waste Disposal Vendor E->F Container is Full G Complete Hazardous Waste Manifest F->G H Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of 1-[1-(2-Chlorophenyl)ethyl]piperazine waste.

Spill Management: A Contingency Plan

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spill Cleanup Protocol:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[2]

  • Don PPE: Wear all required PPE, including respiratory protection if the material is a powder.[4]

  • Containment: For a liquid spill, create a dike around the spill with an absorbent, non-combustible material. For a solid spill, carefully cover it to prevent dust from becoming airborne.[4]

  • Absorption/Collection: Carefully scoop the absorbed or solid material into a labeled hazardous waste container.[4]

  • Decontamination: Wipe down the spill area with a suitable decontaminating solution and place all contaminated materials into a sealed, labeled hazardous waste container.[4]

  • Disposal: Dispose of all spill cleanup materials as hazardous waste.[4]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-[1-(2-Chlorophenyl)ethyl]piperazine is not merely a logistical task but a critical component of responsible laboratory practice. By adhering to the principles of hazard identification, proper PPE usage, waste segregation, and compliant disposal through certified channels, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide provides a robust framework for achieving these objectives, fostering a culture of safety and environmental stewardship within the scientific community.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19).
  • Tokyo Chemical Industry (India) Pvt. Ltd. 1-(2-Chlorophenyl)piperazine.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • PubChem. 1-(2-Chlorophenyl)piperazine.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2018, January 18).
  • BenchChem. Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.

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Handling

Personal protective equipment for handling 1-[1-(2-Chlorophenyl)ethyl]piperazine

CAS Number: 512775-15-4 Chemical Family: Piperazine Derivative / Aryl-alkyl amine Primary Hazard Class: Irritant / Acute Toxin / Potential Sensitizer Critical Hazard Profile & Mechanistic Safety The "Why" Behind the Prot...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 512775-15-4 Chemical Family: Piperazine Derivative / Aryl-alkyl amine Primary Hazard Class: Irritant / Acute Toxin / Potential Sensitizer

Critical Hazard Profile & Mechanistic Safety

The "Why" Behind the Protocol

Handling 1-[1-(2-Chlorophenyl)ethyl]piperazine requires more than generic lab safety; it demands an understanding of its structural reactivity. As a secondary amine attached to a chlorophenyl ring, this compound presents specific toxicological and physical risks:

  • Amine-Mediated Sensitization: Piperazine moieties are notorious for acting as haptens. They can bind to proteins in the skin or respiratory tract, triggering immune responses. While the GHS classification primarily flags irritation, treat this compound as a potential respiratory and skin sensitizer . Repeated low-level exposure can lead to irreversible hypersensitivity.

  • Basicity & Corrosivity: The secondary amine nitrogen is basic. Upon contact with moist mucous membranes (eyes, lungs), it can generate localized high pH environments, leading to tissue saponification and deep chemical burns that may not be immediately painful.

  • Hygroscopicity: Like many piperazine salts or free bases, this compound is likely hygroscopic. Absorption of atmospheric water not only degrades the reagent (affecting stoichiometry) but can also create a sticky, corrosive residue on threads of vials, increasing exposure risk during future opening.

Personal Protective Equipment (PPE) Matrix

Expert Insight: Latex gloves are insufficient for handling piperazine derivatives due to high permeation rates of amines through natural rubber. Nitrile is the minimum standard; laminated films are required for spill cleanup.

Scale of Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Analytical (< 100 mg)Fume Hood Required. If weighing outside hood: N95 particulate respirator.Double Nitrile (0.11 mm min. thickness). Change immediately upon splash.Chemical Safety Goggles. (Standard safety glasses are insufficient due to fine dust risk).Standard Lab Coat (Buttoned).
Preparative (100 mg - 10 g)Fume Hood Mandatory. Face velocity > 100 fpm.Extended Cuff Nitrile (0.15 mm) over standard Nitrile. Taping cuffs to lab coat is recommended.Chemical Safety Goggles. Lab Coat + Chemical Resistant Apron (Tyvek or PVC).
Bulk / Spill Cleanup (> 10 g or Liquid Spill)Full-Face Respirator with Multi-Gas (Organic Vapor/Amine) + P100 Cartridges.Butyl Rubber or Silver Shield/4H (Laminate) gloves.Full Face Shield + Goggles (if not using full-face respirator).Tychem® C Coverall or equivalent impervious suit.
Operational Protocols: Step-by-Step
Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap—a sign of leakage or hydrolysis. Wipe the exterior with a methanol-dampened tissue inside a fume hood before storage.

  • Environment: Store in a cool, dry place (2-8°C is often preferred for stability) under an inert atmosphere (Argon/Nitrogen) if possible.

  • Segregation: Store away from oxidizing agents (e.g., permanganates, nitrates) and acid chlorides . Reaction with the latter is violent and exothermic.

Phase B: Weighing & Transfer (The "Static" Risk)

Piperazine powders are often electrostatic. They "jump" onto spatulas and gloves.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula before dispensing.

  • The "Wet" Method: If possible, dissolve the solid in the transport solvent (e.g., DCM or Methanol) within the stock bottle (if using the whole amount) or immediately after weighing to handle it as a liquid solution, which reduces inhalation risk.

Phase C: Reaction Setup
  • Inerting: Purge the reaction vessel with Nitrogen/Argon before addition. This prevents the formation of N-oxides, which can be unstable.

  • Temperature Control: If reacting with strong electrophiles (e.g., alkyl halides, acid anhydrides), add the electrophile slowly at 0°C. The amine functionality is nucleophilic; rapid addition can cause thermal runaway.

Emergency Response & Spill Management

Expert Insight: Do not use water immediately on a large powder spill; it will create a corrosive basic slurry that spreads faster.

Workflow: Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess MinorPowder Minor Powder (< 5g) Assess->MinorPowder Major Major (> 5g) or Liquid Solution Assess->Major PPE_Minor Don Double Nitrile Gloves, Goggles, N95 MinorPowder->PPE_Minor PPE_Major Evacuate Area. Don Full Face Resp (OV/P100), Butyl Gloves, Tychem Suit Major->PPE_Major Clean_Dry Cover with dry absorbent pads. DO NOT SWEEP (Dust risk). PPE_Minor->Clean_Dry Clean_Wet Absorb with Vermiculite or Sand. Neutralize with dilute Acetic Acid if safe. PPE_Major->Clean_Wet Disposal Collect in Haz Waste Container. Label: 'Basic Organic Solid/Liquid' Clean_Dry->Disposal Clean_Wet->Disposal

Figure 1: Decision logic for responding to spills of 1-[1-(2-Chlorophenyl)ethyl]piperazine.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with lukewarm water and soap for 15 minutes. Cold water closes pores (trapping chemical); hot water opens them too wide (increasing absorption).

  • Eye Contact: Flush for 15 minutes. Do not use neutralization drops.

Disposal Plan

Directive: Never dispose of piperazine derivatives down the drain. They are toxic to aquatic life and can form carcinogenic nitrosamines in water treatment systems.

  • Waste Categorization:

    • Stream: Organic Base / Amine Waste.

    • Compatibility: Do not mix with acidic waste streams (risk of heat generation/fumes).

  • Deactivation (Glassware):

    • Rinse contaminated glassware with a 5% dilute Hydrochloric Acid (HCl) solution. This converts the volatile free base into the non-volatile hydrochloride salt.

    • Dispose of the rinse water into the aqueous hazardous waste container.

  • Final Disposal: Incineration by a licensed hazardous waste contractor.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

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